molecular formula C2HCl3<br>C2HCl3<br>ClCH=CCl2 B1681378 Trichloroethylene CAS No. 79-01-6

Trichloroethylene

Cat. No.: B1681378
CAS No.: 79-01-6
M. Wt: 131.38 g/mol
InChI Key: XSTXAVWGXDQKEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trichloroethylene (TCE) is a nonflammable, colorless liquid with a somewhat sweet odor and a sweet, burning taste. It is used mainly as a solvent to remove grease from metal parts, but it is also an ingredient in adhesives, paint removers, typewriter correction fluids, and spot removers. Trichloroethylene is not thought to occur naturally in the environment. However, it has been found in underground water sources and many surface waters as a result of the manufacture, use, and disposal of the chemical.
Trichloroethylene appears as a clear colorless volatile liquid having a chloroform-like odor. Denser than water and is slightly soluble in water. Noncombustible. Used as a solvent, fumigant, in the manufacture of other chemicals, and for many other uses.
Trichloroethene is a member of the class of chloroethenes that is ethene substituted by chloro groups at positions 1, 1 and 2. It has a role as an inhalation anaesthetic and a mouse metabolite.
Trichloroethylene is a halocarbon commonly used as an industrial solvent, not to be confused with the similar 1,1,1-trichloroethane, also known as chlorothene. It has been sold under a variety of trade names including Trimar and Trilene and used as a volatile anesthetic and as an inhaled obstetrical analgesic. Environmental exposure, particularly groundwater and drinking water contamination from industrial discharge, is a major concern for human health and has been the subject of numerous incidents and lawsuits.
Most of the trichloroethylene used in the United States is released into the atmosphere from industrial degreasing operations. Acute (short-term) and chronic (long-term) inhalation exposure to trichloroethylene can affect the human central nervous system (CNS), with symptoms such as dizziness, headaches, confusion, euphoria, facial numbness, and weakness. Liver, kidney, immunological, endocrine, and developmental effects have also been reported in humans. A recent analysis of available epidemiological studies reports trichloroethylene exposure to be associated with several types of cancers in humans, especially kidney, liver, cervix, and lymphatic system. Animal studies have reported increases in lung, liver, kidney, and testicular tumors and lymphoma. The Agency is currently reassessing the cancer classification of trichloroethylene.
Trichloroethylene is a natural product found in Bos taurus and Caenorhabditis elegans with data available.
Trichloroethylene is a synthetic, light sensitive, volatile, colorless, liquid that is miscible with many non-polar organic solvents. Trichloroethylene is used mainly as a degreaser for metal parts. Upon combustion, it produces irritants and toxic gases. Occupational exposure to trichloroethylene is associated with excess incidences of liver cancer, kidney cancer and non-Hodgkin lymphoma. It is reasonably anticipated to be a human carcinogen. (NCI05)
Trichloroethylene can cause cancer according to an independent committee of scientific and health experts. It can cause developmental toxicity and male reproductive toxicity according to The Environmental Protection Agency (EPA).
Trichloroethylene is a solvent and extractive in the manufacture of foods. One recent review of the epidemiology of kidney cancer rated cigarette smoking and obesity as more important risk factors for kidney cancer than exposure to solvents such as trichloroethylene. In contrast, the most recent overall assessment of human health risks associated with trichloroethylene states, [t]here is concordance between animal and human studies, which supports the conclusion that trichloroethylene is a potential kidney carcinogen. The evidence appears to be less certain at this time regarding the relationship between humans and liver cancer observed in mice, with the NAS suggesting that low-level exposure might not represent a significant liver cancer risk in the general population. The chemical compound trichloroethylene is a chlorinated hydrocarbon commonly used as an industrial solvent. It is a clear non-flammable liquid with a sweet smell. The first known report of TCE in groundwater was given in 1949 by two English public chemists who described two separate instances of well contamination by industrial releases of TCE. Based on available federal and state surveys, between 9% to 34% of the drinking water supply sources tested in the U.S. may have some TCE contamination, though EPA has reported that most water supplies are in compliance with the Maximum Contaminant Level (MCL) of 5 ppb. In addition, a growing concern in recent years at sites with TCE contamination in soil or groundwater has been vapor intrusion in buildings, which has resulted in indoor air exposures, such is in a recent case in the McCook Field Neighborhood of Dayton, Ohio. Trichloroethylene has been detected in 852 Superfund sites across the United States, according to the Agency for Toxic Substances and Disease Registry (ATSDR). Under the Safe Drinking Water Act of 1974, and as amended annual water quality testing is required for all public drinking water distributors. The EPA'S current guidelines for TCE can be found here. It should be noted that the EPA's table of TCE Releases to Ground is dated 1987 to 1993, thereby omitting one of the largest Superfund Cleanup sites in the nation, the NIBW in Scottsdale, Arizona. The TCE released here occurred prior to its appearance in the municipal drinking wells in 1982. This reaction can be catalyzed by a variety of substances. The most commonly used catalyst is a mixture of potassium chloride and aluminum chloride. However, various forms of porous carbon can also be used. This reaction produces tetrachloroethylene as a byproduct, and depending on the amount of chlorine fed to the reaction, tetrachloroethylene can even be the major product. Typically, trichloroethylene and tetrachloroethylene are collected together and then separated by distillation.Trichloroethylene: Parkinsonism and complex 1 mitochondrial neurotoxicity). Trichloroethylene is an effective solvent for a variety of organic materials. Trichloroethylene belongs to the family of Organochlorides. These are organic compounds containing a chlorine atom.
A highly volatile inhalation anesthetic used mainly in short surgical procedures where light anesthesia with good analgesia is required. It is also used as an industrial solvent. Prolonged exposure to high concentrations of the vapor can lead to cardiotoxicity and neurological impairment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2-trichloroethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HCl3/c3-1-2(4)5/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTXAVWGXDQKEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HCl3, Array
Record name TRICHLOROETHYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4680
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TRICHLOROETHYLENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0081
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27275-39-4
Record name Ethene, 1,1,2-trichloro-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27275-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID0021383
Record name Trichloroethylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0021383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Trichloroethylene appears as a clear colorless volatile liquid having a chloroform-like odor. Denser than water and is slightly soluble in water. Noncombustible. Used as a solvent, fumigant, in the manufacture of other chemicals, and for many other uses., Liquid, Colorless liquid (unless dyed blue) with a chloroform-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid (unless dyed blue) with a chloroform-like odor.
Record name TRICHLOROETHYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4680
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethene, 1,1,2-trichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Trichloroethylene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/93
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Trichloroethylene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029593
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name TRICHLOROETHYLENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0081
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name TRICHLOROETHYLENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/684
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Trichloroethylene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0629.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

189 °F at 760 mmHg (NTP, 1992), 87.2 °C, Dielectric constant at 16 °C: 3.42; coefficient of cubic expansion: 0.00119 (at 0-40 °C); heat of formation: -42.3 kJ/mol (liquid), -7.78 kJ/mol (vapor); latent heat of vaporization: 238 kJ/kg (at boiling point), 87 °C, 189 °F
Record name TRICHLOROETHYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4680
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Trichloroethylene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/133
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TRICHLOROETHYLENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0081
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name TRICHLOROETHYLENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/684
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Trichloroethylene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0629.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

greater than 200 °F (NTP, 1992), >200 °F
Record name TRICHLOROETHYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4680
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TRICHLOROETHYLENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/684
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), In water, range of 999-1,472 mg/L at 25 °C (average of 1,118 mg/L) /7 measured values/, In water, 1,280 mg/L at 25 °C, Miscible with ethanol, ethyl ether; soluble in acetone, carbon tetrachloride, chloroform, Dissolves most fixed and volatile oils, 1.28 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.1, 0.1%
Record name TRICHLOROETHYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4680
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Trichloroethylene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/133
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Trichloroethylene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029593
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name TRICHLOROETHYLENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0081
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Trichloroethylene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0629.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.46 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.4642 at 20 °C/4 °C, Liquid heat capacity: 0.231 Btu/lb-F; saturated vapor pressure: 1.166 lb/sq in; saturated vapor density: 0.02695 lb/cu ft (all at 70 °F), Saturated liquid density: 90.770 lb/cu ft; ideal gas heat capacity: 0.146 Btu/lb-F (All at 75 °F), Relative density (water = 1): 1.5 (20 °C), 1.46
Record name TRICHLOROETHYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4680
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Trichloroethylene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/133
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TRICHLOROETHYLENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0081
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name TRICHLOROETHYLENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/684
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Trichloroethylene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0629.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

4.53 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.53 (Air = 1), Relative vapor density (air = 1): 4.5, 4.53
Record name TRICHLOROETHYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4680
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Trichloroethylene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/133
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TRICHLOROETHYLENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0081
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name TRICHLOROETHYLENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/684
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

60 mmHg at 68 °F ; 77 mmHg at 77 °F (NTP, 1992), 69.0 [mmHg], 69 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 7.8, 58 mmHg
Record name TRICHLOROETHYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4680
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Trichloroethylene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/93
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Trichloroethylene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/133
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TRICHLOROETHYLENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0081
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name TRICHLOROETHYLENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/684
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Trichloroethylene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0629.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Impurities

Acidity (as hydrochloric acid), 0.0005% max; alkalinity (as sodium hydroxide), 0.001% max; residue on evaporation, 0.005% max; antioxidants, such as amine (0.001-0.01% or more) or combinations of epoxides such as epichlorohydrin & esters (0.2-2% total), Apart from added stabilizers, commercial grades of trichloroethylene should not contain more than the following amounts of impurities: water, 100 ppm; acidity (as HCl), 5 ppm; insoluble residue, 10 ppm. Free chlorine should not be detectable., Impurities that have been found in commercial trichloroethylene products include: carbon tetrachloride, chloroform, 1,2-dichloroethane, trans-1,2-dichloroethylene, cis-1,2-dichloroethylene, pentachloroethane, 1,1,1,2-tetrachloroethane, 1,1,2,2-tetrachloroethane, 1,1,1-trichloroethane, 1,1,2-trichloroethane, 1,1-dichloroethylene, tetrachloroethylene, bromodichloromethane, bromodichloroethylene, and benzene.
Record name Trichloroethylene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/133
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless liquid (unless dyed blue), Stable, low-boiling, colorless, photoreactive liquid

CAS No.

79-01-6
Record name TRICHLOROETHYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4680
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Trichloroethylene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trichloroethylene [INN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trichloroethylene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13323
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trichloroethylene
Source EPA Acute Exposure Guideline Levels (AEGLs)
URL https://www.epa.gov/aegl/trichloroethylene-results-aegl-program
Description Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl
Record name Ethene, 1,1,2-trichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Trichloroethylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0021383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trichloroethylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.062
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRICHLOROETHYLENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/290YE8AR51
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Trichloroethylene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/133
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Trichloroethylene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029593
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name TRICHLOROETHYLENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0081
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name TRICHLOROETHYLENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/684
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

-99 °F (NTP, 1992), -84.7 °C, -84.8 °C, -86 °C, -99 °F
Record name TRICHLOROETHYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4680
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Trichloroethylene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/133
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Trichloroethylene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029593
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name TRICHLOROETHYLENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0081
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name TRICHLOROETHYLENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/684
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Trichloroethylene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0629.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Foundational & Exploratory

The Degradation of Trichloroethylene in Soil and Water: A Technical Guide for Researchers and Environmental Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding the Challenge of Trichloroethylene Contamination

Trichloroethylene (TCE), a volatile organic compound once widely used as an industrial solvent and degreaser, has become a persistent and widespread environmental contaminant.[1] Its presence in soil and groundwater poses significant risks to human health and ecosystems. This guide provides an in-depth technical overview of the degradation products of TCE in various environmental matrices, the mechanisms governing its transformation, and the analytical and remedial technologies employed to address this challenge. As researchers, scientists, and drug development professionals who may encounter legacy contamination or require a thorough understanding of environmental fate and transport, this document serves as a comprehensive resource grounded in scientific literature and field-proven insights.

I. Biotic Degradation Pathways: Nature's Response to TCE

The biological degradation of TCE is a complex process driven by microbial communities in soil and groundwater. These processes can be broadly categorized into anaerobic and aerobic pathways, each with distinct mechanisms, end-products, and efficiencies.

A. Anaerobic Reductive Dechlorination: A Stepwise Detoxification

Under anaerobic conditions, where oxygen is absent, certain microorganisms can use TCE as an electron acceptor in a process called reductive dechlorination.[2] This is a stepwise process where chlorine atoms are sequentially replaced by hydrogen atoms, leading to progressively less chlorinated and generally less toxic compounds.[2][3]

Key Degradation Products:

  • cis-1,2-Dichloroethene (cis-DCE): The most common initial daughter product of TCE reductive dechlorination.[2]

  • trans-1,2-Dichloroethene (trans-DCE) and 1,1-Dichloroethene (1,1-DCE): Typically formed in smaller quantities compared to cis-DCE.[4]

  • Vinyl Chloride (VC): A critical and more toxic intermediate. Its accumulation is a significant concern in remediation efforts.[5]

  • Ethene: The final, non-toxic end product of complete reductive dechlorination.[6]

Causality in Experimental Choices: The monitoring of these daughter products is crucial for assessing the progress and effectiveness of anaerobic bioremediation. The ratio of parent TCE to its degradation products, particularly the presence and concentration of vinyl chloride and ethene, provides insight into the completeness of the dechlorination process.

The Enzymatic Machinery: This process is primarily mediated by a class of enzymes known as reductive dehalogenases (RDases) .[3] These enzymes, often containing a corrinoid (vitamin B12) cofactor, catalyze the transfer of electrons to the chlorinated solvent, facilitating the removal of chlorine.[3] Specific genera of bacteria, most notably Dehalococcoides, are known to possess the genetic machinery to carry out the complete dechlorination of TCE to ethene.[7]

Anaerobic_TCE_Degradation TCE Trichloroethylene (TCE) cisDCE cis-1,2-Dichloroethene (cis-DCE) TCE->cisDCE Reductive Dehalogenase transDCE trans-1,2-Dichloroethene (trans-DCE) TCE->transDCE DCE11 1,1-Dichloroethene (1,1-DCE) TCE->DCE11 VC Vinyl Chloride (VC) cisDCE->VC Reductive Dehalogenase transDCE->VC Reductive Dehalogenase DCE11->VC Reductive Dehalogenase Ethene Ethene VC->Ethene Reductive Dehalogenase

Anaerobic reductive dechlorination of TCE to ethene.
B. Aerobic Degradation: An Oxidative Approach

In the presence of oxygen, different microbial pathways are responsible for TCE degradation. These are primarily co-metabolic processes, meaning the enzymes that degrade TCE are produced by microorganisms for the metabolism of other compounds (primary substrates).[8][9]

Key Degradation Products:

  • TCE Epoxide: A highly unstable and reactive intermediate formed by the action of oxygenase enzymes.[5]

  • Dichloroacetic Acid (DCAA), Trichloroacetic Acid (TCAA), and Chloral Hydrate: Formed from the breakdown of TCE epoxide.

  • Glyoxylate and Formate: Further breakdown products that can enter central metabolic pathways.[5]

  • Carbon Dioxide (CO2) and Chloride Ions (Cl-): The ultimate end products of complete aerobic mineralization.

Causality in Experimental Choices: The selection of a primary substrate is a critical experimental choice in aerobic co-metabolism studies. Common substrates include methane, propane, toluene, and phenol, as the oxygenase enzymes induced by these compounds have been shown to effectively degrade TCE.[8][9] The choice of substrate can influence the degradation rate and efficiency.

The Enzymatic Machinery: The key enzymes in aerobic TCE degradation are oxygenases , such as methane monooxygenase (MMO), toluene dioxygenase (TDO), and phenol hydroxylase.[8][9] These enzymes incorporate one or two atoms of oxygen into the TCE molecule, initiating its breakdown.[9]

Aerobic_TCE_Degradation TCE Trichloroethylene (TCE) TCE_Epoxide TCE Epoxide TCE->TCE_Epoxide Oxygenase (e.g., MMO, TDO) Intermediates Dichloroacetic Acid, Trichloroacetic Acid, Chloral Hydrate TCE_Epoxide->Intermediates Spontaneous Rearrangement Metabolic_Products Glyoxylate, Formate Intermediates->Metabolic_Products End_Products CO2 + Cl- Metabolic_Products->End_Products Metabolism

Aerobic co-metabolic degradation of TCE.

II. Abiotic Degradation Pathways: Chemical Transformations

In addition to biological processes, TCE can be degraded through abiotic (non-biological) chemical reactions in the subsurface.

A. Reductive Dechlorination by Zero-Valent Iron (ZVI)

One of the most well-studied and effective abiotic degradation methods involves the use of zero-valent iron (ZVI).[10] ZVI acts as an electron donor, facilitating the reductive dechlorination of TCE.

Key Degradation Products:

  • Dichloroethene Isomers (cis-DCE, trans-DCE, 1,1-DCE): Similar to anaerobic bioremediation, these are common intermediates.

  • Vinyl Chloride (VC): Can also be formed, though often in lower quantities compared to biological pathways.

  • Ethene and Ethane: The desired non-toxic end products.

  • Acetylene: Can be a significant intermediate in the ZVI-mediated pathway, particularly with sulfidated ZVI, indicating a β-elimination reaction pathway.[4][11]

Causality in Experimental Choices: The particle size (e.g., nanoscale ZVI), surface modifications (e.g., sulfidation), and the presence of a catalyst (e.g., palladium) are key experimental variables that can significantly enhance the rate and efficiency of TCE degradation by ZVI.[12] Sulfidation, for instance, has been shown to increase the efficiency of electron transfer to TCE while minimizing competing reactions like hydrogen evolution.[11]

ZVI_TCE_Degradation cluster_0 ZVI Surface TCE Trichloroethylene (TCE) Intermediates DCE isomers, Vinyl Chloride, Acetylene TCE->Intermediates Reductive Dechlorination End_Products Ethene, Ethane Intermediates->End_Products Further Reduction Fe0 Fe(0) Fe2 Fe(2+) Fe0->Fe2 Oxidation

Abiotic degradation of TCE by Zero-Valent Iron (ZVI).

III. Analytical Methodologies for Monitoring TCE and its Degradation Products

Accurate and reliable analytical methods are essential for tracking the fate of TCE and its degradation products in environmental samples. The United States Environmental Protection Agency (EPA) has established standard methods for this purpose.[13][14]

A. EPA Method 8260: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS)

This is the primary method for the analysis of volatile organic compounds, including TCE and its chlorinated daughter products, in a variety of matrices such as water and soil.[15][16]

Experimental Protocol: Purge-and-Trap GC/MS for Water Samples (based on EPA Method 8260)

  • Sample Collection: Collect water samples in 40-mL glass vials with PTFE-lined septa, ensuring no headspace (air bubbles) is present. Preserve with hydrochloric acid (HCl) to a pH < 2.

  • Purge-and-Trap Concentration:

    • An inert gas (e.g., helium) is bubbled through a measured volume of the water sample (typically 5-25 mL).[13]

    • Volatile compounds are purged from the sample and carried into an adsorbent trap.

    • The trap is heated, and the trapped analytes are desorbed and backflushed with the carrier gas onto the GC column.

  • Gas Chromatography (GC):

    • The analytes are separated on a capillary column based on their boiling points and affinity for the stationary phase.

    • A temperature program is used to elute the compounds in a predictable order.

  • Mass Spectrometry (MS):

    • As compounds elute from the GC, they are ionized (typically by electron impact).

    • The mass spectrometer separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern (mass spectrum) for each compound.

  • Quantification: The concentration of each analyte is determined by comparing its peak area to that of a known concentration from a calibration curve.

B. EPA Method 5035: Closed-System Purge-and-Trap and Extraction for Volatile Organics in Soil and Waste Samples

This method is specifically designed for the collection and preparation of soil and solid waste samples to minimize the loss of volatile compounds.[17][18][19]

Experimental Protocol: Soil Sample Analysis (based on EPA Method 5035)

  • Sample Collection:

    • Low Concentration (<200 µg/kg): A 5-gram soil core is collected in the field using a specialized sampler and placed directly into a pre-weighed 40-mL vial containing a preservative (e.g., sodium bisulfate or methanol) or is frozen.[19]

    • High Concentration (>200 µg/kg): A soil sample is collected and placed in a vial containing methanol to extract the VOCs.[19]

  • Sample Preparation and Analysis:

    • Low Concentration: The entire vial is placed in an automated sampler. Reagent water and internal standards are added, and the sample is heated and purged directly in the vial. The purged volatiles are then analyzed by GC/MS as described in Method 8260.[17]

    • High Concentration: An aliquot of the methanol extract is diluted with water and then analyzed using the purge-and-trap GC/MS procedure for aqueous samples.[17]

IV. Remediation Technologies: A Comparative Overview

A variety of in-situ and ex-situ technologies are available for the remediation of TCE-contaminated soil and groundwater. The selection of a technology depends on site-specific conditions, regulatory requirements, and cost-effectiveness.[1][20]

Remediation TechnologyPrincipleTypical TCE Removal EfficiencyAdvantagesDisadvantages
Enhanced Anaerobic Bioremediation Stimulation of indigenous or introduced microorganisms to perform reductive dechlorination by adding an electron donor (e.g., lactate, vegetable oil).[1]>90%Cost-effective, in-situ application, complete detoxification to ethene is possible.Slow process, potential for vinyl chloride accumulation, requires specific geochemical conditions.
In-Situ Chemical Oxidation (ISCO) Injection of chemical oxidants (e.g., permanganate, persulfate, Fenton's reagent) to chemically destroy TCE.[1]70-99%Rapid treatment, effective for high concentrations.Can be costly, potential for mobilization of metals, may negatively impact soil microbiology.
In-Situ Chemical Reduction (ISCR) with ZVI Injection of zero-valent iron particles to abiotically degrade TCE.[21]>90%Long-lasting reactive barrier, can be combined with bioremediation.Potential for changes in groundwater geochemistry, delivery of ZVI can be challenging.
Thermal Remediation Heating the subsurface (e.g., via electrical resistance heating or thermal conductive heating) to volatilize TCE for extraction.[22]>99%Rapid and highly effective, treats both soil and groundwater.High energy consumption and cost, can be disruptive to the site.
Soil Vapor Extraction (SVE) Application of a vacuum to the vadose zone to extract TCE vapors from the soil.[1]80-95%Relatively simple and cost-effective for vadose zone contamination.Not effective for groundwater or saturated soils, requires treatment of extracted vapors.
Pump-and-Treat Pumping contaminated groundwater to the surface for treatment (e.g., by air stripping or carbon adsorption).Variable, often used for containment rather than source removal.Established technology, effective for plume containment.Slow for source zone remediation, can be costly over the long term, potential for rebound of concentrations after shutdown.

Note: Removal efficiencies are generalized and can vary significantly based on site-specific conditions.

V. Conclusion: An Integrated Approach to a Complex Problem

The degradation of trichloroethylene in soil and water is a multifaceted process involving a complex interplay of biotic and abiotic pathways. A thorough understanding of the specific degradation products and the underlying mechanisms is paramount for accurately assessing contamination, selecting appropriate remediation strategies, and ensuring the protection of human health and the environment. The analytical methods and remediation technologies outlined in this guide provide the foundational tools for researchers and environmental professionals to address the challenges posed by TCE contamination. An integrated approach, combining robust site characterization with a carefully selected and monitored remediation strategy, offers the most effective path toward the successful restoration of TCE-impacted sites.

References

  • Teklab, Inc. (n.d.). EPA Method 8260 Testing. Retrieved from [Link]

  • SCION Instruments. (n.d.). EPA 8260: Analysis of Volatile Organic Compounds by GC-MS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Retrieved from [Link]

  • Edge Analytical. (2024). 5035A - VOC's In Soil. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2002). Method 5035A: Closed-System Purge-and-Trap and Extraction for Volatile Organics in Soil and Waste Samples. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2018). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

  • Phase Separation Science, Inc. (n.d.). Sampling and Analysis for Volatiles in Soil Using EPA Method 5035. Retrieved from [Link]

  • Li, M., et al. (2022). Recent advances and trends of trichloroethylene biodegradation: A critical review. Frontiers in Microbiology, 13, 969336. [Link]

  • CLU-IN. (n.d.). Contaminants > Trichloroethylene (tce) > treatment technologies. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2020). Publications on Remediation Technologies for Cleaning Up Contaminated Sites. Retrieved from [Link]

  • Ellis, L., & Anderson, S. (1997). Tetrachloroethene Degradation Pathway (Anaerobic). Eawag Biocatalysis/Biodegradation Database. Retrieved from [Link]

  • Whittaker, M., Monroe, D., Oh, D. J., & Anderson, S. (1997). Trichloroethylene Degradation Pathway. Eawag Biocatalysis/Biodegradation Database. Retrieved from [Link]

  • Liu, T., et al. (2022). Factors Influencing Removal of Trichloroethylene in a Zero-Valent Iron Fenton System. International Journal of Environmental Research and Public Health, 19(23), 16109. [Link]

  • Electric Power Research Institute. (1999). Evaluation of In Situ Remedial Technologies for Sites Contaminated With Hydrocarbons. Retrieved from [Link]

  • Mattes, T. E., et al. (2010). Aerobic biodegradation pathways and initial enzymatic dioxygenase reaction for (a) monochlorobenzene and (b) 1,4-dichlorobenzene. ResearchGate. [Link]

  • Freedman, D. L., & Gossett, J. M. (1989). Biological reductive dechlorination of tetrachloroethylene and trichloroethylene to ethylene under methanogenic conditions. Applied and Environmental Microbiology, 55(9), 2144–2151. [Link]

  • Chen, Y., et al. (2024). Remediation Efficiency and Soil Properties of TCE-Contaminated Soil Treated by Thermal Conduction Heating Coupled with Persulfate Oxidation. Toxics, 12(2), 119. [Link]

  • Mattes, T. E., et al. (2010). Aerobic biodegradation of the chloroethenes: pathways, enzymes, ecology, and evolution. FEMS Microbiology Reviews, 34(4), 445–475. [Link]

  • Eurofins Environment Testing US. (n.d.). Sampling for Volatile Organic Compounds in Soil by EPA Method 5035/5035A. Retrieved from [Link]

  • Fan, D., et al. (2017). Mechanochemically Sulfidated Microscale Zero Valent Iron: Pathways, Kinetics, Mechanism, and Efficiency of Trichloroethylene Dechlorination. Environmental Science & Technology, 51(21), 12518–12527. [Link]

  • IET – Innovative Environmental Technologies. (n.d.). CASE STUDIES. Retrieved from [Link]

  • U.S. Geological Survey. (1999). Chlorinated-Ethene Biodegradation Processes. Water-Resources Investigations Report 99-4285. Retrieved from [Link]

  • He, F., et al. (2022). Performance and Mechanisms of Sulfidated Nanoscale Zero-Valent Iron Materials for Toxic TCE Removal from the Groundwater. Water, 14(11), 1673. [Link]

  • Liu, C., et al. (2014). Aerobic Degradation of Trichloroethylene by Co-Metabolism Using Phenol and Gasoline as Growth Substrates. International Journal of Environmental Research and Public Health, 11(5), 5266–5283. [Link]

  • U.S. Environmental Protection Agency. (1995). Abstracts of Remediation Case Studies. EPA-542-R-95-001. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2020). Summary of External Peer Review and Public Comments and Disposition for Trichloroethylene (TCE): Response to Support Risk Evaluation for TCE. Retrieved from [Link]

  • O'Hara, S. K., et al. (2012). Nanoscale zero valent iron and bimetallic particles for contaminated site remediation. Advances in Water Resources, 51, 104-122. [Link]

  • U.S. Environmental Protection Agency. (1997). Method 5035: Closed-System Purge-and-Trap and Extraction for Volatile Organics in Soil and Waste Samples. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Retrieved from [Link]

  • Tratnyek, P. G., & Johnson, R. L. (2006). Degradation of Trichloroethylene and Dichlorobiphenyls by Iron-Based Bimetallic Nanoparticles. Nanotechnology for Environmental Decontamination, 115-134. [Link]

Sources

Trichloroethylene mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mechanisms of Action of Trichloroethylene in Biological Systems

Authored by a Senior Application Scientist

Abstract

Trichloroethylene (TCE), a ubiquitous environmental contaminant, poses significant health risks, including an established link to cancer, autoimmune diseases, and neurological disorders. Understanding its complex mechanism of action is paramount for the development of effective diagnostic and therapeutic strategies. This guide provides a comprehensive overview of the molecular and cellular events that underpin TCE-induced toxicity. We will delve into its metabolic activation, the role of key metabolites in mediating its adverse effects, and the subsequent downstream pathological consequences, including oxidative stress, mitochondrial dysfunction, and immune dysregulation. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of TCE toxicology to inform their research and development efforts.

Introduction: The Persistent Threat of Trichloroethylene

Trichloroethylene (TCE) is a volatile organic compound that has been extensively used as an industrial solvent and degreasing agent. Its widespread use and improper disposal have led to its persistence in soil, groundwater, and air, resulting in significant human exposure. The International Agency for Research on Cancer (IARC) has classified TCE as a Group 1 carcinogen, definitively linking it to kidney cancer and providing strong evidence for its association with non-Hodgkin lymphoma and liver cancer. Beyond its carcinogenic properties, TCE exposure is also associated with a range of other adverse health effects, including autoimmune diseases such as scleroderma, and neurotoxicity, notably an increased risk of Parkinson's disease.

The toxicological profile of TCE is not due to the parent compound itself, but rather its complex metabolic activation into several reactive metabolites. This guide will elucidate the intricate pathways of TCE metabolism and the mechanisms by which these metabolites interact with biological macromolecules to initiate and propagate cellular damage.

Metabolic Activation: The Genesis of TCE Toxicity

The biotransformation of TCE is a critical initiating event in its toxicity. Metabolism occurs primarily in the liver via two main pathways: oxidation by cytochrome P450 (CYP) enzymes and conjugation with glutathione (GSH) by glutathione S-transferases (GSTs).

Cytochrome P450-Mediated Oxidative Pathway

The predominant pathway for TCE metabolism involves oxidation by CYP enzymes, particularly CYP2E1. This process generates a series of reactive intermediates.

  • Initial Oxidation: TCE is oxidized to an unstable epoxide, TCE-epoxide (TCEO).

  • Rearrangement: TCEO rapidly rearranges to form chloral hydrate.

  • Metabolite Formation: Chloral hydrate is further metabolized to trichloroacetic acid (TCA) and dichloroacetic acid (DCA) via oxidation, or to trichloroethanol (TCOH) via reduction. TCOH can also be oxidized to TCA.

These metabolites, particularly TCA and DCA, are implicated in liver toxicity and are considered to be key players in TCE-induced carcinogenesis.

Glutathione Conjugation Pathway

A smaller but highly significant portion of TCE metabolism occurs through conjugation with glutathione, a pathway particularly relevant to kidney toxicity.

  • GSH Conjugation: TCE is conjugated with GSH, a reaction catalyzed by GSTs, to form S-(1,2-dichlorovinyl)-L-cysteine (DCVC).

  • Metabolic Activation in the Kidney: DCVC is transported to the kidneys, where it is a substrate for the enzyme β-lyase.

  • Formation of a Reactive Thiol: The β-lyase-mediated cleavage of DCVC generates a highly reactive and nephrotoxic thiol.

This reactive thiol is a potent alkylating agent that can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular injury and death.

Visualizing TCE Metabolism

TCE_Metabolism cluster_liver Liver cluster_conjugation Glutathione Conjugation Pathway TCE Trichloroethylene (TCE) CYP450 Cytochrome P450 (CYP2E1) TCE->CYP450 Oxidation GST Glutathione S-transferase (GST) TCE->GST Conjugation with GSH TCEO TCE-epoxide (TCEO) CYP450->TCEO ChloralHydrate Chloral Hydrate TCEO->ChloralHydrate Rearrangement TCA Trichloroacetic Acid (TCA) ChloralHydrate->TCA Oxidation DCA Dichloroacetic Acid (DCA) ChloralHydrate->DCA TCOH Trichloroethanol (TCOH) ChloralHydrate->TCOH Reduction TCOH->TCA Oxidation DCVC S-(1,2-dichlorovinyl)-L-cysteine (DCVC) GST->DCVC Kidney Kidney DCVC->Kidney Transport BetaLyase β-lyase Kidney->BetaLyase ReactiveThiol Reactive Thiol BetaLyase->ReactiveThiol Cleavage

Caption: Metabolic pathways of Trichloroethylene (TCE).

Core Mechanisms of TCE-Induced Cellular Toxicity

The reactive metabolites of TCE instigate cellular damage through multiple interconnected mechanisms.

Oxidative Stress

A primary mechanism of TCE-induced toxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress. Both the CYP450 and glutathione conjugation pathways contribute to ROS production. This imbalance between ROS generation and the cell's antioxidant capacity results in damage to lipids, proteins, and DNA.

Experimental Protocol: Measurement of ROS

A common method to quantify intracellular ROS is the use of the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Methodology:

  • Cell Culture: Plate cells (e.g., HepG2 for liver toxicity studies, or a proximal tubule cell line for kidney toxicity) in a 96-well plate and allow them to adhere overnight.

  • TCE Exposure: Treat cells with varying concentrations of TCE or its metabolites for a specified duration.

  • Probe Loading: Remove the treatment media and incubate the cells with 10 µM DCFH-DA in serum-free media for 30 minutes at 37°C.

  • Fluorescence Measurement: Wash the cells with phosphate-buffered saline (PBS) and measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

  • Data Analysis: Normalize the fluorescence intensity to a control group (untreated cells) to determine the fold increase in ROS production.

Mitochondrial Dysfunction

Mitochondria are a key target of TCE and its metabolites. DCVC, in particular, has been shown to accumulate in mitochondria and inhibit key enzymes of the electron transport chain, leading to impaired ATP production, increased ROS generation, and the initiation of apoptosis.

Experimental Protocol: Assessment of Mitochondrial Membrane Potential (MMP)

The fluorescent dye JC-1 is widely used to assess changes in MMP. In healthy cells with a high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic or damaged cells with a low MMP, JC-1 remains in its monomeric form and fluoresces green.

Methodology:

  • Cell Treatment: Expose cells to TCE or its metabolites as described above.

  • JC-1 Staining: Incubate the treated cells with 10 µg/mL JC-1 in culture medium for 20 minutes at 37°C.

  • Microscopy/Flow Cytometry: Visualize the cells under a fluorescence microscope or quantify the red and green fluorescence signals using a flow cytometer.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of MMP.

Immune System Dysregulation and Autoimmunity

TCE exposure has been linked to an increased incidence of autoimmune diseases. The proposed mechanism involves the modification of self-proteins by TCE metabolites, leading to the formation of neoantigens. These altered proteins can be recognized as foreign by the immune system, triggering an autoimmune response.

Visualizing a Key Signaling Pathway: TCE-Induced Apoptosis

TCE_Apoptosis TCE Trichloroethylene (TCE) Metabolites Reactive Metabolites (e.g., DCVC) TCE->Metabolites Mitochondria Mitochondria Metabolites->Mitochondria ROS Increased ROS Mitochondria->ROS MMP Decreased Mitochondrial Membrane Potential Mitochondria->MMP ROS->MMP CytoC Cytochrome c Release MMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified signaling pathway of TCE-induced apoptosis.

Carcinogenesis: The Path to Malignancy

The carcinogenic effects of TCE, particularly on the kidney, are thought to be driven by a combination of genotoxic and non-genotoxic mechanisms.

  • Genotoxicity: The reactive thiol produced from DCVC can form DNA adducts, leading to mutations if not repaired.

  • Non-genotoxic Effects: Chronic cell injury and regenerative proliferation in response to TCE-induced toxicity can create a tumor-promoting environment. Additionally, metabolites like TCA and DCA can act as peroxisome proliferators, contributing to oxidative stress and tumor promotion.

Conclusion and Future Directions

The mechanism of action of trichloroethylene is multifaceted, involving complex metabolic activation and the induction of multiple interconnected toxicity pathways. Oxidative stress and mitochondrial dysfunction are central to the cellular damage caused by TCE's reactive metabolites. The formation of neoantigens and subsequent immune system dysregulation likely contribute to its association with autoimmune diseases. Its carcinogenic properties stem from both direct DNA damage and the promotion of a cellular environment conducive to tumor growth.

Future research should focus on identifying susceptible populations with genetic polymorphisms in key metabolizing enzymes (e.g., CYP2E1, GSTs) and developing more sensitive biomarkers of TCE exposure and effect. A deeper understanding of the intricate signaling pathways disrupted by TCE will be crucial for the development of targeted therapeutic interventions to mitigate its adverse health effects.

References

  • International Agency for Research on Cancer. (2014). Trichloroethylene. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 106. Lyon, France: IARC. [Link]

  • Goldman, S. M. (2022). Trichloroethylene: An Invisible Cause of Parkinson's Disease? Journal of Parkinson's Disease, 12(s1), S21-S28. [Link]

  • Karami-Mohajeri, S., & Abdollahi, M. (2011). A systematic review on the role of oxidative stress in toxicology of trichloroethylene. Food and Chemical Toxicology, 49(7), 1475-1485. [Link]

  • Lash, L. H., Qian, W., Putt, D. A., Hueni, S. E., El-Azzouny, M. A., & Sneed, J. R. (2007). Renal mitochondrial toxicity of S-(1,2-dichlorovinyl)-L-cysteine and its N-acetyl derivative in vitro and in vivo. Toxicology and Applied Pharmacology, 221(3), 329-341. [Link]

  • Cooper, G. S., Makris, S. L., & Cohen, S. M. (2009). Trichloroethylene and autoimmunity: a systematic review and meta-analysis. Environmental Health Perspectives, 117(5), 720-727. [Link]

Trichloroethylene (TCE) Vapor Intrusion: Mechanistic Dynamics, Predictive Modeling, and Toxicological Bio-Interface

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the migration of Trichloroethylene (TCE) from subsurface sources into indoor air—a phenomenon known as Vapor Intrusion (VI).[1][2] Unlike petroleum hydrocarbons, TCE functions as a recalcitrant Dense Non-Aqueous Phase Liquid (DNAPL) with unique physicochemical properties that challenge traditional transport models. This document synthesizes the shift from diffusion-based modeling (Johnson-Ettinger) to advection-driven preferential pathway analysis, while bridging environmental exposure to toxicological mechanisms (CYP2E1 metabolic activation) relevant to drug safety and risk assessment professionals.

Part 1: Physicochemical Mechanics of TCE Migration

The migration of TCE is governed by a multiphase partition equilibrium described by Henry’s Law, but its intrusion into structures is dominated by pressure-driven advection rather than Fickian diffusion.

The Advection-Diffusion Mismatch

Traditional conceptual site models (CSMs) assume TCE vapors diffuse upward through the vadose zone. However, field data indicates that advection —driven by building depressurization (stack effect)—is the primary transport mechanism.

  • Diffusion (Fick’s First Law):

    
    
    
    • Dominance: Deep vadose zone, high soil moisture.

    • Limitation: Too slow to account for rapid indoor air spikes.

  • Advection (Darcy’s Law):

    
    
    
    • Dominance: Sub-slab zone, utility corridors, fractured bedrock.

    • Driver: A pressure differential (

      
      ) as low as 1–4 Pascals between the sub-slab and indoor air is sufficient to draw soil gas into a building.
      
Temporal Variability

TCE VI is characterized by extreme temporal variability.[3] Indoor air concentrations can fluctuate by orders of magnitude within hours due to:

  • Barometric Pumping: Drops in atmospheric pressure pull soil gas out of the ground.

  • Wind Load: Wind hitting a building creates a vacuum on the leeward side, enhancing advection.

  • HVAC Cycling: Mechanical ventilation can induce negative pressure, actively "sucking" vapors in.

Part 2: The Preferential Pathway Paradigm

Modern VI science recognizes that preferential pathways (sewer lines, utility tunnels) often supersede soil matrix transport.

The Sewer Highway

Sanitary sewers act as low-resistance conduits. TCE volatilizes from groundwater into the sewer headspace and migrates laterally, entering buildings through dry P-traps or compromised toilet seals. This bypasses the vadose zone entirely, rendering soil gas sampling near the building foundation irrelevant.

Visualization: Conceptual Site Model (CSM)

The following diagram illustrates the duality of Classical Diffusion vs. Preferential Advection.

TCE_CSM Source TCE Source (DNAPL/Groundwater) Vadose Vadose Zone (Soil Matrix) Source->Vadose Partitioning (Henry's Law) Sewer Sanitary Sewer / Utility Tunnel Source->Sewer Volatilization into Headspace Foundation Building Foundation (Cracks/Slab) Vadose->Foundation Diffusion (Slow) Plumbing Indoor Plumbing (Dry P-Traps) Sewer->Plumbing Lateral Advection (High Flux) IndoorAir Receptor: Indoor Air Foundation->IndoorAir Advection (Stack Effect) Plumbing->IndoorAir Direct Entry (Bypasses Soil)

Figure 1: Dual-pathway conceptual model showing how sewer lines (preferential pathways) bypass the soil matrix, invalidating traditional soil-gas-only sampling strategies.[4]

Part 3: Predictive Modeling & Mathematical Frameworks

The Johnson-Ettinger (J-E) Model: A Critical Review

The J-E model is the regulatory standard for screening, but it relies on simplifying assumptions that often fail for TCE.

AssumptionReality for TCEConsequence
Homogeneous Soil Soil is heterogeneous (sand lenses, clay fractures).Model under-predicts flux in fractured media.
Steady-State TCE intrusion is transient and episodic."Snapshot" sampling misses peak exposure events.
Diffusion Only Advection and preferential pathways dominate.False Negatives: Model predicts safety while sewer gas intrudes.
Empirical Attenuation Factors ( )

Instead of relying solely on J-E, researchers use the Attenuation Factor (


) derived from paired measurements:


  • Groundwater-to-Indoor Air:

    
     (Conservative default).
    
  • Sub-slab-to-Indoor Air:

    
     (EPA default).
    
  • Note: If preferential pathways exist,

    
     can approach 1.0 (no attenuation).
    

Part 4: Toxicological Bio-Interface (Relevance to Drug Development)

For drug development professionals, understanding TCE toxicity involves analyzing its Adverse Outcome Pathway (AOP) . TCE is not merely a narcotic; it is a pro-toxicant activated by metabolic enzymes.

Metabolic Activation (CYP2E1)

TCE is metabolized in the liver and lungs primarily by Cytochrome P450 2E1 (CYP2E1) . This oxidative pathway generates reactive epoxides.

  • TCE Epoxide: Unstable intermediate.

  • Trichloroacetic Acid (TCA): Associated with liver tumorigenesis (peroxisome proliferation).[5]

  • Dichlorovinyl Cysteine (DCVC): Formed via the Glutathione (GSH) conjugation pathway in the kidney; highly nephrotoxic and mutagenic.[6]

The "Short-Term" Risk: Fetal Cardiac Defects

Unlike cancer, which requires chronic exposure, TCE has a controversial but critical endpoint: fetal cardiac malformations (e.g., septal defects) arising from exposure during a specific window of gestation (weeks 3–8).

  • Mechanism:[6][7][8] Disruption of endothelial cushion formation in the developing heart.

  • Regulatory Impact:[6][7][9] This drives the "imminent hazard" response levels (often

    
     in indoor air).
    
Visualization: TCE Metabolic AOP

TCE_Tox TCE Inhaled TCE CYP2E1 CYP2E1 (Oxidation) TCE->CYP2E1 GSH GSH Transferase (Conjugation) TCE->GSH Heart Fetal Cardiac Defects (Developmental) TCE->Heart Acute/Window (Parent Compound?) Epoxide TCE Epoxide (Unstable) CYP2E1->Epoxide DCVC DCVC (Nephrotoxin) GSH->DCVC TCA Trichloroacetic Acid (TCA) Epoxide->TCA Liver Liver Tumors (Peroxisome Proliferation) TCA->Liver Chronic Kidney Kidney Cancer (Cytotoxicity/Mutation) DCVC->Kidney Chronic

Figure 2: Metabolic activation pathways of TCE. Note the bifurcation between CYP2E1 oxidation (Liver) and GSH conjugation (Kidney), and the direct developmental toxicity to the fetal heart.

Part 5: Advanced Field Protocol (Self-Validating Systems)

To ensure data integrity, researchers must use a Multiple Lines of Evidence (MLE) approach. Do not rely on a single "snapshot" sample.

Protocol: High-Integrity Sub-Slab Sampling

This protocol minimizes false negatives caused by leaks or stagnant air.

  • Probe Installation:

    • Drill through slab. Install a stainless steel vapor pin with a silicone sleeve.

    • Validation: Cap the pin and let it equilibrate for 2 hours to dissipate drilling heat and pressure.

  • Leak Testing (The "Shut-In" Test):

    • Construct a sampling train with a vacuum gauge.

    • Apply a vacuum to the train (shut the valve at the probe).

    • Pass Criteria: Vacuum must hold steady for >1 minute. If it drops, tighten fittings.

    • Tracer Gas: Place a helium shroud over the probe. If helium is detected in the sample line, the seal is compromised.

  • Purging (Removing Dead Volume):

    • Calculate the "dead volume" of the probe and tubing.

    • Purge exactly 3 volumes using a calibrated syringe.

    • Why? Under-purging samples stagnant air; over-purging draws indoor air into the sample (short-circuiting).

  • Sample Collection:

    • Use a 6L Summa canister with a flow controller set for 30 minutes (sub-slab) or 24 hours (indoor air).

    • Critical Stop: Close the canister valve when the gauge reads -5 inHg. Never let it go to ambient pressure (0 inHg), or you lose the ability to verify the canister was leak-tight during transit.

Data Integration Table

When analyzing results, correlate data streams to identify the source.

Indoor Air (IA)Sub-Slab (SS)Differential Pressure (

)
InterpretationAction
HighHighPositive (Into Bldg)Classic VI Install Sub-Slab Depressurization (SSD).
HighLowN/AIndoor Source Remove chemical products (glues, cleaners).
HighLowN/APreferential Pathway Investigate sewer lines/P-traps.
LowHighNegative (Out of Bldg)Potential VI Monitor. Future HVAC changes could reverse flow.

References

  • US EPA. (2015).[1][10] OSWER Technical Guide for Assessing and Mitigating the Vapor Intrusion Pathway from Subsurface Vapor Sources to Indoor Air. Office of Solid Waste and Emergency Response.[10] Link

  • Johnson, P. C., & Ettinger, R. A. (1991).[3] Heuristic model for predicting the intrusion rate of contaminant vapors into buildings.[3][11] Environmental Science & Technology.[3][6][12][13] Link

  • Guo, Y., et al. (2015). Identification of Sewer Lines as a Preferential Pathway for Vapor Intrusion.[4][14] Groundwater Monitoring & Remediation.[7][12] Link

  • Chiu, W. A., et al. (2013).[3] Human Health Effects of Trichloroethylene: Key Findings and Scientific Issues.[3] Environmental Health Perspectives.[3] Link

  • Interstate Technology & Regulatory Council (ITRC). (2007).[1] Vapor Intrusion Pathway: A Practical Guideline.Link

  • US EPA. (2011).[1] Toxicological Review of Trichloroethylene (CAS No. 79-01-6). Integrated Risk Information System (IRIS). Link

Sources

Trichloroethylene: A Comprehensive Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Trichloroethylene (TCE), systematically named trichloroethene, is a chlorinated hydrocarbon with a significant history of industrial use, primarily as a degreasing solvent for metal parts.[1][2] It is a synthetic, colorless, volatile liquid with a sweet, chloroform-like odor.[1][3] While its efficacy as a solvent is well-established, its toxicological profile and environmental persistence have led to increased scrutiny and regulation. This guide provides an in-depth exploration of the physical and chemical properties of trichloroethylene, intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound for safety, analytical, and research purposes.

Molecular Identity and Structure

A fundamental understanding of a chemical begins with its molecular identity. Trichloroethylene is a relatively simple alkene with three of its four hydrogen atoms substituted with chlorine.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1,1,2-trichloroethene .[3] Its chemical formula is C₂HCl₃, and it has a molecular weight of approximately 131.38 g/mol .[1][2]

Caption: Molecular Structure of Trichloroethylene (C₂HCl₃).

Physicochemical Properties

The physical and chemical properties of trichloroethylene dictate its behavior in various applications and environmental systems. These properties are summarized in the table below, followed by a more detailed discussion of their implications.

PropertyValueSource(s)
Identifiers
IUPAC Name1,1,2-Trichloroethene[3]
CAS Number79-01-6[1]
Molecular FormulaC₂HCl₃[1][2]
Molecular Weight131.38 g/mol [1][2]
Physical Properties
AppearanceClear, colorless liquid[1][3]
OdorSweet, chloroform-like[1][3]
Boiling Point87.2 °C (189 °F)[3][4]
Melting Point-73 °C (-99 °F)[3][5]
Density1.46 g/cm³ at 20 °C[1][3]
Vapor Pressure58 mmHg (7.7 kPa) at 20 °C[1][4]
Water Solubility1.28 g/L at 25 °C[1]
Log Kₒw (Octanol-Water Partition Coefficient)2.42[6]
Safety and Reactivity
Flash PointNon-flammable under normal conditions[4]
Autoignition Temperature410 °C (770 °F)[2]
Lower Explosive Limit (LEL)8%[5]
Upper Explosive Limit (UEL)10.5%[5]
Volatility and Environmental Fate

Trichloroethylene's high vapor pressure and relatively low boiling point contribute to its high volatility, meaning it readily evaporates at room temperature.[4] This property is central to its use in vapor degreasing but also facilitates its release into the atmosphere, where it has a half-life of about 7 days.[6] Its density, being greater than water, means that in cases of environmental contamination, it will sink and has the potential to contaminate groundwater.[3][6]

The octanol-water partition coefficient (Log Kₒw) of 2.42 indicates a moderate potential for bioaccumulation in fatty tissues of organisms.[6] This property is a critical parameter in environmental risk assessment and is determined experimentally through standardized methods such as those outlined by the EPA.[7][8]

Chemical Reactivity and Stability

While generally stable, trichloroethylene can undergo hazardous reactions under specific conditions. It is crucial for researchers to understand these reactivities to ensure safe handling and to anticipate potential degradation pathways.

Incompatible Materials and Hazardous Reactions

Trichloroethylene is incompatible with strong bases (e.g., sodium hydroxide), which can lead to the formation of highly flammable and explosive dichloroacetylene.[9] It also reacts explosively with finely divided metals such as aluminum, magnesium, and beryllium.[9] Contact with strong oxidizers should be avoided.

Decomposition

In the presence of heat, light, and moisture, trichloroethylene can slowly decompose, forming corrosive hydrochloric acid and other toxic compounds.[2] Under fire conditions, it can produce highly toxic gases, including phosgene and hydrogen chloride.[9] To inhibit this degradation, commercial grades of TCE are often stabilized with additives like epichlorohydrin or butylene oxide.[1]

Experimental Protocols for Property Determination

The accurate determination of physicochemical properties is paramount for research, safety, and regulatory compliance. The following section details standardized methodologies for two key properties.

Determination of Flash Point (ASTM D3828)

The flash point is a critical safety parameter that indicates the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The ASTM D3828 standard test method, using a small-scale closed-cup tester, is a widely accepted procedure.[3][10][11]

Principle: A small sample of the substance is heated at a controlled rate. An ignition source is periodically applied to the vapor space above the liquid. The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.[3]

Step-by-Step Methodology:

  • Apparatus Setup: Ensure the small-scale closed-cup flash point tester is clean, dry, and calibrated according to the manufacturer's instructions.

  • Sample Preparation: Obtain a representative sample of the trichloroethylene to be tested.

  • Loading the Sample: Introduce the specified volume of the sample into the test cup.

  • Heating: Begin heating the sample at a slow, constant rate as specified in the ASTM method.

  • Ignition Source Application: At prescribed temperature intervals, apply the ignition source (e.g., a test flame or electric spark) to the vapor space.

  • Observation: Observe for a flash, which is a brief, transient flame that appears in the vapor space.

  • Recording the Flash Point: The temperature at which a distinct flash is first observed is recorded as the flash point.[3]

Causality and Self-Validation: The controlled heating rate and standardized apparatus ensure reproducibility. The use of a closed cup minimizes vapor loss and provides a more conservative (lower) and safer flash point value compared to open-cup methods. The protocol's self-validating nature comes from the clear and unambiguous endpoint (the flash) and the use of reference materials with known flash points for calibration and verification.

Flash_Point_Workflow cluster_prep Preparation cluster_test Testing Procedure cluster_result Result A Calibrate Apparatus C Load Sample into Cup A->C B Prepare TCE Sample B->C D Heat at Controlled Rate C->D E Apply Ignition Source Periodically D->E F Observe for Flash E->F F->E No Flash G Record Flash Point Temperature F->G

Caption: Workflow for Flash Point Determination via ASTM D3828.

Determination of Water Solubility (OECD 105)

Water solubility is a key parameter for assessing the environmental fate and transport of a chemical. The OECD Guideline 105 provides a standardized method for its determination.[12][13]

Principle: A saturated solution of the substance in water is prepared at a constant temperature. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.[12]

Step-by-Step Methodology:

  • Apparatus and Reagents: Use clean glassware and high-purity water.

  • Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and to determine the appropriate analytical method and sample preparation procedure.

  • Equilibration: An excess amount of trichloroethylene is added to a known volume of water in a vessel that can be sealed. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: The mixture is allowed to stand at the test temperature to allow for the separation of undissolved TCE. Centrifugation may be used to facilitate this separation.

  • Sampling: A sample of the clear aqueous phase is carefully withdrawn.

  • Analysis: The concentration of trichloroethylene in the aqueous sample is determined using a validated analytical method, such as gas chromatography (GC) with an appropriate detector.

  • Calculation: The water solubility is reported as the average concentration from at least three replicate determinations.

Causality and Self-Validation: The extended equilibration time ensures that a true thermodynamic equilibrium is reached, which is fundamental to the definition of solubility. The use of a specific and sensitive analytical method like GC validates the concentration measurement. The protocol's integrity is further supported by running blank samples and using analytical standards for calibration.

Metabolic and Environmental Degradation Pathways

Understanding the transformation of trichloroethylene in biological and environmental systems is crucial for toxicology and remediation.

Metabolic Pathways

In the human body, trichloroethylene is primarily metabolized in the liver via two main pathways: cytochrome P450 (CYP450)-mediated oxidation and glutathione (GSH) conjugation.[14] The CYP450 pathway leads to the formation of metabolites such as chloral hydrate, trichloroacetic acid (TCA), and dichloroacetic acid (DCA).[14][15] Some of these metabolites are implicated in the toxic effects of TCE.[15]

TCE_Metabolism TCE Trichloroethylene (TCE) Oxidation CYP450 Oxidation TCE->Oxidation Conjugation GSH Conjugation TCE->Conjugation ChloralHydrate Chloral Hydrate Oxidation->ChloralHydrate DCVG S-(1,2-dichlorovinyl)glutathione (DCVG) Conjugation->DCVG TCA Trichloroacetic Acid (TCA) ChloralHydrate->TCA TCOH Trichloroethanol ChloralHydrate->TCOH DCA Dichloroacetic Acid (DCA) TCA->DCA DCVC S-(1,2-dichlorovinyl)-L-cysteine (DCVC) DCVG->DCVC ToxicMetabolites Reactive Metabolites (Kidney Toxicity) DCVC->ToxicMetabolites

Caption: Simplified Metabolic Pathways of Trichloroethylene.

Environmental Degradation

In the environment, particularly in groundwater, trichloroethylene can undergo anaerobic reductive dechlorination by microorganisms.[16] This process can lead to the formation of daughter products such as cis-1,2-dichloroethene, vinyl chloride (a known human carcinogen), and ethene.[16] The potential for the formation of more toxic daughter products is a significant concern in the remediation of TCE-contaminated sites.

Occupational Exposure and Safety

Given its volatility and toxicity, occupational exposure to trichloroethylene is a serious concern. Regulatory agencies have established exposure limits to protect workers.

  • OSHA (Occupational Safety and Health Administration): The permissible exposure limit (PEL) is 100 ppm as an 8-hour time-weighted average (TWA).[5][9]

  • NIOSH (National Institute for Occupational Safety and Health): Recommends limiting exposure to the lowest feasible concentration due to its carcinogenicity.[9]

  • ACGIH (American Conference of Governmental Industrial Hygienists): The threshold limit value (TLV) is 10 ppm as an 8-hour TWA and 25 ppm as a short-term exposure limit (STEL).[9]

Standardized analytical methods, such as OSHA Method 1001, which involves collection on a solid sorbent tube followed by GC analysis, are used to monitor workplace air concentrations.[17][18][19]

Conclusion

Trichloroethylene possesses a unique set of physical and chemical properties that have made it a valuable industrial solvent. However, these same properties, combined with its toxicity and environmental persistence, necessitate a thorough and nuanced understanding for its safe handling, analysis, and management. This guide has provided a comprehensive overview of these properties, grounded in established scientific principles and standardized methodologies. For researchers and professionals, a deep appreciation of this data is the foundation for responsible innovation and the mitigation of potential risks.

References

  • Vedantu. Trichloroethylene: Structure, Uses & Key Properties Explained. [Link]

  • Wikipedia. Trichloroethylene. [Link]

  • NBCHAO. ASTM D3828-2021 "Standard Test Methods for Flash Point by Small Scale Closed Cup Tester". [Link]

  • Clark Products. Safety Data Sheet Product name: Trichloroethylene. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Trichloroethylene (TCE) | Public Health Statement. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Trichloroethylene. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6575, Trichloroethylene. [Link]

  • Occupational Safety and Health Administration. 1,1,2-TRICHLOROETHANE. [Link]

  • U.S. Environmental Protection Agency. Trichloroethylene. [Link]

  • TURI - Toxic Use Reduction Institute. Trichloroethylene (TCE) Fact Sheet. [Link]

  • U.S. Environmental Protection Agency. Determination of Octanol/Water Distribution Coefficients, Water Solubilities, and Sediment/Water Partition Coefficients for Hydrophobic Organic Pollutants. [Link]

  • ASTM International. D3828 Standard Test Methods for Flash Point by Small Scale Closed Cup Tester. [Link]

  • Occupational Safety and Health Administration. Tetrachloroethylene, Trichloroethylene (Method 1001). [Link]

  • National Institute for Occupational Safety and Health. TRICHLOROETHYLENE by portable GC 3701. [Link]

  • FILAB. Solubility testing in accordance with the OECD 105. [Link]

  • Occupational Safety and Health Administration. TETRACHLOROETHYLENE TRICHLOROETHYLENE Method number: 1001 Matrix: Air. [Link]

  • ResearchGate. Metabolic pathways of TCE in the body. [Link]

  • eralytics. ASTM D3828. [Link]

  • U.S. Environmental Protection Agency. Method 8535: Screening Procedure for Total Volatile Organic Halides in Water. [Link]

  • National Institute for Occupational Safety and Health. NIOSH Manual of Analytical Methods - 1022. [Link]

  • Scribd. D3828-16a(2021). [Link]

  • National Center for Biotechnology Information. ANALYTICAL METHODS - Toxicological Profile for Trichloroethylene. [Link]

  • Situ Biosciences. OECD 105 – Water Solubility. [Link]

  • U.S. Environmental Protection Agency. A GUIDE TO COMPLYING WITH THE 2024 TRICHLOROETHYLENE (TCE) REGULATION UNDER THE TOXIC SUBSTANCES CONTROL ACT (TSCA). [Link]

  • National Institute for Occupational Safety and Health. trichloroethylene 1022. [Link]

  • ResearchGate. Postulated metabolism scheme for trichloroethylene. [Link]

  • P2 InfoHouse. Measuring Octanol/Water Partition Coefficients by the "Slow-Stirring" Method. [Link]

  • Regulations.gov. Report : Determination of Water Solubility. [Link]

  • Eawag. Trichloroethylene Degradation Pathway. [Link]

Sources

An In-depth Technical Guide to Trichloroethylene (TCE) Regulatory Standards and Exposure Limits

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the global regulatory landscape for trichloroethylene (TCE), a volatile organic compound with a history of widespread industrial use now recognized for its significant health risks. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the scientific rationale and practical implications of TCE exposure limits. We will explore the toxicological data driving regulatory actions, compare standards set by various international and national bodies, and detail standardized methodologies for exposure assessment. The guide emphasizes the causality behind regulatory decisions, reflecting a shift towards more stringent controls and outright bans based on mounting evidence of carcinogenicity and other systemic toxicities.

The Evolving Profile of Trichloroethylene: From Industrial Workhorse to Regulated Hazard

Trichloroethylene (C₂HCl₃) is a nonflammable, colorless liquid with a sweet odor that made it a highly effective and popular solvent for decades.[1] Its primary application has been in the vapor degreasing of metal parts, particularly in the aerospace and automotive industries.[2] It has also been used as an extraction solvent, in adhesives, paint removers, and as a chemical intermediate.[1]

However, the very properties that made TCE an effective solvent—its volatility and ability to dissolve organic materials—also facilitate its widespread environmental distribution and human exposure. The growing body of evidence linking TCE to severe health effects has led to a dramatic decline in its use and a tightening of regulations globally.[2] This guide serves to navigate the complex web of standards that govern its use and define acceptable exposure levels.

Toxicological Basis for Regulation: Understanding the "Why"

The establishment of regulatory standards for any chemical is fundamentally driven by its toxicological profile. For TCE, the evidence is compelling and multifaceted. The U.S. Environmental Protection Agency (EPA), under the Toxic Substances Control Act (TSCA), conducted a comprehensive risk evaluation and determined that TCE presents an unreasonable risk of injury to human health.[3][4]

The primary health risks identified are not limited to a single endpoint but encompass a range of systemic effects[3][5]:

  • Carcinogenicity: TCE is classified as a known human carcinogen (Group 1) by the International Agency for Research on Cancer (IARC), with the strongest evidence linking it to kidney cancer.[2] The U.S. Department of Health and Human Services (DHHS) and the EPA also characterize TCE as carcinogenic to humans.[6]

  • Neurotoxicity: Acute exposure can depress the central nervous system, causing symptoms like headaches, dizziness, and confusion.[7] Chronic exposure is linked to more persistent neurological damage.

  • Immunotoxicity: The EPA's risk evaluation identified autoimmunity as a critical non-cancer health endpoint, meaning TCE can adversely affect the immune system.[3][5]

  • Developmental and Reproductive Toxicity: Exposure to TCE is associated with adverse developmental effects, including fetal cardiac malformations.[4][5]

  • Kidney and Liver Toxicity: The kidneys and liver are primary targets for TCE-induced toxicity, including cancer.[2][3][5]

This extensive range of adverse health outcomes is the primary driver for the stringent and evolving regulatory standards discussed in the subsequent sections. The EPA's "whole chemical" approach, which considers the aggregate risk from all uses, underscores the seriousness of these hazards.[4]

The Global Regulatory Landscape for TCE

The regulation of TCE varies significantly across jurisdictions, reflecting different legislative frameworks and risk tolerance levels. A cohesive understanding requires examining standards from multiple authoritative bodies.

TCE_Regulatory_Hierarchy cluster_International International Bodies cluster_Regional Regional Frameworks cluster_US_Federal U.S. Federal Agencies cluster_US_State U.S. State-Level cluster_Advisory Advisory Organizations WHO WHO (Drinking Water Guidelines) EPA EPA (TSCA, Safe Drinking Water Act) WHO->EPA Influences Drinking Water Standards IARC IARC (Carcinogenicity Classification) IARC->EPA Informs Carcinogen Classification NIOSH NIOSH (Recommended Limits - RELs) IARC->NIOSH Informs Carcinogen Classification CA_Prop65 California Prop 65 (Warning Requirements) IARC->CA_Prop65 Informs Carcinogen Classification EU_REACH European Union (ECHA) (REACH Authorization) CalOSHA Cal/OSHA (Stricter Workplace PELs) EPA->CalOSHA Sets Federal Baseline OSHA OSHA (Workplace PELs) OSHA->CalOSHA Sets Federal Baseline NIOSH->OSHA Recommends Stricter Limits ATSDR ATSDR (Toxicological Profiles) ATSDR->EPA Provides Health Assessments ACGIH ACGIH (Health-Based TLVs) ACGIH->OSHA Influences OELs ACGIH->CalOSHA Influences OELs

Caption: Interrelationship of key organizations setting TCE standards.

United States Federal Standards
  • Environmental Protection Agency (EPA): The EPA regulates TCE under multiple statutes.

    • Toxic Substances Control Act (TSCA): In a landmark move, the EPA issued a final rule in December 2024 to ban most uses of TCE, citing its unreasonable risk.[8][9] This rule includes prohibitions on the manufacture, processing, and distribution of TCE for all consumer and most commercial uses, with phase-out periods for a limited number of critical applications under stringent worker protection requirements.[9]

    • Safe Drinking Water Act (SDWA): The EPA has set a Maximum Contaminant Level (MCL) for TCE in drinking water at 5 micrograms per liter (µg/L) or 5 parts per billion (ppb).[5] The Maximum Contaminant Level Goal (MCLG), a non-enforceable health goal, is set at zero, reflecting the consensus that there is no safe level of exposure to this carcinogen.[10]

  • Occupational Safety and Health Administration (OSHA): OSHA sets the legally enforceable Permissible Exposure Limit (PEL) for workplace air. The current PEL for TCE is a time-weighted average (TWA) of 100 ppm over an 8-hour workday.[3] It also includes a ceiling concentration of 200 ppm and a 300 ppm peak exposure for a maximum of 5 minutes in any 2-hour period.[3][10] It is widely recognized, including by OSHA itself, that many of its PELs are outdated and may not be sufficiently protective of worker health.[11]

  • National Institute for Occupational Safety and Health (NIOSH): As a research agency, NIOSH provides Recommended Exposure Limits (RELs) which are often more stringent than OSHA's PELs. NIOSH considers TCE a potential occupational carcinogen and recommends limiting exposure to the lowest feasible concentration.[12] The specific REL is 25 ppm as a 10-hour TWA.[5] NIOSH has also established an Immediately Dangerous to Life or Health (IDLH) concentration of 1,000 ppm.[5]

Advisory and Professional Organizations
  • American Conference of Governmental Industrial Hygienists (ACGIH): The ACGIH provides health-based Threshold Limit Values (TLVs) that are widely respected and used globally. The TLV for TCE is 10 ppm as an 8-hour TWA and a Short-Term Exposure Limit (STEL) of 25 ppm.[3] These values are based on more recent toxicological data than the OSHA PEL and are intended to protect against systemic effects like kidney toxicity and carcinogenicity.

State-Level Regulations: The Case of California
  • California's Proposition 65: Officially the Safe Drinking Water and Toxic Enforcement Act of 1986, Proposition 65 requires businesses to provide warnings to Californians about significant exposures to chemicals that cause cancer, birth defects, or other reproductive harm.[13][14] TCE is listed as a chemical known to the state to cause cancer.[15] This has led to reformulation of products and public awareness campaigns, separate from federally mandated exposure limits.

European Union Regulations
  • Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH): In the European Union, TCE is regulated under REACH. Due to its carcinogenic properties, it was added to the Authorisation List (Annex XIV).[16] This means TCE cannot be placed on the market or used after a specific "sunset date" unless an authorization is granted for a specific use for which no suitable alternative exists.[16][17] This has led to a dramatic 95% reduction in the use of TCE in the EU.[16]

International Guidelines
  • World Health Organization (WHO): The WHO provides guidelines for drinking-water quality that are used as a basis for regulation in many countries. The WHO's guideline value for TCE in drinking water was previously 30 µg/L.[5] More recent evaluations have led to a revised provisional guideline value of 8 µg/L, based on toxicological data related to developmental immunotoxicity and fetal cardiac malformations.[4]

Comparative Analysis of Exposure Limits

The variation in exposure limits across different agencies can be attributed to several factors: the date of the last scientific review, the legal mandate of the agency (enforceable limit vs. recommendation), and the target population (workers vs. the general public, including sensitive subpopulations).

Table 1: Comparison of Selected Trichloroethylene (TCE) Exposure Limits

Issuing BodyJurisdictionType of LimitValue (Air)Value (Water)
OSHA U.S. (Federal)PEL (8-hr TWA)100 ppmN/A
NIOSH U.S. (Federal)REL (10-hr TWA)25 ppmN/A
ACGIH U.S. (Advisory)TLV (8-hr TWA)10 ppmN/A
ACGIH U.S. (Advisory)STEL (15-min)25 ppmN/A
EPA U.S. (Federal)Existing Chemical Exposure Limit (ECEL) (8-hr TWA)0.004 ppm (4.0 ppb)N/A
EPA U.S. (Federal)MCLN/A5 µg/L (5 ppb)
WHO InternationalGuidelineN/A8 µg/L (8 ppb)

Note: The EPA's ECEL is a level of concern identified in its TSCA risk evaluation, underpinning the move towards a ban.[18]

Methodologies for TCE Exposure Assessment

Accurate and reliable measurement of TCE is the foundation of a self-validating system for ensuring compliance and worker safety. Standardized protocols are crucial for reproducibility and comparability of data.

TCE_Analysis_Workflow cluster_Sampling 1. Sample Collection cluster_Prep 2. Sample Preparation cluster_Analysis 3. Instrumental Analysis cluster_Data 4. Data Interpretation Air Air Sampling (NIOSH 1022) Charcoal Sorbent Tube Desorption Solvent Desorption (Carbon Disulfide) Air->Desorption Water Water/Soil Sampling (EPA 8260B) Vial with Septum PurgeTrap Purge and Trap (Inert Gas) Water->PurgeTrap Bio Biological Monitoring (Urine/Blood/Breath) Extraction Metabolite Extraction Bio->Extraction GC_FID Gas Chromatography (GC-FID) Desorption->GC_FID GC_MS Gas Chromatography Mass Spectrometry (GC-MS) PurgeTrap->GC_MS Extraction->GC_MS Quant Quantification (vs. Standards) GC_FID->Quant GC_MS->Quant Compare Comparison to Exposure Limits Quant->Compare

Caption: General workflow for TCE exposure assessment.

Protocol: Air Sampling and Analysis (NIOSH Method 1022)

This protocol is a standard for assessing occupational exposure to airborne TCE.

Objective: To quantify the TWA concentration of TCE in workplace air.

Methodology:

  • Sampler Preparation: A solid sorbent tube containing two sections of coconut shell charcoal (100 mg front, 50 mg back) is used.

  • Pump Calibration: A personal sampling pump is calibrated with a representative sorbent tube in line to a known flow rate, typically between 0.01 and 0.2 L/min.

  • Sample Collection: The sealed ends of the sorbent tube are broken, and the tube is connected to the calibrated pump. The tube is placed in the worker's breathing zone for a measured period to collect a total air sample volume between 1 and 30 liters.

  • Sample Handling: After sampling, the tube is capped and sent to a laboratory for analysis. Field blanks are collected and shipped with the samples.

  • Sample Preparation: In the lab, the front and back charcoal sections are placed in separate vials. 1.0 mL of carbon disulfide (CS₂) is added to each vial to desorb the TCE. The vials are agitated and allowed to stand for 30 minutes.

  • Instrumental Analysis: An aliquot of the CS₂ solution is injected into a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID).

  • Quantification: The peak area corresponding to TCE is compared to a calibration curve prepared from standard solutions of TCE in CS₂. The mass of TCE is calculated, corrected for desorption efficiency, and divided by the volume of air sampled to yield a concentration in mg/m³ or ppm.[17]

Protocol: Water and Solid Waste Analysis (EPA Method 8260B)

This method is used to determine volatile organic compounds (VOCs), including TCE, in various environmental matrices.

Objective: To quantify the concentration of TCE in water or solid waste samples.

Methodology:

  • Sample Collection: Water samples are collected in glass vials with zero headspace (filled to overflowing) to prevent volatilization. Vials often contain a preservative.

  • Sample Introduction (Purge-and-Trap): An inert gas is bubbled through the water sample (or a heated soil/sludge sample) at a specific temperature. This purges the volatile TCE from the matrix.

  • Analyte Trapping: The gas stream is passed through a trap containing sorbent materials, which captures the TCE while allowing the inert gas to pass through.

  • Thermal Desorption: The trap is rapidly heated, desorbing the TCE into the carrier gas stream of a Gas Chromatograph.

  • Instrumental Analysis: The sample is analyzed by a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS). The GC separates TCE from other compounds, and the MS provides positive identification and quantification based on its unique mass spectrum.[6]

  • Quantification: The concentration is determined by comparing the instrument response to that of known calibration standards, using internal standards to ensure accuracy.

Biological Monitoring

Biological monitoring assesses the body's internal dose by measuring TCE or its metabolites in biological samples. This can confirm absorption via all routes, including dermal.[9] Key biomarkers for TCE exposure include:

  • Trichloroethanol (TCE) in urine: A primary metabolite.

  • Trichloroacetic acid (TCA) in urine: Another major metabolite.

  • TCE in exhaled breath or blood: Reflects recent exposure.

Analysis is typically performed using GC-MS. The timing of sample collection is critical, as the half-lives of these biomarkers vary.

Future Outlook: A Trend Towards Elimination

The regulatory trajectory for TCE is clear: a progressive tightening of exposure limits culminating in widespread bans. The EPA's 2024 final rule under TSCA is the most significant development in the U.S., effectively eliminating the majority of TCE uses to protect public health.[8] This action was based on the agency's 2020 Risk Evaluation which found unreasonable risk to workers, consumers, and bystanders from nearly all evaluated uses.[5] This trend is mirrored in the EU's REACH authorization process. For researchers and drug development professionals, this necessitates a proactive approach to substituting TCE with safer alternatives in any remaining laboratory or industrial processes and ensuring that any historical contamination is managed according to the latest, most stringent standards.

Conclusion

The regulation of trichloroethylene is a clear example of science-driven policy. A deep understanding of its toxicological profile—particularly its carcinogenicity and multi-organ toxicity—is essential to appreciate the causality behind the diverse yet converging set of standards set by national and international bodies. While legacy standards like the OSHA PEL remain in place, the authoritative guidance from bodies like the ACGIH, NIOSH, and the EPA reflects a scientific consensus that demands far lower exposure levels. The ultimate trend, exemplified by recent actions from the EPA and ECHA, is the substitution and elimination of TCE to mitigate its unreasonable risk to human health. For the scientific community, adherence to the most protective standards and validated analytical methods is not just a matter of compliance, but a commitment to scientific integrity and public health.

References

  • NIOSH. (n.d.). Trichloroethylene 1022. Centers for Disease Control and Prevention. Retrieved from [Link]

  • EPA. (n.d.). Risk Evaluation for Trichloroethylene (TCE). U.S. Environmental Protection Agency. Retrieved from [Link]

  • EPA. (n.d.). Final Risk Evaluation for Trichloroethylene. U.S. Environmental Protection Agency. Retrieved from [Link]

  • EPA. (2021). Existing Chemical Exposure Limit (ECEL) for Occupational Use of Trichloroethylene. Regulations.gov. Retrieved from [Link]

  • Pace Analytical. (n.d.). Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

  • EPA. (n.d.). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). U.S. Environmental Protection Agency. Retrieved from [Link]

  • ATSDR. (n.d.). Trichloroethylene (TCE) | ToxFAQs™. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Bergeson & Campbell, P.C. (2022). Trichloroethylene Use Reduces by 95 Percent Due to REACH Authorization Requirements. Retrieved from [Link]

  • ATSDR. (n.d.). Trichloroethylene (TCE) | Public Health Statement. Centers for Disease Control and Prevention. Retrieved from [Link]

  • WHO. (2022). Guidelines for drinking-water quality. National Center for Biotechnology Information. Retrieved from [Link]

  • Federal Register. (2024). Trichloroethylene (TCE); Regulation Under the Toxic Substances Control Act (TSCA). Retrieved from [Link]

  • OSHA. (n.d.). TRICHLOROETHYLENE. Occupational Safety and Health Administration. Retrieved from [Link]

  • EPA. (n.d.). Risk Management for Trichloroethylene (TCE). U.S. Environmental Protection Agency. Retrieved from [Link]

  • NIOSH. (1994). NIOSH Manual of Analytical Methods - 1022. Wikisource. Retrieved from [Link]

  • Safe Work Australia. (n.d.). Health monitoring - Guide for trichloroethylene. Retrieved from [Link]

  • NIOSH. (1994). NIOSH Manual of Analytical Methods - 1022, Page 3. Wikisource. Retrieved from [Link]

  • Droz, P. O., et al. (1979). Trichloroethylene exposure. Biological monitoring by breath and urine analyses. British Journal of Industrial Medicine. Retrieved from [Link]

  • Regulations.gov. (2023). Toxic Substances Control Act Risk Determination: Trichloroethylene. Retrieved from [Link]

  • NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Trichloroethylene. Centers for Disease Control and Prevention. Retrieved from [Link]

  • OEHHA. (n.d.). Proposition 65 Law and Regulations. California Office of Environmental Health Hazard Assessment. Retrieved from [Link]

  • IARC. (1995). Trichloroethylene (IARC Summary & Evaluation, Volume 63, 1995). INCHEM. Retrieved from [Link]

  • Oreate. (2026). Comprehensive Interpretation and Technical Specification Guide for California Proposition 65. Oreate AI Blog. Retrieved from [Link]

  • STOP Carcinogens at work. (n.d.). Trichloroethylene. Retrieved from [Link]

  • OEHHA. (n.d.). The Proposition 65 List. California Office of Environmental Health Hazard Assessment. Retrieved from [Link]

  • EPA. (n.d.). Trichloroethylene. U.S. Environmental Protection Agency. Retrieved from [Link]

  • ATSDR. (n.d.). Toxicological Profile for Trichloroethylene. National Center for Biotechnology Information. Retrieved from [Link]

  • CIRS Group. (n.d.). United States - CalProp 65 and TSCA. Retrieved from [Link]

  • Internet in a Box. (2015). ATSDR - Toxicological Profile: Trichloroethylene (TCE). Retrieved from [Link]

  • Wikipedia. (n.d.). 1986 California Proposition 65. Retrieved from [Link]

  • Scott, C. S., & Chiu, W. A. (2013). Trichloroethylene and Cancer. JNCI: Journal of the National Cancer Institute. Retrieved from [Link]

  • PubMed. (2010). Scrutinizing ACGIH risk assessments: the trichloroethylene case. Retrieved from [Link]

  • PubChem. (n.d.). Trichloroethylene. National Center for Biotechnology Information. Retrieved from [Link]

  • ATSDR. (n.d.). Toxicological Profile for Trichloroethylene. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • ATSDR. (n.d.). Minimal Risk Levels (MRLs) for Hazardous Substances. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Advanced Analytical Strategies for the Quantification of Trichloroethylene (TCE) Metabolites in Human Urine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Monitoring Trichloroethylene Exposure

Trichloroethylene (TCE) is a volatile organochloride that has seen extensive industrial use as a metal degreaser and solvent.[1][2] Its persistence and widespread use have led to significant environmental contamination, particularly of groundwater. Human exposure, occurring in both occupational and environmental settings, is a serious health concern. TCE is classified as a known human carcinogen, linked to kidney cancer, and has been associated with non-Hodgkin's lymphoma and liver cancer.[3][4][5] Furthermore, it exhibits toxicity to the central nervous, immune, and reproductive systems.

Given these risks, biomonitoring of exposed individuals is critical for assessing body burden, understanding dose-response relationships, and ensuring the efficacy of exposure reduction strategies. Urine is the preferred matrix for this purpose due to its non-invasive collection and the presence of key TCE metabolites that reflect systemic exposure.[6] This application note provides a comprehensive guide for researchers, toxicologists, and drug development professionals on the robust analytical methods available for quantifying TCE metabolites in urine, with a focus on the underlying principles, practical implementation, and data integrity.

The Metabolic Fate of Trichloroethylene: A Dual-Pathway System

Upon entering the body, TCE is biotransformed via two primary, well-characterized metabolic pathways: Cytochrome P450 (CYP)-dependent oxidation and Glutathione (GSH) conjugation.[3][7][8][9] Understanding these pathways is fundamental to selecting appropriate analytical targets.

  • CYP-Dependent Oxidation: This is quantitatively the dominant pathway.[3] TCE is oxidized by CYP enzymes (primarily CYP2E1) to form an unstable intermediate, which rapidly rearranges to chloral hydrate.[8][10] Chloral hydrate is then further metabolized to trichloroethanol (TCE-OH) and trichloroacetic acid (TCA) .[10] TCE-OH can also be conjugated with glucuronic acid to form trichloroethanol-glucuronide (TCOG) .[8] TCA, TCOH, and TCOG are the major metabolites detected in blood and urine following TCE exposure.[8]

  • Glutathione (GSH) Conjugation: While a minor pathway in terms of flux, the GSH pathway is of significant toxicological interest because it generates highly reactive and mutagenic intermediates.[3][7] This pathway leads to the formation of S-(1,2-dichlorovinyl)glutathione (DCVG), which is further processed, primarily in the kidneys, to S-(1,2-dichlorovinyl)-L-cysteine (DCVC).[3] DCVC can be detoxified via N-acetylation to form the stable, excretable mercapturate N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NAcDCVC) , a key urinary biomarker for this pathway.[3]

The diagram below illustrates the metabolic processing of TCE.

TCE_Metabolism cluster_oxidation CYP-Dependent Oxidation (Major Pathway) cluster_conjugation Glutathione Conjugation (Minor Pathway) TCE Trichloroethylene (TCE) ChloralHydrate Chloral Hydrate TCE->ChloralHydrate CYP2E1 DCVG S-(1,2-dichlorovinyl)glutathione (DCVG) TCE->DCVG GSTs TCA Trichloroacetic Acid (TCA) (Urinary Biomarker) ChloralHydrate->TCA Oxidation TCE_OH Trichloroethanol (TCE-OH) ChloralHydrate->TCE_OH Reduction Urine Urinary Excretion TCA->Urine TCOG Trichloroethanol Glucuronide (TCOG) (Urinary Biomarker) TCE_OH->TCOG Glucuronidation TCOG->Urine DCVC S-(1,2-dichlorovinyl)-L-cysteine (DCVC) DCVG->DCVC NAcDCVC N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NAcDCVC) (Urinary Biomarker) DCVC->NAcDCVC N-acetylation Reactive Reactive Intermediates (Nephrotoxicity/Mutagenicity) DCVC->Reactive β-lyase NAcDCVC->Urine

Caption: Metabolic pathways of Trichloroethylene (TCE).

Overview of Analytical Methodologies

The choice of analytical technique depends on the target analyte(s), required sensitivity, sample throughput, and available instrumentation. Historically, colorimetric methods like the Fujiwara reaction were used, but these are non-specific and have been superseded by more advanced chromatographic techniques.[11][12]

Technique Principle Sensitivity Specificity Throughput Primary Targets Key Considerations
GC-ECD Gas-phase separation of volatile compounds with highly sensitive detection of electrophilic (halogenated) molecules.[13][14]Very High (pg-fg)Moderate-HighModerateTCA, TCE-OHRequires derivatization for non-volatile analytes like TCA.[12] Highly robust for targeted analysis.
GC-MS Gas-phase separation coupled with mass analysis for definitive identification and quantification.[15][16]High (pg-ng)Very HighModerateTCA, TCE-OH, parent TCEProvides structural confirmation. Headspace sampling can be used for volatile analytes directly from urine.[11][17]
LC-MS/MS Liquid-phase separation coupled with tandem mass spectrometry for analyzing a wide polarity range.Very High (ng-pg/mL)Very HighHighTCA, NAcDCVC, TCOG, and othersThe gold standard for comprehensive analysis. Can measure polar and non-volatile metabolites without derivatization.[18][19] Amenable to "dilute-and-shoot" for high throughput.[20]

Experimental Protocols

Protocol 1: Quantification of Trichloroacetic Acid (TCA) in Urine by GC-ECD

This protocol is adapted from established methodologies, such as NIOSH Method 8322, for the targeted quantification of TCA, a primary TCE metabolite.[12][21] The core principle involves the conversion of non-volatile TCA into a volatile methyl ester derivative, allowing for separation and sensitive detection by GC-ECD.

Causality:

  • Why Derivatization? TCA is a carboxylic acid and is not sufficiently volatile for GC analysis. Esterification (e.g., methylation) converts it into a less polar, more volatile compound suitable for injection into the GC system.[12]

  • Why GC-ECD? The Electron Capture Detector (ECD) is exceptionally sensitive to halogenated compounds.[13] The three chlorine atoms on the TCA molecule make it an ideal target for ECD, enabling very low detection limits.[22]

GC_ECD_Workflow Urine 1. Urine Sample (200 µL) Deriv 2. Add Derivatizing Agent (BF3/Methanol) Urine->Deriv Heat 3. Heat Reaction (60°C, 2.5 hrs) Deriv->Heat Extract 4. Liquid-Liquid Extraction (Toluene) Heat->Extract Dry 5. Dry Extract (Na2SO4) Extract->Dry Inject 6. GC-ECD Analysis Dry->Inject

Caption: Workflow for GC-ECD analysis of TCA in urine.

A. Sample Handling

  • Collection: Collect urine specimens in polypropylene containers.

  • Storage: Store samples at ≤ -20°C until analysis to ensure analyte stability.

B. Reagents and Standards

  • Reagents: Sodium trichloroacetate (≥97% purity), Boron trifluoride-methanol solution (14%), Toluene (HPLC grade), Anhydrous sodium sulfate.

  • Stock Standard (1 mg/mL): Accurately weigh and dissolve sodium trichloroacetate in ASTM Type II water.

  • Working Standards: Prepare calibration standards by serial dilution of the stock standard in water to cover the analytical range (e.g., 0.1 to 100 µg/mL).[21]

C. Sample Preparation (Methyl Esterification)

  • Pipette 200 µL of urine, calibration standard, or quality control (QC) sample into a glass test tube.

  • Add 500 µL of 14% boron trifluoride-methanol solution.

  • Cap the tubes tightly and vortex briefly.

  • Heat the tubes in a heating block or water bath at 60°C for 2.5 hours.[12]

  • Cool the tubes to room temperature.

  • Add 2 mL of toluene and vortex vigorously for 60 seconds to extract the methyl trichloroacetate derivative.

  • Allow the phases to separate.

  • Transfer the upper organic (toluene) layer into a GC vial, passing it through a small column of anhydrous sodium sulfate to remove residual water.

D. Instrumental Analysis: GC-ECD

  • Gas Chromatograph: Agilent 7890 or equivalent with an ECD.

  • Column: DB-624 fused silica capillary (e.g., 75 m x 0.53 mm, 3 µm film thickness) or equivalent.[12]

  • Carrier Gas: Helium or Nitrogen.

  • Temperatures:

    • Injector: 250°C (Splitless mode).

    • Detector: 300°C.

    • Oven Program: 80°C for 0.5 min, ramp at 20°C/min to 180°C, hold for 7 min.[12]

  • Injection Volume: 1 µL.

E. Quality Control

  • Calibration: Analyze the full set of working standards to generate a calibration curve (peak area vs. concentration). A linear fit with r² > 0.995 is required.

  • QC Samples: Analyze at least two levels of QC samples (low and high concentration) with each batch. Results must be within ±20% of the nominal value.[21]

  • Blanks: A reagent blank (water) and a matrix blank (control urine) should be analyzed to check for contamination.

Protocol 2: Comprehensive LC-MS/MS Screening of TCE Metabolites

This protocol provides a framework for the simultaneous quantification of polar and non-polar TCE metabolites, such as TCA and NAcDCVC, using liquid chromatography-tandem mass spectrometry.

Causality:

  • Why LC-MS/MS? This technique does not require derivatization for polar analytes like NAcDCVC. Its high selectivity, achieved through Multiple Reaction Monitoring (MRM), allows for accurate quantification even in a complex matrix like urine.[18]

  • Why Internal Standards? Stable isotope-labeled internal standards (e.g., ¹³C₂-TCA) are crucial. They co-elute with the target analyte and experience identical conditions during sample prep and ionization, effectively correcting for matrix effects and ensuring high accuracy and precision.[19]

A. Sample Handling

  • Collection & Storage: As described in Protocol 1.

B. Reagents and Standards

  • Reagents: Acetonitrile (LC-MS grade), Formic acid (LC-MS grade), ASTM Type I water.

  • Analyte Standards: Trichloroacetic acid (TCA), N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NAcDCVC).

  • Internal Standards (IS): ¹³C₂-Trichloroacetic acid, d₃-NAcDCVC.

  • Stock Solutions: Prepare individual stock solutions in an appropriate solvent (e.g., methanol or water) and combine them to create a mixed working standard solution. Prepare a separate mixed internal standard spiking solution.

C. Sample Preparation (Solid-Phase Extraction - SPE)

  • Spiking: To 1 mL of urine, add the internal standard spiking solution.

  • Extraction: Utilize a suitable reversed-phase SPE cartridge.

    • Condition the cartridge with methanol followed by water.

    • Load the spiked urine sample.

    • Wash the cartridge with water to remove salts and polar interferences.

    • Elute the analytes with methanol or acetonitrile.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase (e.g., 100 µL of 95:5 Water:Acetonitrile with 0.1% formic acid).[19]

D. Instrumental Analysis: LC-MS/MS

  • LC System: Agilent 1290 Infinity II, Waters ACQUITY, or equivalent UPLC/HPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A typical gradient would start at 5% B, ramp to 95% B, hold, and then re-equilibrate. Optimize for analyte separation.

  • Mass Spectrometer: Sciex 7500, Waters Xevo TQ-S, or equivalent triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI), typically in negative mode for these analytes.[19]

  • Data Acquisition: Multiple Reaction Monitoring (MRM). Specific precursor → product ion transitions must be optimized for each analyte and internal standard.

Analyte Precursor Ion (m/z) Product Ion (m/z)
TCA160.9116.9
¹³C₂-TCA (IS)162.9118.9
NAcDCVC256.0129.0
d₃-NAcDCVC (IS)259.0132.0
(Note: These MRM transitions are illustrative and must be empirically optimized on the specific instrument used.)

E. Quality Control

  • Calibration Curve: Prepare matrix-matched standards by spiking control urine. Plot the peak area ratio (Analyte/IS) against concentration.

  • QC Samples & Blanks: Analyze as described in Protocol 1 to ensure the accuracy, precision, and cleanliness of the run.

Conclusion

The reliable quantification of TCE metabolites in urine is an essential tool for toxicology, occupational health, and clinical research. While GC-based methods, particularly with ECD detection, offer exceptional sensitivity for targeted analysis of TCA, LC-MS/MS has emerged as the superior platform for comprehensive, multi-analyte profiling.[15][18] The choice of methodology should be guided by the specific research question, the target analytes, and available resources. Adherence to rigorous quality control procedures and the use of appropriate internal standards are paramount to generating trustworthy and defensible data.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Trichloroethylene. Retrieved from [Link]

  • Lash, L. H., et al. (2022). Reanalysis of Trichloroethylene and Tetrachloroethylene Metabolism to Glutathione Conjugates Using Human, Rat, and Mouse Liver in Vitro Models to Improve Precision in Risk Characterization. Toxicological Sciences. Retrieved from [Link]

  • Eureka Srl. (2020). TRICHLOROACETIC ACID (TCA) in urine by GC/ECD or GC/MS head space. Retrieved from [Link]

  • Lash, L. H., et al. (2014). Trichloroethylene Biotransformation and its Role in Mutagenicity, Carcinogenicity and Target Organ Toxicity. Mutation Research/Reviews in Mutation Research. Retrieved from [Link]

  • Kuklenyik, Z., et al. (2004). Quantitative Detection of Trichloroacetic Acid in Human Urine Using Isotope Dilution High-Performance Liquid Chromatography−Electrospray Ionization Tandem Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

  • Lash, L. H., et al. (2000). Metabolism of trichloroethylene. Environmental Health Perspectives. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for Trichloroethylene - Chapter 7: Analytical Methods. Retrieved from [Link]

  • Delinsky, A. D., Bruckner, J. V., & Bartlett, M. G. (2005). A review of analytical methods for the determination of trichloroethylene and its major metabolites chloral hydrate, trichloroacetic acid and dichloroacetic acid. Biomedical Chromatography. Retrieved from [Link]

  • Rinsky, J. L., et al. (2016). Trichloroethylene Is Associated with Kidney Cancer Mortality: A Population-based Analysis. Anticancer Research. Retrieved from [Link]

  • Chiu, W. A., et al. (2013). Issues in the Pharmacokinetics of Trichloroethylene and Its Metabolites. Environmental Health Perspectives. Retrieved from [Link]

  • Wikipedia. (n.d.). Trichloroethylene. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2019). Trichloroethylene (TCE) Toxicity: Evaluation and Diagnosis. Retrieved from [Link]

  • Cheung, C. K., Mak, Y. T., & Swaminathan, R. (1987). Automated trichloroacetic acid precipitation method for urine total protein. Annals of Clinical Biochemistry. Retrieved from [Link]

  • Imbriani, M., et al. (2001). Determination of dichloromethane, trichloroethylene and perchloroethylene in urine samples by headspace solid phase microextraction gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2014). Trichloroacetic acid in Urine: Method 8322 Backup Data Report. Retrieved from [Link]

  • Walker, D. I., et al. (2016). High-resolution metabolomics of occupational exposure to trichloroethylene. International Journal of Epidemiology. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2015). Trichloroacetic acid in Urine: Method 8322. Retrieved from [Link]

  • Snow, N. H. (2022). Selectivity and Sensitivity: The Electron Capture Detector (ECD), Its Unique Inventor James Lovelock (1919–2022), and GAIA. LCGC International. Retrieved from [Link]

  • Imbriani, M., et al. (2001). Determination of dichloromethane, trichloroethylene and perchloroethylene in urine samples by headspace solid phase microextraction gas chromatography-mass spectrometry. ResearchGate. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2019). Biological Fate of Trichloroethylene. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (1994). Trichloroethylene: Method 1022. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards: Trichloroethylene. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Gas Chromatography Analysis of the Hydrodechlorination Reaction of Trichloroethene. Retrieved from [Link]

  • Kura Biotech. (2019). Validation of a Comprehensive Urine Toxicology Screen by LC-MS-MS and a Comparison of 100 Forensic Specimens. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Electron capture detector – Knowledge and References. Retrieved from [Link]

  • Ettre, L. S. (2007). The Saga of the Electron-Capture Detector. LCGC International. Retrieved from [Link]

Sources

Application Notes and Protocols for Aerobic Co-metabolism of Trichloroethylene by Bacteria

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices of aerobic co-metabolism of trichloroethylene (TCE) by bacteria. This guide is designed to offer both foundational knowledge and detailed, actionable protocols to facilitate the study and application of this important bioremediation process.

Introduction: The Principle of Aerobic Co-metabolism

Trichloroethylene (TCE) is a widespread environmental contaminant and a known carcinogen, posing significant risks to human health and ecosystems.[1] Bioremediation, which harnesses the metabolic capabilities of microorganisms, has emerged as a cost-effective and environmentally sound approach for TCE cleanup.[1] One of the most promising bioremediation strategies is aerobic co-metabolism.

Unlike direct metabolism where microorganisms use a contaminant as a primary source of carbon and energy, co-metabolism is a fortuitous process.[2] In aerobic co-metabolism, bacteria growing on a primary substrate, such as methane, propane, toluene, or phenol, induce the expression of powerful oxygenase enzymes.[1][2][3] These enzymes, primarily monooxygenases and dioxygenases, have broad substrate specificity and can adventitiously oxidize TCE.[1][3]

The initial enzymatic attack on TCE forms an unstable epoxide, which then spontaneously degrades into non-toxic products like glyoxylate, dichloroacetate, formate, and carbon dioxide.[1][4] This process offers a complete degradation pathway for TCE without the accumulation of harmful intermediates like vinyl chloride, which can be a concern in anaerobic degradation pathways.[2]

This guide will focus on bacteria known for their robust TCE co-metabolic capabilities, including Pseudomonas species (often induced by toluene or phenol) and methanotrophs (induced by methane).

Key Bacterial Players and Enzymatic Machinery

A variety of bacteria have been identified for their ability to co-metabolize TCE. The selection of the appropriate bacterium and corresponding primary substrate is a critical experimental decision.

Bacterial Genus/GroupPrimary Substrate(s)Key Enzyme(s)
Pseudomonas (e.g., P. fluorescens, P. putida)Toluene, PhenolToluene Dioxygenase (TDO), Toluene Monooxygenase (TMO), Phenol Hydroxylase
Cupriavidus (e.g., C. necator)PhenolPhenol Hydroxylase
Methanotrophs (e.g., Methylosinus, Methylococcus)Methane, PropaneMethane Monooxygenase (MMO) - soluble (sMMO) and particulate (pMMO)
BurkholderiaTolueneToluene Monooxygenase (TMO)
RhodococcusPropaneAlkane Monooxygenase

Table 1: Key Bacteria and Enzymes in Aerobic TCE Co-metabolism. This table summarizes some of the well-studied bacteria, their effective primary substrates for inducing co-metabolic activity, and the key oxygenase enzymes involved.

The Co-metabolic Pathway of TCE

The aerobic co-metabolism of TCE generally proceeds through the following steps, initiated by an oxygenase enzyme.

TCE_Cometabolism TCE Trichloroethylene (TCE) Epoxide TCE Epoxide (unstable) TCE->Epoxide Oxidation Products Glyoxylate, Dichloroacetate, Formate, CO2, Cl- Epoxide->Products Spontaneous Degradation Substrate Primary Substrate (e.g., Methane, Phenol) Bacteria Bacterial Cell Substrate->Bacteria Enzyme Oxygenase Enzyme (e.g., MMO, Phenol Hydroxylase) Bacteria->Enzyme Induces

Figure 1: Generalized pathway for the aerobic co-metabolism of TCE. Bacteria utilize a primary substrate for growth, which induces the production of oxygenase enzymes. These enzymes fortuitously oxidize TCE to an unstable epoxide, which then breaks down into harmless products.

Experimental Protocols

This section provides detailed protocols for the cultivation of key bacterial strains, setting up microcosm experiments to assess TCE degradation, and analytical methods for monitoring the process.

Bacterial Cultivation Protocols

Pseudomonas fluorescens is a versatile bacterium that can be induced to degrade TCE using substrates like phenol or toluene.

Materials:

  • Pseudomonas fluorescens strain (e.g., ATCC 13525)

  • King's B Medium[5] or a suitable mineral salts medium

  • Phenol or Toluene (as primary substrate)

  • Sterile culture flasks and plates

  • Incubator shaker

King's B Broth Composition (per liter):

  • Proteose Peptone No. 3: 20 g

  • Glycerol: 10 mL

  • Dipotassium hydrogen phosphate (K₂HPO₄): 1.5 g

  • Magnesium sulfate heptahydrate (MgSO₄·7H₂O): 1.5 g

  • Distilled water: to 1 L

  • (For solid medium, add 15 g of agar)

Procedure:

  • Prepare Medium: Prepare King's B broth and sterilize by autoclaving at 121°C for 15 minutes.[5]

  • Inoculation: Inoculate a sterile flask of King's B broth with a single colony of P. fluorescens from an agar plate.

  • Incubation: Incubate the culture at 28-30°C with shaking at 150-200 rpm until it reaches the late exponential phase of growth (typically 18-24 hours), as determined by measuring optical density at 600 nm (OD₆₀₀).

  • Induction: To induce the TCE-degrading enzymes, the culture can be grown in a minimal salts medium with phenol (e.g., 50-100 mg/L) as the sole carbon source. Alternatively, grown cells can be harvested by centrifugation, washed with a sterile phosphate buffer, and resuspended in a medium containing the inducer before exposure to TCE.

Methanotrophs are obligate aerobes that utilize methane as their sole source of carbon and energy.

Materials:

  • Methanotrophic strain (e.g., Methylosinus trichosporium OB3b)

  • Nitrate Mineral Salts (NMS) Medium[6]

  • Methane (high purity)

  • Sterile serum bottles with butyl rubber stoppers

  • Incubator shaker

Nitrate Mineral Salts (NMS) Medium Composition (per liter):

  • KNO₃: 1 g

  • MgSO₄·7H₂O: 1 g

  • CaCl₂·2H₂O: 0.2 g

  • KH₂PO₄: 0.26 g

  • Na₂HPO₄·12H₂O: 0.62 g

  • Trace element solution: 1 mL

  • Distilled water: to 1 L

Procedure:

  • Prepare Medium: Prepare NMS medium and dispense into serum bottles (e.g., 20 mL in a 120 mL bottle). Seal with butyl rubber stoppers and aluminum crimps, then sterilize by autoclaving.

  • Inoculation: Inoculate the sterile NMS medium with an active methanotrophic culture.

  • Gaseous Substrate Addition: Using a sterile syringe, remove a portion of the headspace air and replace it with a mixture of methane and air to achieve a final concentration of 10-25% (v/v) methane in the headspace. CAUTION: Methane/air mixtures above 5% are explosive. Take appropriate safety precautions. [7]

  • Incubation: Incubate the bottles at 30°C with shaking at 150-200 rpm.[8] Monitor growth by measuring OD₆₀₀. The headspace should be periodically flushed and replaced with fresh methane/air mixture to sustain growth.

Microcosm Study for TCE Degradation

Microcosm studies are essential for evaluating the potential for TCE co-metabolism in a controlled laboratory setting.[9][10]

Microcosm_Workflow cluster_prep Preparation cluster_inoc Inoculation & Incubation cluster_analysis Analysis Prep_Vials Prepare Serum Vials (e.g., 120 mL) Add_Matrix Add Environmental Matrix (Water/Soil) Prep_Vials->Add_Matrix Spike_TCE Spike with TCE Add_Matrix->Spike_TCE Spike_Substrate Add Primary Substrate (e.g., Methane, Phenol) Spike_TCE->Spike_Substrate Inoculate Inoculate with Bacterial Culture Spike_Substrate->Inoculate Seal Seal Vials Inoculate->Seal Incubate Incubate (Shaking, Controlled Temp) Seal->Incubate Sample Periodic Headspace/ Aqueous Sampling Incubate->Sample GC_Analysis GC-MS/FID Analysis (TCE, Substrate, Metabolites) Sample->GC_Analysis Data Data Analysis (Degradation Kinetics) GC_Analysis->Data

Figure 2: Experimental workflow for a typical TCE degradation microcosm study. The process involves preparation of the reaction vessels, inoculation, incubation under controlled conditions, and periodic analysis to determine degradation rates.

Materials:

  • Sterile serum bottles (e.g., 120 or 250 mL) with Teflon-lined septa and aluminum crimps.[10]

  • Sterile water or environmental water sample.

  • Sterile soil or sediment sample (optional).

  • Stock solutions of TCE and the primary substrate.

  • Active bacterial culture.

  • Gas-tight syringes.

Procedure:

  • Microcosm Setup: In an aseptic environment, add the aqueous phase (e.g., 50 mL in a 120 mL bottle) to each serum bottle. If using soil, add a known weight (e.g., 10 g).

  • Spiking: Add the primary substrate to the desired concentration. Then, spike the microcosms with a TCE stock solution to achieve the target initial concentration (e.g., 1-10 mg/L).

  • Controls: Prepare necessary controls:

    • Sterile Control: Autoclaved or poisoned (e.g., with sodium azide) microcosm to account for abiotic losses.

    • No Substrate Control: To confirm that TCE degradation is dependent on the primary substrate.

    • No Inoculum Control: To assess the activity of indigenous microorganisms if using environmental samples.

  • Inoculation: Inoculate the test microcosms with a known volume of the prepared bacterial culture (e.g., 1-5% v/v).

  • Sealing and Incubation: Immediately seal the bottles with Teflon-lined septa and aluminum crimps. Incubate at a controlled temperature (e.g., 25-30°C) with agitation. For methanotrophs, add methane to the headspace as described in the cultivation protocol.

  • Sampling: Periodically, remove a sample from the headspace or the aqueous phase using a gas-tight syringe for analysis.[10]

Analytical Methods

Gas chromatography (GC) is the standard method for quantifying volatile organic compounds like TCE.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Electron Capture Detector (ECD). A Mass Spectrometer (MS) can be used for confirmation.[11]

  • Capillary column suitable for volatile organics (e.g., DB-624, CP-SIL 5CB).[12]

Headspace Analysis Protocol:

  • Equilibration: Place the microcosm vial in a heated water bath (e.g., 31°C) for a set period (e.g., 15 minutes) to allow for equilibration of TCE between the aqueous and gas phases.[13]

  • Sampling: Using a gas-tight syringe, withdraw a known volume of the headspace (e.g., 100-500 µL).

  • Injection: Inject the headspace sample into the GC inlet.

  • GC Conditions (Example):

    • Inlet Temperature: 200-270°C, splitless mode.[13][14]

    • Oven Program: Initial temperature of 40°C, hold for 2 minutes, then ramp to 250°C.[13]

    • Carrier Gas: Helium or Nitrogen.[13]

    • Detector Temperature: 300-350°C.[12]

  • Quantification: Create a calibration curve using standards of known TCE concentrations prepared in the same manner as the samples.

Assessing the activity of the key oxygenase enzymes can provide mechanistic insights into the co-metabolic process.

Methane Monooxygenase (MMO) Activity Assay (Naphthalene Oxidation): This colorimetric assay is a common method for detecting soluble MMO (sMMO) activity.[15]

  • Expose bacterial colonies on an agar plate or cells in liquid culture to naphthalene vapors. sMMO will oxidize naphthalene to 1-naphthol.

  • Add a solution of an aromatic diazo compound, such as o-dianisidine.

  • A purple color develops in the presence of 1-naphthol, indicating sMMO activity.[15]

Phenol Hydroxylase Activity Assay: This assay can be performed by monitoring the consumption of oxygen or the substrate (phenol), or the formation of the product (catechol).

  • Prepare a reaction mixture containing a buffered solution (e.g., Tris buffer, pH 7.6), NADPH as a cofactor, and the cell-free extract or whole cells.[4]

  • Initiate the reaction by adding a known concentration of phenol.[4]

  • Monitor the reaction by:

    • Measuring oxygen consumption using an oxygen electrode.

    • Periodically stopping the reaction and measuring the disappearance of phenol or the appearance of catechol using HPLC.

Data Interpretation and Troubleshooting

  • Lag Phase: It is common to observe a lag phase before TCE degradation begins, especially with indigenous populations. This can be due to the time required for bacterial acclimation and enzyme induction.[9]

  • Competitive Inhibition: The primary substrate can compete with TCE for the active site of the oxygenase enzyme. High concentrations of the primary substrate may inhibit TCE degradation.

  • Toxicity: High concentrations of TCE or the primary substrate (especially phenol and toluene) can be toxic to the microorganisms, inhibiting growth and metabolic activity.

  • Product Toxicity: Intermediates of TCE degradation, although transient, can sometimes be toxic and inactivate the degradative enzymes.

  • Bioclogging: In field applications or bioreactors, excessive biomass growth can lead to clogging, which can impede the delivery of substrates and oxygen.[3]

Conclusion

The aerobic co-metabolism of TCE is a powerful and effective bioremediation strategy. A thorough understanding of the underlying microbial and enzymatic processes, coupled with robust experimental design and analytical methods, is crucial for its successful application. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore and optimize this technology for the remediation of TCE-contaminated environments.

References

  • Google Patents. (n.d.). CN101606541B - Preparation method of fluorescent pseudomonas microbial pesticide.
  • TNAU Agritech Portal. (n.d.). Mass production. Retrieved from [Link]

  • MDPI. (2023, July 13). Pseudomonas fluorescens SP007S Formulations in Controlling Soft Rot Disease and Promoting Growth in Kale. Retrieved from [Link]

  • Willmann, A., et al. (2023). Intrinsic and bioaugmented aerobic trichloroethene degradation at seven sites. Applied Microbiology and Biotechnology, 107(5-6), 1835-1847.
  • Shukla, A. K., et al. (2009). Biodegradation of trichloroethylene (TCE) by methanotrophic community. Bioresource Technology, 100(9), 2469-2474.
  • Shim, H., et al. (2000). Rhizoremediation of Trichloroethylene by a Recombinant, Root-Colonizing Pseudomonas fluorescens Strain Expressing Toluene ortho-Monooxygenase Constitutively. Applied and Environmental Microbiology, 66(9), 3764-3770.
  • MDPI. (n.d.). Determination of Trichloroethylene in Water by Liquid–Liquid Microextraction Assisted Solid Phase Microextraction. Retrieved from [Link]

  • Grosse, S., et al. (1999). Purification and Characterization of the Soluble Methane Monooxygenase of the Type II Methanotrophic Bacterium Methylocystis sp. Strain WI 14. Applied and Environmental Microbiology, 65(9), 3929-3935.
  • NIH. (2022, May 10). Lab-Scale Cultivation of Cupriavidus necator on Explosive Gas Mixtures: Carbon Dioxide Fixation into Polyhydroxybutyrate. Retrieved from [Link]

  • Neujahr, H. Y., & Gaal, A. (1973). Phenol Hydroxylase from Yeast. European Journal of Biochemistry, 35(2), 386-400.
  • ResearchGate. (n.d.). Construction of Cupriavidus necator displayed with superoxide dismutases for enhanced growth in bioelectrochemical systems. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Trichloroethylene in Water by Liquid-Liquid Microextraction Assisted Solid Phase Microextraction. Retrieved from [Link]

  • Methanotroph Commons. (n.d.). General Culturing Tips. Retrieved from [Link]

  • NIH. (2014, May 22). Aerobic Degradation of Trichloroethylene by Co-Metabolism Using Phenol and Gasoline as Growth Substrates. Retrieved from [Link]

  • ResearchGate. (n.d.). Assessment of aerobic biodegradation of lower-chlorinated benzenes in contaminated groundwater using field-derived microcosms. Retrieved from [Link]

  • ResearchGate. (n.d.). Applications of a colorimetric plate assay for soluble methane monooxygenase activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Engineering Pseudomonas fluorescens for Biodegradation of 2,4-Dinitrotoluene. Retrieved from [Link]

  • Oxford Academic. (n.d.). Aerobic biodegradation of the chloroethenes: pathways, enzymes, ecology, and evolution. Retrieved from [Link]

  • EMBL-EBI. (n.d.). Phenol hydroxylase (IPR006756). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 5.2: Gas Chromatography Analysis of the Hydrodechlorination Reaction of Trichloroethene. Retrieved from [Link]

  • MDPI. (n.d.). Establishing Mixotrophic Growth of Cupriavidus necator H16 on CO2 and Volatile Fatty Acids. Retrieved from [Link]

  • MDPI. (n.d.). Unravelling Formaldehyde Metabolism in Bacteria: Road towards Synthetic Methylotrophy. Retrieved from [Link]

  • Frontiers. (2020, April 23). Sensitive and Rapid Phenotyping of Microbes With Soluble Methane Monooxygenase Using a Droplet-Based Assay. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Mössbauer Studies of the Membrane-Associated Methane Monooxygenase from Methylococcus capsulatus Bath: Evidence for a Diiron Center. Retrieved from [Link]

  • ATSDR. (n.d.). Toxicological Profile for Trichloroethylene. Retrieved from [Link]

  • EPA. (n.d.). Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation). Retrieved from [Link]

  • Willmann, A., et al. (2023). Intrinsic and bioaugmented aerobic trichloroethene degradation at seven sites. Applied Microbiology and Biotechnology, 107(5-6), 1835-1847.
  • ScienceDirect. (2020, June 26). From nature to nurture: Essence and methods to isolate robust methanotrophic bacteria. Retrieved from [Link]

  • DSpace@MIT. (2014, March 7). Engineering Cupriavidus necator for isopropanol production. Retrieved from [Link]

  • USGS Publications Warehouse. (n.d.). Cometabolic biodegradation of trichloroethylene in microcosms. Retrieved from [Link]

  • ASM Journals. (n.d.). Applications of a colorimetric plate assay for soluble methane monooxygenase activity. Retrieved from [Link]

  • ResearchGate. (2021, February 2). How do you extract trichloroethylene (TCE) from water to hexane or other organic solvents for ppb GC-MS analysis?. Retrieved from [Link]

  • PubMed Central. (2022, May 2). A high-throughput visual screening method for p-hydroxybenzoate hydroxylase to increase phenolic compounds biosynthesis. Retrieved from [Link]

  • PubMed Central. (n.d.). Batch Experiments Demonstrating a Two-Stage Bacterial Process Coupling Methanotrophic and Heterotrophic Bacteria for 1-Alkene Production From Methane. Retrieved from [Link]

  • NIH. (2023, October 13). Improved preculture management for Cupriavidus necator cultivations. Retrieved from [Link]

Sources

Application Note and Protocols for the Photocatal-ytic Degradation of Trichloroethylene using TiO₂

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Trichloroethylene (TCE), a volatile organic compound (VOC), is a prevalent environmental contaminant found in groundwater and soil, posing significant health risks due to its carcinogenic properties.[1] Advanced oxidation processes (AOPs) have emerged as a promising technology for the remediation of TCE-contaminated water, with heterogeneous photocatalysis using titanium dioxide (TiO₂) being a particularly effective and environmentally benign method.[2] TiO₂ is a widely used photocatalyst due to its high chemical stability, low cost, non-toxicity, and excellent photocatalytic activity.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, experimental setup, and protocols for the photocatalytic degradation of TCE using TiO₂.

Principle of TiO₂ Photocatalysis

The photocatalytic degradation of organic pollutants using TiO₂ is initiated when the semiconductor material is irradiated with light of energy equal to or greater than its bandgap energy (e.g., ≤ 387.5 nm for anatase TiO₂).[2] This process generates electron-hole pairs (e⁻/h⁺) in the TiO₂ particles.[3][4] The photogenerated holes (h⁺) are powerful oxidizing agents that can directly oxidize adsorbed TCE molecules or react with water to produce highly reactive hydroxyl radicals (•OH).[3][4] The electrons (e⁻) in the conduction band can react with dissolved oxygen to form superoxide radical anions (•O₂⁻), which can further lead to the formation of other reactive oxygen species (ROS).[4] These highly reactive species then attack the TCE molecules, leading to their degradation and eventual mineralization into less harmful products like CO₂, H₂O, and chloride ions.[5]

The fundamental steps of TiO₂ photocatalysis are:

  • Photoexcitation: TiO₂ + hν → e⁻ + h⁺[6]

  • Generation of Reactive Oxygen Species:

    • h⁺ + H₂O → •OH + H⁺[3]

    • e⁻ + O₂ → •O₂⁻[4]

  • Oxidation of TCE:

    • TCE + •OH → Degradation Products[3]

    • TCE + h⁺ → Oxidation Products[3]

The overall efficiency of the process is influenced by several factors, including the crystalline structure and surface area of the TiO₂ catalyst, the pH of the solution, the initial concentration of TCE, the catalyst loading, and the intensity of the light source.[7]

Degradation Pathway of Trichloroethylene

The photocatalytic degradation of TCE proceeds through a series of complex radical-initiated reactions. The primary intermediates formed during this process include dichloroacetyl chloride (DCAC) and phosgene.[8] These intermediates are subsequently degraded into simpler, less toxic compounds.

TCE_Degradation_Pathway TCE Trichloroethylene (C₂HCl₃) Intermediates Reactive Intermediates (e.g., Dichloroacetyl chloride, Phosgene) TCE->Intermediates •OH, h⁺ attack EndProducts Mineralization Products (CO₂, H₂O, Cl⁻) Intermediates->EndProducts Further Oxidation

Caption: Simplified degradation pathway of TCE.

Experimental Design and Protocols

A successful photocatalytic degradation experiment requires careful consideration of the experimental setup and adherence to a detailed protocol.

Materials and Reagents
  • Photocatalyst: Titanium dioxide (e.g., Degussa P25, anatase, or brookite nanoparticles).[5][9] The choice of TiO₂ morphology can influence the degradation efficiency.[9]

  • Contaminant: Trichloroethylene (analytical grade).

  • Solvent: Deionized or ultrapure water.

  • pH adjustment: Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions.

  • Analytical Standards: TCE and potential degradation byproducts for calibration.

  • Gases: Purified air or oxygen for providing the electron acceptor.

Equipment
  • Photoreactor: A batch or continuous flow reactor made of a material transparent to the light source (e.g., quartz). A common setup involves a vessel with a cooling jacket to maintain a constant temperature.[10]

  • Light Source: A UV lamp (e.g., medium-pressure mercury lamp) emitting at a wavelength that can activate the TiO₂ catalyst.[10] The light intensity should be uniform and measurable.

  • Magnetic Stirrer: To ensure a homogenous suspension of the catalyst in the solution.

  • Gas Delivery System: To bubble air or oxygen through the solution.

  • Sampling System: Syringes and filters (e.g., 0.22 µm PTFE) to collect samples at different time intervals.

  • Analytical Instrument: Gas chromatograph with an appropriate detector (e.g., electron capture detector (ECD) or mass spectrometer (MS)) for the analysis of TCE and its degradation products.[11][12]

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Photocatalytic Reaction cluster_analysis Analysis CatalystPrep Catalyst Suspension Preparation ReactorSetup Reactor Assembly & Parameter Setting (pH, Temp, O₂ flow) CatalystPrep->ReactorSetup TCESolution TCE Stock Solution Preparation TCESolution->ReactorSetup DarkAdsorption Dark Adsorption (Equilibration) ReactorSetup->DarkAdsorption Irradiation UV Irradiation & Reaction Initiation DarkAdsorption->Irradiation Sampling Periodic Sampling Irradiation->Sampling SamplePrep Sample Preparation (Filtration) Sampling->SamplePrep GCMS GC-MS/GC-ECD Analysis SamplePrep->GCMS DataAnalysis Data Analysis & Kinetics GCMS->DataAnalysis

Caption: General workflow for a TCE degradation experiment.

Detailed Protocol: Batch Reactor Experiment
  • Catalyst Suspension Preparation:

    • Weigh the desired amount of TiO₂ powder (e.g., 0.1 - 1.0 g/L).[13]

    • Disperse the catalyst in a known volume of deionized water using an ultrasonic bath for 15-30 minutes to ensure a uniform suspension.

  • Reaction Solution Preparation:

    • Prepare a stock solution of TCE in a suitable solvent (e.g., methanol) and then dilute it in deionized water to achieve the desired initial concentration (e.g., 10-100 mg/L).

    • Transfer the TCE solution to the photoreactor.

  • Experimental Setup and Equilibration:

    • Place the photoreactor on a magnetic stirrer and add the prepared TiO₂ suspension.

    • Adjust the pH of the solution to the desired level using HCl or NaOH. Studies have shown that pH can significantly affect the degradation rate, with acidic conditions often being more favorable.[9]

    • Start bubbling air or oxygen through the suspension at a constant flow rate.

    • Allow the suspension to stir in the dark for at least 30 minutes to establish adsorption-desorption equilibrium between the TCE and the catalyst surface. Take an initial sample (t=0) at the end of this period.

  • Photocatalytic Reaction:

    • Turn on the UV lamp to initiate the photocatalytic reaction.

    • Collect aqueous samples at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes) using a syringe.

    • Immediately filter the samples through a 0.22 µm syringe filter to remove the TiO₂ particles and quench the reaction.

  • Sample Analysis:

    • Analyze the concentration of TCE and any identified byproducts in the filtered samples using a gas chromatograph.[11][12]

  • Data Analysis:

    • Calculate the degradation efficiency of TCE at each time point using the following equation: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] * 100 Where C₀ is the initial concentration of TCE after the dark adsorption period, and Cₜ is the concentration at time t.

    • The kinetics of the photocatalytic degradation of TCE can often be described by the Langmuir-Hinshelwood model, which relates the initial reaction rate to the initial concentration of the substrate.[14][15]

Factors Influencing Degradation Efficiency

Optimizing the experimental parameters is crucial for achieving high degradation efficiency.

ParameterTypical RangeRationale and Impact on Efficiency
Catalyst Loading 0.1 - 2.0 g/LIncreasing catalyst loading generally increases the number of active sites, leading to a higher degradation rate up to an optimal point.[13] Beyond this point, light scattering and particle agglomeration can reduce efficiency.[16]
Initial TCE Concentration 10 - 200 mg/LHigher initial concentrations can lead to a saturation of the catalyst surface, potentially decreasing the degradation rate.[17] At very low concentrations, the reaction rate is often proportional to the concentration.
pH 2 - 11The pH of the solution affects the surface charge of the TiO₂ particles and the speciation of TCE, thereby influencing the adsorption and degradation process.[1] Acidic conditions (pH < 6) have been reported to enhance the degradation of TCE in some studies.[9]
Light Intensity Varies with lampHigher light intensity generally leads to a higher rate of electron-hole pair generation and thus a faster degradation rate. However, at very high intensities, the rate may become limited by other factors such as mass transfer.[13]
Presence of Oxidants -The addition of electron acceptors like hydrogen peroxide (H₂O₂) or persulfate (S₂O₈²⁻) can enhance the degradation rate by scavenging the photogenerated electrons and preventing electron-hole recombination.[5]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low degradation efficiency - Inadequate light intensity or incorrect wavelength.- Catalyst deactivation.- Suboptimal pH.- Insufficient oxygen supply.- High initial TCE concentration.- Verify lamp output and ensure it emits in the UV-A range.- Use fresh catalyst or regenerate the used catalyst.- Optimize the pH of the solution.- Ensure adequate aeration or oxygen bubbling.- Reduce the initial TCE concentration.
Poor reproducibility - Inconsistent catalyst dispersion.- Fluctuations in light intensity or temperature.- Inaccurate sampling or analytical procedures.- Ensure consistent sonication time for catalyst suspension.- Monitor and control lamp output and reactor temperature.- Standardize sampling and analytical methods.
Incomplete mineralization - Formation of stable intermediates.- Increase reaction time.- Add an additional oxidant (e.g., H₂O₂).- Analyze for and identify persistent byproducts.

Conclusion

The photocatalytic degradation of trichloroethylene using TiO₂ is a robust and effective method for the remediation of contaminated water. By understanding the underlying principles and carefully controlling the experimental parameters, researchers can achieve high degradation efficiencies. This application note provides a foundational protocol that can be adapted and optimized for specific research needs, contributing to the development of efficient and sustainable water treatment technologies.

References

  • Bowering, N. (n.d.). Photocatalytic degradation of trichloroethylene by brookite TiO2 nanoparticles: study of particle size and pH effects. Retrieved from [Link]

  • Chowdhury, P., & Deb, P. (2012). Photocatalytic degradation of TCE in water using TiO2 catalyst. ResearchGate. Retrieved from [Link]

  • Yamazaki, S., et al. (2001). Photocatalytic degradation of trichloroethylene in water using TiO2 pellets. Water Research, 35(4), 1035-1041. Retrieved from [Link]

  • Schneider, J., et al. (2014). Understanding TiO2 Photocatalysis: Mechanisms and Materials. Chemical Reviews, 114(19), 9919-9986. Retrieved from [Link]

  • Kositzi, M., et al. (2020). Photocatalytic Degradation of Textile Dyeing Wastewater Using Titanium Dioxide on a Fixed Substrate: Optimization of Process Parameters and Continuous Reactor Tests. MDPI. Retrieved from [Link]

  • Wang, C., et al. (2022). Preparation and Photocatalytic Activities of TiO2-Based Composite Catalysts. MDPI. Retrieved from [Link]

  • Sampaio, M. J., & Silva, C. G. (2016). TITANIUM DIOXIDE PHOTOCATALYSIS: FUNDAMENTALS AND APPLICATION ON PHOTOINACTIVATION. ResearchGate. Retrieved from [Link]

  • Love, B., et al. (n.d.). pH Effect on Photocatalytic Degradation of Trichloroethylene by Brookite Titanium Dioxide Nanoparticles. UNCA Undergraduate Research and Creative Activity Program (URCAP). Retrieved from [Link]

  • Fan, C. M., & Hsieh, Y. H. (2007). Photocatalytic Activity of TiO 2 Films Preserved under Different Conditions: The Gas-Phase Photocatalytic Degradation Reaction of Trichloroethylene. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2022). Photocatalytic Degradation of Trichloroethylene Under Different Environmental Conditions: Kinetics and Carbon Isotope Effects. MDPI. Retrieved from [Link]

  • Pureti. (2020, December 21). How Photocatalysis works with TiO2 [Video]. YouTube. [Link]

  • Ohtani, B. (2017). Langmuir-Hinshelwood and Light-Intensity Dependence Analyses of Photocatalytic Oxidation Rates by Two-Dimensional-Ladder Kinetic Simulation. ResearchGate. Retrieved from [Link]

  • Wang, C., et al. (2022). Preparation and Photocatalytic Activities of TiO2-Based Composite Catalysts. MDPI. Retrieved from [Link]

  • Perfectlight Technology. (2023, May 26). AQY Calculation Formula. Retrieved from [Link]

  • Yamazaki, S., et al. (2015). Factors affecting photocatalytic activity of TiO2. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Methods. In Toxicological Profile for Trichloroethylene. Retrieved from [Link]

  • Pruden, A. L., & Ollis, D. F. (1983). A KINETIC MODEL FOR PHOTOCATALYTIC DEGRADATION OF ORGANIC CONTAMINANTS IN A THIN-FILM TiO2 CATALYST. COMSOL. Retrieved from [Link]

  • Reddit. (2020, November 20). Calculating quantum yield of a photocatalyst. Retrieved from [Link]

  • Beltrán, J., et al. (2001). A review of analytical methods for the determination of trichloroethylene and its major metabolites chloral hydrate, trichloroacetic acid and dichloroacetic acid. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2021). Preparation of Red TiO2 with Excellent Visible Light Absorption from Industrial TiOSO4 Solution for Photocatalytic Degradation of Dyes. ACS Omega. Retrieved from [Link]

  • Beltrán, J., et al. (2001). Analytical methods for the determination of trichloroethylene and its major metabolites. Retrieved from [Link]

  • Pacheco, J., et al. (1990). Engineering-scale experiments of solar photocatalytic oxidation of trichloroethylene. Science.gov. Retrieved from [Link]

  • Zhang, Y., et al. (2014). Modification to L-H Kinetics Model and Its Application in the Investigation on Photodegradation of Gaseous Benzene by Nitrogen-Doped TiO2. MDPI. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Photoelectrocatalytic Processes of TiO2 Film: The Dominating Factors for the Degradation of Methyl Orange and the Understanding of Mechanism. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). CN102491414B - Preparation method of titanium dioxide (TiO2) photocatalyst.
  • Perfectlight Technology. (2022, February 8). In photocatalysis experiments, is the quantum yield you calculate really the AQY (Absolute Quantum Yield)?. Retrieved from [Link]

  • Al-Mamun, A., et al. (2021). Insights into the TiO2-Based Photocatalytic Systems and Their Mechanisms. MDPI. Retrieved from [Link]

  • Kisch, H. (2015). Best Practice in Photocatalysis: Comparing Rates or Apparent Quantum Yields?. The Journal of Physical Chemistry Letters. Retrieved from [Link]

  • Saquib, M., & Muneer, M. (2012). Langmuir-Hinshelwood Kinetic Expression for the Photocatalytic Degradation of Metanil Yellow Aqueous Solutions by ZnO Catalyst. Hilaris Publisher. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental setup for photocatalytic degradation. Retrieved from [Link]

  • Preprints.org. (2024, August 22). TiO2 for Photocatalysis and Energy Conversion: A Detailed Overview of the Synthesis, Applications, Challenges, Advances and Prospects for Sustainable Development. Retrieved from [Link]

  • CLU-IN. (n.d.). Contaminants > Trichloroethylene (tce) > treatment technologies. Retrieved from [Link]

  • Escobedo, S., et al. (2018). Kinetic Modeling and Quantum Yields: Hydrogen Production via Pd-TiO2 Photocatalytic Water Splitting under Near-UV and Visible Light. MDPI. Retrieved from [Link]

  • Khan, M. M., & Akram, M. (2018). Photocatalytic Applications of Titanium Dioxide (TiO2). SciSpace. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Trichloroethylene. Retrieved from [Link]

Sources

Application Note: A Comprehensive Guide to Monitoring Trichloroethylene (TCE) Degradation in Laboratory Microcosms

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Robust TCE Degradation Monitoring

Trichloroethylene (TCE), a ubiquitous and persistent environmental contaminant, poses significant risks to human health and ecosystems.[1] Bioremediation, the use of microorganisms to break down contaminants, has emerged as a cost-effective and sustainable approach for TCE-contaminated sites. Laboratory microcosm studies are indispensable tools for assessing the feasibility of bioremediation, optimizing treatment conditions, and elucidating the underlying microbial processes. This application note provides a detailed guide for researchers, scientists, and environmental professionals on the design, execution, and monitoring of laboratory microcosms to accurately evaluate TCE degradation. We will delve into the causality behind experimental choices, ensuring a self-validating system for trustworthy and reproducible results.

Scientific Foundation: Understanding TCE Biodegradation Pathways

TCE can be biodegraded through several microbial pathways, primarily anaerobic reductive dechlorination and aerobic co-metabolism. Understanding these mechanisms is crucial for designing relevant microcosm studies.

Anaerobic Reductive Dechlorination: Under anaerobic conditions, certain microorganisms, notably Dehalococcoides mccarty, utilize TCE as an electron acceptor in a process called "halorespiration".[2] This sequential process involves the removal of chlorine atoms, transforming TCE into less chlorinated ethenes:

  • Trichloroethylene (TCE) → cis-1,2-Dichloroethene (cis-DCE) → Vinyl Chloride (VC) → Ethene

The complete reduction to the non-toxic ethene is the desired outcome. However, the accumulation of the more toxic intermediate, vinyl chloride, is a significant concern and necessitates careful monitoring.[1]

Aerobic Co-metabolism: In the presence of oxygen, some bacteria can degrade TCE through co-metabolism. This occurs when enzymes produced to metabolize a primary substrate, such as methane or toluene, fortuitously degrade TCE.[3] This pathway does not support microbial growth directly from TCE degradation.

This guide will focus primarily on monitoring anaerobic reductive dechlorination, the most common bioremediation strategy for TCE.

Experimental Design: Constructing a Self-Validating Microcosm Study

A well-designed microcosm study should act as a closed system where the fate of TCE can be meticulously tracked. The following diagram illustrates a comprehensive workflow for establishing and monitoring TCE degradation in laboratory microcosms.

TCE_Microcosm_Workflow cluster_setup Microcosm Setup cluster_monitoring Monitoring & Analysis cluster_data Data Interpretation Site_Sample Site Material Collection (Soil & Groundwater) Microcosm_Prep Microcosm Preparation (Serum Bottles, Anaerobic Chamber) Site_Sample->Microcosm_Prep Characterize Site Amendment Amendment & Spiking (Electron Donor, TCE) Microcosm_Prep->Amendment Establish Conditions Incubation Incubation (Controlled Temperature) Amendment->Incubation Initiate Experiment Sampling Time-Series Sampling (Aqueous & Headspace) Incubation->Sampling Collect Data Points GC_Analysis GC-FID/MS Analysis (TCE & Daughter Products) Sampling->GC_Analysis Geochem_Analysis Geochemical Analysis (pH, ORP, Anions) Sampling->Geochem_Analysis Molecular_Analysis Molecular Analysis (DNA Extraction, qPCR) Sampling->Molecular_Analysis Data_Eval Data Evaluation (Degradation Rates, Mass Balance) GC_Analysis->Data_Eval Geochem_Analysis->Data_Eval Molecular_Analysis->Data_Eval Reporting Reporting & Conclusions Data_Eval->Reporting

Caption: Workflow for TCE Microcosm Studies

Essential Controls for a Self-Validating System

To ensure that observed TCE loss is due to biological activity and not abiotic processes or experimental artifacts, the inclusion of proper controls is non-negotiable.

Control TypePurposeRationale
Sterile Control To quantify abiotic TCE lossDifferentiates between biological and non-biological degradation (e.g., reaction with minerals). Typically prepared by autoclaving the soil and groundwater matrix.
No-Amendment Control To assess natural attenuationEvaluates the intrinsic bioremediation potential of the site's microbial community without the addition of electron donors or nutrients.
No-TCE Control To monitor background microbial activityMeasures the production of methane and other gases in the absence of TCE to understand the baseline microbial processes.

Detailed Protocols

Protocol 1: Anaerobic Microcosm Setup

This protocol details the construction of anaerobic microcosms to simulate subsurface conditions.

Materials:

  • Site-specific soil/sediment and groundwater

  • 160 mL amber serum bottles

  • Butyl rubber stoppers and aluminum crimp seals

  • Anaerobic chamber with an atmosphere of N₂/CO₂/H₂

  • Sterile syringes and needles

  • Electron donor stock solution (e.g., lactate, vegetable oil)

  • TCE stock solution in methanol

  • Resazurin (optional, as a redox indicator)

Procedure:

  • Preparation: Place all materials, including soil, groundwater, serum bottles, and stoppers, inside an anaerobic chamber at least 24 hours prior to microcosm setup to allow for deoxygenation.

  • Dispensing Matrix: In the anaerobic chamber, add a known amount of soil (e.g., 50 g) and groundwater (e.g., 100 mL) to each serum bottle.[4] The ratio should be representative of site conditions.

  • Sterile Controls: For sterile controls, autoclave the soil and groundwater-filled bottles on a liquid cycle before transferring them to the anaerobic chamber.

  • Amendment:

    • Electron Donor: Amend the designated microcosms with an electron donor to stimulate microbial activity. The amount should be sufficient to drive the system anaerobic and support reductive dechlorination.

    • TCE Spiking: Spike the microcosms (except for the no-TCE controls) with a TCE stock solution to achieve the desired initial aqueous concentration (e.g., 1-5 mg/L).[5]

  • Sealing and Incubation: Immediately seal the bottles with butyl rubber stoppers and aluminum crimp seals. Remove the microcosms from the anaerobic chamber and incubate them in the dark at a constant temperature, typically reflecting the in-situ groundwater temperature (e.g., 15-25°C).[5][6]

  • Initial Sampling (T=0): After allowing a brief equilibration period (e.g., 24 hours), collect the first time-point samples to establish the initial concentrations.

Protocol 2: Headspace Analysis of Volatile Organic Compounds (VOCs)

Gas Chromatography (GC) is the standard for analyzing TCE and its volatile daughter products.[7][8][9] Headspace analysis is a robust and straightforward method for these compounds.

Materials:

  • Gas chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

  • Headspace autosampler

  • Gas-tight syringe

  • Certified gas standards for TCE, cis-DCE, VC, ethene, and methane

Procedure:

  • Incubation: Place the microcosm vial in the headspace autosampler incubator set to a specific temperature (e.g., 80°C) for a defined period to allow for equilibration of the volatile compounds between the aqueous and gas phases.

  • Injection: The autosampler will automatically withdraw a known volume of the headspace gas (e.g., 1 mL) and inject it into the GC.

  • Chromatographic Separation: The injected sample is carried by an inert gas (e.g., helium) through a capillary column which separates the compounds based on their physical and chemical properties. A common column for this analysis is a porous layer open tubular (PLOT) column.[10]

  • Detection: The separated compounds are detected by the FID or MS. The FID is a robust, general-purpose detector, while the MS provides definitive identification based on the mass-to-charge ratio of the compound fragments.[11]

  • Quantification: The concentration of each compound is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.

Typical GC Operating Conditions:

ParameterSetting
Column Rtx-VMS, 30 m x 0.25 mm ID, 1.4 µm
Injector Temp. 200°C
Oven Program 40°C (hold 5 min), ramp to 200°C at 10°C/min
Detector FID at 250°C or MS (scan range 35-300 amu)
Carrier Gas Helium at 1.5 mL/min
Protocol 3: Molecular Analysis via Quantitative PCR (qPCR)

qPCR is a powerful tool to quantify the abundance of key dechlorinating bacteria like Dehalococcoides and the functional genes responsible for the degradation of cis-DCE and VC.[12]

Workflow Diagram:

qPCR_Workflow Sample_Collection Aqueous/Soil Sample Collection DNA_Extraction DNA Extraction Sample_Collection->DNA_Extraction qPCR_Setup qPCR Reaction Setup (Primers, Probes, Master Mix) DNA_Extraction->qPCR_Setup Quantify DNA qPCR_Run qPCR Amplification & Detection qPCR_Setup->qPCR_Run Data_Analysis Data Analysis (Quantification of Gene Copies) qPCR_Run->Data_Analysis

Caption: Quantitative PCR Workflow

Procedure:

  • Sample Collection: At designated time points, collect aqueous (e.g., 10 mL) or soil (e.g., 1 g) samples from the microcosms.

  • DNA Extraction: Extract total genomic DNA from the samples using a commercially available DNA extraction kit suitable for environmental samples.[13][14][15] The choice of kit is critical to ensure efficient lysis of bacterial cells and removal of PCR inhibitors common in soil and groundwater.

  • qPCR Analysis:

    • Perform qPCR using primers and probes specific to the 16S rRNA gene of Dehalococcoides and functional genes such as tceA (trichloroethene reductive dehalogenase), bvcA, and vcrA (vinyl chloride reductases).[16] The TaqMan probe-based chemistry is often preferred for its high specificity in complex environmental samples.[17]

    • Quantify the number of gene copies by comparing the amplification cycle threshold (Ct) values to a standard curve generated from known concentrations of plasmid DNA containing the target gene.

  • Data Interpretation: An increase in the copy numbers of Dehalococcoides 16S rRNA and vinyl chloride reductase genes concurrently with the degradation of TCE and its daughter products provides strong evidence of active reductive dechlorination.[18]

Data Interpretation and Reporting

The ultimate goal of the microcosm study is to determine the rate and extent of TCE degradation.

Degradation Kinetics: The disappearance of TCE and the appearance and subsequent disappearance of its daughter products should be plotted over time. Often, TCE degradation can be described by first-order kinetics.[19]

Example Data Presentation:

Time (Days)TCE (µg/L)cis-DCE (µg/L)VC (µg/L)Ethene (µg/L)Dehalococcoides (gene copies/mL)
05000< 5< 5< 51.2 x 10³
303500180050< 55.0 x 10³
60120035008001502.1 x 10⁵
90150150025009008.5 x 10⁵
120< 5200120025001.1 x 10⁶

Mass Balance: A molar mass balance should be calculated to account for all the chlorinated ethenes and the final product, ethene. This confirms that the disappearance of TCE is due to transformation and not other loss mechanisms. The total moles of chlorinated ethenes plus ethene should remain relatively constant throughout the experiment.

Conclusion: Ensuring Scientific Integrity

By adhering to the detailed protocols and incorporating the appropriate controls outlined in this application note, researchers can generate high-quality, defensible data on TCE bioremediation potential. The integration of chemical and molecular analyses provides a comprehensive understanding of the degradation process, from the disappearance of the parent compound to the growth of the key microbial players. This robust approach ensures the scientific integrity of laboratory microcosm studies, enabling informed decisions for the management and remediation of TCE-contaminated sites.

References

  • U.S. Geological Survey. (n.d.). Cometabolic biodegradation of trichloroethylene in microcosms. USGS Publications Warehouse. [Link]

  • Hageman, K. J., et al. (2023). Intrinsic and bioaugmented aerobic trichloroethene degradation at seven sites. PMC - NIH. [Link]

  • Frontiers. (2022). Recent advances and trends of trichloroethylene biodegradation: A critical review. Frontiers in Microbiology. [Link]

  • ResearchGate. (n.d.). Chlorinated Ethene Degradation Rate Coefficients Simulated with Intact Sandstone Core Microcosms. [Link]

  • Infinita Lab. (n.d.). ASTM D3749 Vinyl Chloride Monomer determination in PVC by Gas Chromatographic Headspace technique. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8535: Screening Procedure for Total Volatile Organic Halides in Water. [Link]

  • MDPI. (2020). Thermally Enhanced Biodegradation of TCE in Groundwater. [Link]

  • University of Maryland. (2022). ENHANCING BIOREMEDIATION OF TCE-CONTAMINATED GROUNDWATER AT THE BEAVERDAM ROAD LANDFILL. DRUM. [Link]

  • U.S. Geological Survey. (n.d.). Biodegradation of Chlorinated Ethenes at a Karst Site in Middle Tennessee. [Link]

  • Shimadzu. (n.d.). Analysis of Vinyl Chloride in Polyvinyl Chloride Plastics by GC. [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Trichloroethylene. NCBI Bookshelf. [Link]

  • ResearchGate. (n.d.). Stimulation of trichloroethene biodegradation in anaerobic three-phase microcosms. [Link]

  • National Center for Biotechnology Information. (2024). Evaluation of DNA Extraction Methods for Microbial Community Profiling in Deadwood Decomposition. [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides in Drinking Water by Liquid-Liquid Extraction and Gas Chromatography With Electron-Capture Detection. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 107A - Determination of Vinyl Chloride Content of Solvents, Resin-Solvent Solution, Polyvinyl Chloride Resin, Resin Slurry, Wet Resin, and Latex Samples. [Link]

  • PubMed. (n.d.). Quantitative real-time PCR (qPCR) detection chemistries affect enumeration of the Dehalococcoides 16S rRNA gene in groundwater. [Link]

  • ResearchGate. (n.d.). (PDF) Microbial DNA extraction from sample of varied origin. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 612: Chlorinated Hydrocarbons. [Link]

  • Publisso. (2021). Determination of vinyl chloride in workplace air using gas chromatography. [Link]

  • CLU-IN. (n.d.). Anaerobic Bioremediation (Direct). [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA-EAD: 612: Chlorinated Hydrocarbons in Water by GCECD. [Link]

  • QIAGEN. (n.d.). Microbial DNA | Bacterial DNA Isolation Kits. [Link]

  • CLU-IN. (n.d.). Contaminants > Trichloroethylene (tce) > treatment technologies. [Link]

  • Microbial Insights. (n.d.). Dehalococcoides Testing & Analysis. [Link]

  • Restek. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. [Link]

  • Frontiers. (2023). Evaluation of DNA extraction methods and direct PCR in metabarcoding of mock and marine bacterial communities. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 107 - Determination of Vinyl Chloride Content of In-Process Wastewater Samples, and Vinyl Chloride Content of Polyvinyl C. [Link]

  • ASM Journals. (n.d.). Quantitative PCR Targeting 16S rRNA and Reductive Dehalogenase Genes Simultaneously Monitors Multiple Dehalococcoides Strains. Applied and Environmental Microbiology. [Link]

  • MDPI. (2018). Determination of Trichloroethylene in Water by Liquid–Liquid Microextraction Assisted Solid Phase Microextraction. [Link]

  • ResearchGate. (n.d.). A Validated GC-MS Assay for the Quantitation of Trichloroethylene (TCE) from Drinking Water. [Link]

  • National Center for Biotechnology Information. (2022). Recent advances and trends of trichloroethylene biodegradation: A critical review. [Link]

  • ACS Publications. (2021). Quantitative Proteomics and Quantitative PCR as Predictors of cis-1,2-Dichlorethene and Vinyl Chloride Reductive Dechlorination Rates in Bioaugmented Aquifer Microcosms. ACS ES&T Engineering. [Link]

  • National Center for Biotechnology Information. (n.d.). Growth of a Dehalococcoides-Like Microorganism on Vinyl Chloride and cis-Dichloroethene as Electron Acceptors as Determined by Competitive PCR. [Link]

  • MDPI. (2022). A Simple, Inexpensive Alkaline Method for Bacterial DNA Extraction from Environmental Samples for PCR Surveillance and Microbiome Analyses. [Link]

Sources

Application Note: Elucidating Trichloroethene (TCE) Biodegradation Pathways Using Dual Stable Isotope Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Trichloroethene (TCE), a ubiquitous and carcinogenic groundwater contaminant, poses significant challenges for environmental remediation.[1][2] While bioremediation is a cost-effective and sustainable treatment strategy, demonstrating its efficacy and understanding the dominant degradation pathways in situ can be complex.[1] Traditional monitoring approaches that rely solely on contaminant concentration data can be misleading due to physical processes like dilution, dispersion, and sorption, which reduce concentrations without actual degradation.[3][4] Compound-Specific Isotope Analysis (CSIA) has emerged as a powerful tool to overcome these limitations by providing direct evidence of contaminant degradation and offering insights into the specific biological or abiotic mechanisms at play.[3][5][6][7][8]

This application note provides a comprehensive guide for researchers and environmental professionals on the principles and application of dual stable isotope analysis (specifically carbon, δ¹³C, and chlorine, δ³⁷Cl) to track and differentiate TCE biodegradation pathways. By measuring the isotopic fractionation of TCE, practitioners can gain a deeper understanding of remediation performance, optimize treatment strategies, and build a stronger case for monitored natural attenuation.[4][8][9][10]

The Principle of Isotopic Fractionation in TCE Biodegradation

Stable isotopes are atoms of the same element that contain different numbers of neutrons. For instance, carbon exists primarily as the lighter ¹²C and the heavier ¹³C, while chlorine exists as ³⁵Cl and ³⁷Cl.[8] During a chemical or biological reaction, molecules containing the lighter isotopes tend to react slightly faster than those with heavier isotopes. This is because the bonds formed by lighter isotopes have a higher vibrational energy and are more easily broken.

This phenomenon, known as the kinetic isotope effect, leads to isotopic fractionation. As TCE is degraded, the remaining, undegraded TCE becomes progressively enriched in the heavier isotopes (¹³C and ³⁷Cl).[5][10] The extent of this enrichment, known as the isotope enrichment factor (ε), is characteristic of the specific degradation reaction and the enzyme involved.[6][11]

By measuring the change in the isotopic composition of TCE over time or along a groundwater flow path, it is possible to:

  • Confirm Degradation: An enrichment in heavy isotopes provides unequivocal evidence that the contaminant is being degraded and not just diluted.[5][7]

  • Identify Pathways: Different degradation pathways (e.g., anaerobic reductive dechlorination vs. aerobic oxidation) result in distinct and predictable isotope enrichment factors for both carbon and chlorine.[6][12][13]

  • Quantify Degradation: The extent of degradation can be quantified using the Rayleigh distillation equation, which relates the change in isotopic composition to the fraction of contaminant remaining.[4]

Major TCE Biodegradation Pathways and Their Isotopic Signatures

TCE can be biodegraded through several key pathways, each with a unique isotopic signature. The four main processes are anaerobic reductive dechlorination, anaerobic cometabolic reductive dichlorination, aerobic co-metabolism, and aerobic direct oxidation.[1]

  • Anaerobic Reductive Dechlorination: This is a common pathway in anoxic environments where TCE is used as an electron acceptor.[1] Specialized bacteria, such as Dehalococcoides, sequentially replace chlorine atoms with hydrogen, transforming TCE to cis-1,2-dichloroethene (cis-DCE), then to vinyl chloride (VC), and finally to non-toxic ethene.[1] This process exhibits significant carbon isotope fractionation.[5]

  • Aerobic Cometabolism/Oxidation: In the presence of oxygen, certain bacteria can co-metabolize TCE.[1] Enzymes like methane monooxygenases (MMOs) and toluene dioxygenases (TODs) initiate the oxidation of TCE.[12] This pathway generally shows a different pattern of isotope fractionation compared to reductive pathways.[12][13]

  • Abiotic Degradation: TCE can also be degraded through abiotic processes, such as reactions with zero-valent iron (ZVI).[14] These abiotic pathways also have characteristic isotope enrichment factors that can be distinguished from biotic processes.[13][14]

The power of dual isotope analysis lies in plotting the change in δ¹³C against the change in δ³⁷Cl. This creates a dual isotope plot where data from different degradation pathways will fall along distinct trend lines, allowing for clear differentiation.[12][13]

Methodology and Protocols

Experimental Workflow for CSIA of TCE

The following protocol outlines the key steps for a successful CSIA study for TCE in groundwater.

CSIA Workflow for TCE Analysis cluster_0 Phase 1: Planning & Sampling cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Data Interpretation A 1. Site Characterization & Conceptual Model B 2. Sample Collection (Groundwater) A->B Define sampling locations C 3. Sample Preservation (Acidification, No Headspace) B->C Proper handling D 4. Sample Preparation (Purge & Trap or SPME) C->D Ship to Lab E 5. GC-IRMS Analysis (Separation & Isotope Ratio Measurement) D->E Introduce sample F 6. Calibration & QC (Use of Isotope Standards) F->E Ensure accuracy G 7. Data Processing (Calculate δ values) F->G Generate Data H 8. Rayleigh Plot Analysis (Quantify Degradation) G->H I 9. Dual Isotope Plot (δ¹³C vs. δ³⁷Cl) G->I H->I J 10. Pathway Identification & Reporting I->J Compare to known ε values

Caption: A generalized workflow for using CSIA to investigate TCE biodegradation.

Detailed Protocol: Groundwater Sample Collection and Preparation for δ¹³C and δ³⁷Cl Analysis of TCE

1. Materials:

  • 40 mL borosilicate glass vials with Teflon®-lined septa screw caps.

  • Syringes and needles for sample collection.

  • Hydrochloric acid (HCl) for preservation.

  • Cooler with ice.

  • Chain of custody forms.

2. Sampling Procedure:

  • Purge the monitoring well to ensure a representative groundwater sample is collected.

  • Collect the groundwater sample using a method that minimizes turbulence and volatilization.

  • Completely fill two 40 mL glass vials, ensuring no headspace (air bubbles) remains. This is critical to prevent volatilization, which can cause isotopic fractionation.

  • Preserve the samples by adding a few drops of HCl to lower the pH to <2. This inhibits microbial activity that could alter the isotopic composition post-collection.

  • Tightly cap the vials, invert them, and tap to check for any bubbles. If bubbles are present, discard the sample and collect a new one.

  • Label the vials clearly and store them in a cooler on ice (approximately 4°C).

  • Complete the chain of custody form and ship the samples to a qualified analytical laboratory specializing in CSIA.

3. Laboratory Analysis:

  • Upon receipt, the laboratory will typically use a purge-and-trap system or solid-phase microextraction (SPME) to extract and concentrate the TCE from the water sample.[4]

  • The extracted TCE is then introduced into a Gas Chromatograph (GC) for separation from other volatile organic compounds.

  • The separated TCE is then passed into an Isotope Ratio Mass Spectrometer (IRMS) which measures the ¹³C/¹²C and ³⁷Cl/³⁵Cl ratios.[12]

  • Results are reported in delta (δ) notation in parts per thousand (‰) relative to international standards (Vienna Pee Dee Belemnite for carbon and Standard Mean Ocean Chloride for chlorine).[15]

Data Interpretation

Using Dual Isotope Plots to Distinguish Pathways

The cornerstone of this application is the dual isotope plot, which visualizes the relationship between carbon and chlorine isotope fractionation. The slope of the line in a δ¹³C vs. δ³⁷Cl plot (Λ ≈ εC/εCl) is a powerful diagnostic tool.[12]

Dual Isotope Plot xaxis Δδ³⁷Cl (‰) yaxis Δδ¹³C (‰) origin origin->xaxis origin->yaxis rd_start->rd_end rd_label ao_start->ao_end ao_label mmo_start->mmo_end mmo_label zvi_start->zvi_end zvi_label

Caption: A conceptual dual isotope plot showing distinct trends for different TCE degradation pathways.

By plotting field data on such a graph and comparing the resulting slope to published values, researchers can identify the dominant degradation mechanism(s) at a site. For example, anaerobic reductive dechlorination typically shows a positive correlation between δ¹³C and δ³⁷Cl enrichment, while aerobic oxidation pathways can show very different relationships.[12][13]

Quantitative Data Summary

The table below summarizes typical isotope enrichment factors (ε) for various TCE degradation pathways. These values are essential for interpreting field data.

Degradation PathwayTypeKey Organism/ReactantεC (‰)εCl (‰)Λ (εC/εCl)
Reductive DechlorinationBioticDehalococcoides-2.5 to -13.8-1.7 to -3.23.4 to 5.7
Reductive DechlorinationAbioticZero-Valent Iron (ZVI)-6.6 to -17.9-6.5 to -11.6~1.0 to 1.5
Aerobic Oxidation (TOD)BioticPseudomonas putida F1-11.5+0.3~ -38
Aerobic Oxidation (sMMO)BioticMethylosinus trichosporium-2.4-1.3~ +1.7
Chemical OxidationAbioticPotassium Permanganate-22.8 to -26.5N/AN/A

Note: Values are compiled from various literature sources and can vary with environmental conditions.[2][12] N/A indicates data is not typically reported or relevant for this specific dual-isotope comparison.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The integrity of the results relies on:

  • Rigorous Sampling: The protocol for sample collection and preservation is designed to prevent any alteration of the isotopic signature before analysis.

  • Systematic Analysis: The use of internationally recognized isotope standards for calibration ensures the accuracy and comparability of data between different laboratories and studies.

  • Multi-Element Approach: Analyzing both carbon and chlorine isotopes provides two independent lines of evidence. A consistent trend across both isotopes significantly increases confidence in the interpretation of the degradation pathway.[13]

By adhering to these principles, the CSIA method provides a robust and trustworthy assessment of in-situ TCE biodegradation, far exceeding the certainty offered by concentration data alone.[4]

References

  • Vertex Environmental Inc. (n.d.). Compound Specific Isotope Analysis (CSIA). Retrieved from [Link]

  • Hatzinger, P. (2022). Using Stable Isotopes to Document Contaminant Degradation and Distinguish Sources. CLU-IN. Retrieved from [Link]

  • Elsner, M., et al. (2012). Current challenges in compound-specific stable isotope analysis of environmental organic contaminants. Analytical and Bioanalytical Chemistry, 403(9), 2471-2491. Retrieved from [Link]

  • Lorah, M. M., et al. (2020). Geochemical and Isotope Study of Trichloroethene Degradation in a Zero-Valent Iron Permeable Reactive Barrier: A Twenty-Two-Year Performance Evaluation. International Journal of Environmental Research and Public Health, 17(1), 285. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2008). A Guide for Assessing Biodegradation and Source Identification of Organic Ground Water Contaminants using Compound Specific Isotope Analysis (CSIA). EPA 600/R-08/148. Retrieved from [Link]

  • Chen, X., et al. (2022). Recent advances and trends of trichloroethylene biodegradation: A critical review. Frontiers in Microbiology, 13, 1039867. Retrieved from [Link]

  • Hunkeler, D., et al. (2004). Stable isotope fractionation analysis as a tool to monitor biodegradation in contaminated aquifers. Journal of Contaminant Hydrology, 75(3-4), 215-255. Retrieved from [Link]

  • Sherwood Lollar, B. (2022). Compound Specific Isotope Analysis (CSIA). Enviro.wiki. Retrieved from [Link]

  • GSI Environmental Inc. (2013). USERS GUIDE - Integrating Stable Isotope Analysis and Reactive Transport Modeling for Assessing Chlorinated Solvent Degradation. Retrieved from [Link]

  • Wang, Y., et al. (2023). Advances and perspectives of using stable isotope probing (SIP)-based technologies in contaminant biodegradation. Biotechnology Advances, 65, 108147. Retrieved from [Link]

  • Rosell, M., et al. (2024). Potential of stable isotope analysis to deduce anaerobic biodegradation of ethyl tert-butyl ether (ETBE) and tert-butyl alcohol (TBA) in groundwater: a review. Environmental Science and Pollution Research, 31(8), 11285-11300. Retrieved from [Link]

  • Wiegert, C. (2016). Compound-specific isotope analysis (CSIA) – A relieable method to assess chlorinated solvent degradation in groundwater. Lund University. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Stable Carbon Isotope Fractionation of Trichloroethylene Oxidized by Potassium Permanganate Under Different Environmental Conditions. Toxics, 11(11), 931. Retrieved from [Link]

  • SiREM. (n.d.). Compound Specific Isotope Analysis (CSIA). Retrieved from [Link]

  • Lihl, C., et al. (2018). δ13C and δ37Cl Isotope Fractionation To Characterize Aerobic vs Anaerobic Degradation of Trichloroethylene. Environmental Science & Technology, 52(7), 4056-4065. Retrieved from [Link]

  • Tersus Environmental. (n.d.). Compound-Specific Isotope Analysis (CSIA). Retrieved from [Link]

  • Kuder, T., & Philp, P. (2021). Identification of Abiotic Degradation Pathways of Chlorinated Ethenes by Compound-specific Stable Isotope Analysis. Defense Technical Information Center. Retrieved from [Link]

  • Kuder, T., & Philp, P. (2021). Identification of Abiotic Degradation Pathways of Chlorinated Ethenes by Compound-specific Stable Isotope Analysis: A Proof-of-Concept Study. Defense Technical Information Center. Retrieved from [Link]

  • Buscheck, T. E., et al. (2022). Integrated differentiation of multiple trichloroethylene and tetrachloroethylene groundwater impacts using spatial concentration, biodegradation indices, chemical fingerprinting and carbon/chlorine isotope patterns. Journal of Environmental Science and Health, Part A, 57(4), 321-333. Retrieved from [Link]

  • Miljević, N., & Glođanin, D. (2007). ENVIRONMENTAL ISOTOPES IN POLLUTANT STUDIES. Arhiv za higijenu rada i toksikologiju, 58(2), 251-262. Retrieved from [Link]

  • Palau, J., et al. (2014). Multi-isotope (Carbon and Chlorine) analysis for fingerprinting and site characterization at a fractured bedrock aquifer contaminated by PCE and TCE. Dipòsit Digital de la Universitat de Barcelona. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Pump-and-Treat Systems for Trichloroethylene (TCE) Removal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the remediation of Trichloroethylene (TCE) contaminated groundwater using pump-and-treat (P&T) systems. This guide is designed for researchers, environmental scientists, and remediation professionals. It provides in-depth, field-proven insights into troubleshooting common issues encountered during the operation of these systems. The information herein is structured to offer not just procedural steps, but also the scientific rationale behind them, ensuring a comprehensive understanding of system dynamics.

System Overview: A Typical Pump-and-Treat Configuration for TCE Removal

Pump-and-treat is a widely used technology for groundwater remediation.[1][2][3] It involves extracting contaminated groundwater and treating it above ground before discharge or reinjection. For volatile organic compounds (VOCs) like TCE, a common treatment train involves air stripping followed by granular activated carbon (GAC) polishing.[4]

cluster_subsurface Subsurface cluster_surface Above-Ground Treatment System Contaminated_Aquifer Contaminated Aquifer (TCE Plume) Extraction_Well Extraction Well Contaminated_Aquifer->Extraction_Well Groundwater Flow Pump Pump Extraction_Well->Pump Air_Stripper Air Stripper Pump->Air_Stripper Contaminated Water GAC_Unit Granular Activated Carbon (GAC) Unit Air_Stripper->GAC_Unit Partially Treated Water Vapor_Treatment Vapor Phase GAC Air_Stripper->Vapor_Treatment TCE-Laden Air Treated_Water Treated Water Discharge/Reinjection GAC_Unit->Treated_Water

Caption: A typical pump-and-treat system workflow for TCE removal.

Troubleshooting Guide

This section is organized by system component to allow for rapid diagnosis and resolution of specific problems.

Extraction Wells and Pumps

The extraction system is the heart of the P&T operation. Failure here will starve the entire treatment train.

Problem 2.1.1: Reduced or No Flow from Extraction Well

  • Symptom: The flow rate from one or more extraction wells is significantly lower than the design specifications, or there is no flow at all.

  • Potential Causes:

    • Pump Failure: Mechanical or electrical failure of the submersible pump. This can include motor burnout, impeller damage, or seal failure.

    • Well Clogging/Fouling: The well screen or the surrounding aquifer material can become clogged by mineral precipitation (scaling), biofilm growth, or fine sediment accumulation. This increases resistance to flow into the well.

    • Aquifer Depletion (Dewatering): Over-pumping or seasonal fluctuations in the water table can cause the water level to drop below the pump intake.

  • Diagnostic Steps & Protocol:

    • Verify Power Supply: Check circuit breakers, fuses, and wiring to the pump. Use a multimeter to confirm the correct voltage is being supplied.

    • Inspect Pump Operation: Listen for unusual noises (grinding, cavitation) which might indicate mechanical problems. If possible, measure the motor's current draw; an unusually high or low reading can signify a problem.

    • Measure Water Level: Use a water level meter to determine the static and pumping water levels in the well. Compare these to the pump intake depth.

    • Well Redevelopment: If the pump appears to be functioning correctly and the water level is adequate, the issue is likely well fouling. A common diagnostic step is to attempt well redevelopment using methods like surging, jetting, or chemical treatment to dislodge clogging material.

  • Solutions:

    • Pump Issues: Repair or replace the faulty pump. A preventative maintenance schedule is crucial to minimize unexpected pump failures.

    • Well Fouling: Implement a regular well maintenance program that includes periodic cleaning and redevelopment to prevent severe clogging. The choice of cleaning method (e.g., acid treatment for mineral scale, biocide for biofilm) depends on the nature of the fouling.

    • Dewatering: Reduce the pumping rate or implement a pulsed pumping schedule to allow for aquifer recovery. It may be necessary to lower the pump intake if possible.

Air Stripping Tower

Air stripping is often the primary workhorse for TCE removal, leveraging Henry's Law to transfer TCE from the water to the air.[5]

Problem 2.2.1: Decreased TCE Removal Efficiency

  • Symptom: Effluent water from the air stripper shows higher than expected TCE concentrations.

  • Potential Causes:

    • Incorrect Air-to-Water Ratio: The ratio of air flow to water flow is a critical design parameter.[6] Insufficient air flow will not provide enough driving force to strip the TCE effectively.

    • Packing Media Fouling: Mineral scaling (e.g., calcium carbonate) or biological growth on the packing media reduces the surface area available for mass transfer and can impede air and water flow.[7]

    • Flooding: This occurs when the air or water flow rate is too high, causing water to be held up in the tower and preventing proper countercurrent flow.[6]

    • Changes in Influent Water Chemistry: A significant decrease in water temperature can reduce the Henry's Law constant of TCE, making it less volatile and harder to strip.[8]

  • Diagnostic Steps & Protocol:

    • Verify Flow Rates: Check the flow meters for both the influent water and the blower air supply. Ensure they are within the design specifications.

    • Calculate Air-to-Water Ratio: Divide the air flow rate (in cubic feet per minute) by the water flow rate (in gallons per minute, converted to cubic feet per minute) to confirm it meets the design requirements.

    • Inspect Packing Media: Visually inspect the packing media for any signs of scaling, slime, or debris. This may require shutting down the system and opening an inspection port.

    • Check for Flooding: Observe the tower for signs of flooding, such as water being carried out with the air exhaust or a sharp increase in the air pressure drop across the tower.[6]

    • Analyze Influent Water: Collect and analyze a sample of the influent water for TCE concentration, temperature, pH, and mineral content to identify any changes from baseline conditions.

  • Solutions:

    • Adjust Flow Rates: Adjust the blower speed or water flow rate to achieve the optimal air-to-water ratio.

    • Clean Packing Media: If fouling is present, the packing media will need to be cleaned. This often involves an acid wash for mineral scale or a chlorine/biocide wash for biological growth. Regular cleaning should be part of the maintenance schedule.[9]

    • Mitigate Flooding: Reduce the air or water flow rate to stop flooding. If the required flow rates are causing flooding, the tower may be improperly designed for the application.

Granular Activated Carbon (GAC) Unit

GAC is typically used as a polishing step to remove residual TCE to meet stringent discharge limits.[4]

Problem 2.3.1: Premature TCE Breakthrough

  • Symptom: TCE is detected in the effluent of the GAC unit before its expected bed life is reached.

  • Potential Causes:

    • GAC Exhaustion: The adsorption sites on the carbon have become saturated with TCE and other organic compounds.

    • Competitive Adsorption: The presence of other organic compounds in the groundwater can compete with TCE for adsorption sites, reducing the GAC's capacity for TCE.[10]

    • Fouling/Clogging: Suspended solids or biological growth can clog the pores of the activated carbon, preventing TCE from reaching the adsorption sites.

    • Incorrect GAC Selection: The type of GAC used may not have the optimal pore structure for TCE adsorption.

  • Diagnostic Steps & Protocol:

    • Confirm with Sampling: Collect influent, midpoint (if using a lead-lag configuration), and effluent samples from the GAC unit and analyze for TCE and other VOCs. This will confirm breakthrough and indicate the extent of bed exhaustion.

    • Review Historical Data: Compare the current operational timeframe to previous GAC change-out intervals. A significantly shorter lifespan points to a change in influent conditions.

    • Analyze for Competing Contaminants: Perform a broad-spectrum analysis of the influent water to identify other organic compounds that may be competing with TCE.

    • Inspect GAC Media: If possible, obtain a core sample of the GAC to visually inspect for fouling.

  • Solutions:

    • Replace or Regenerate GAC: Once breakthrough is confirmed, the spent GAC must be replaced with fresh carbon. The spent carbon is then sent for regeneration or disposal.

    • Pre-treatment: If fouling from suspended solids is an issue, consider adding a pre-filtration step before the GAC unit.

    • Optimize GAC Selection: Consult with GAC suppliers to ensure the selected carbon is appropriate for the specific water chemistry.

Frequently Asked Questions (FAQs)

Q1: My system's effluent meets TCE standards, but I'm now detecting vinyl chloride. What's happening?

A1: This is a critical observation. Trichloroethylene can undergo reductive dechlorination under certain anaerobic conditions, which can sometimes occur in parts of the aquifer or even within the treatment system (e.g., in a biofilm). This process can create more toxic daughter products, such as cis-dichloroethylene (cis-DCE) and vinyl chloride (VC).[11] The presence of these compounds indicates that degradation is occurring, and your monitoring program must be expanded to include these byproducts. Your treatment system may also need to be adjusted, as these daughter products have different properties and may not be removed as effectively by your current configuration.

Q2: How often should I be performing maintenance on my pump-and-treat system?

A2: A robust preventative maintenance program is essential for the long-term success of a P&T system. The frequency of maintenance activities depends on the specific site conditions and equipment. However, a general guideline is as follows:

Component Frequency Key Activities
Extraction Wells & Pumps Quarterly to Annually Check pump performance, measure water levels, inspect for fouling.
Air Stripper Monthly to Quarterly Inspect packing, check for scaling/biofouling, verify flow rates.
GAC Unit Weekly to Monthly Monitor pressure drop, collect samples for breakthrough analysis.

| Overall System | Daily to Weekly | Check for leaks, record flow rates and pressures, ensure safety systems are operational. |

Q3: My operational costs are very high. How can I optimize my P&T system?

A3: System optimization is key to managing the long-term costs of P&T remediation.[12] Key strategies include:

  • Optimize Pumping Rates: Use groundwater modeling to ensure you are extracting water only from the areas that require it and at the minimum rate necessary to achieve hydraulic containment or mass removal goals.[13]

  • Consider Pulsed Pumping: Intermittently operating the pumps can sometimes improve mass removal by allowing contaminants to desorb from the aquifer matrix into the groundwater.

  • Energy Efficiency: Ensure pumps and blowers are appropriately sized and energy-efficient.[14]

  • Dynamic Management: Regularly review performance data and be willing to adjust the system, such as shutting down wells in clean areas, as remediation progresses.

Experimental Protocols

Protocol: Water Sampling for TCE and Degradation Products

Objective: To collect representative water samples for the analysis of TCE, cis-DCE, and VC.

Materials:

  • 40 mL glass vials with Teflon-lined septa

  • Preservative (e.g., hydrochloric acid)

  • Peristaltic pump with new tubing or dedicated bailers

  • Field parameter meter (pH, temperature, conductivity)

  • Ice chest and ice

Procedure:

  • Well Purging: Purge the monitoring or extraction well to ensure the sample is representative of the aquifer. Typically, three to five well volumes are removed. Monitor field parameters (pH, temperature, conductivity); purging is complete when these parameters stabilize.

  • Sample Collection: Reduce the pump flow rate to minimize aeration. Fill the 40 mL vials by letting the water flow gently down the inside of the vial.

  • No Headspace: Fill the vial to the point where a positive meniscus forms. Do not leave any air bubbles (headspace) in the vial, as this will lead to a loss of volatile compounds.

  • Preservation: If required by the analytical method, add the preservative to the vials before capping.

  • Capping and Inverting: Tightly cap the vial and invert it. Tap the vial to check for air bubbles. If any are present, uncap the vial, add more sample, and recap.

  • Labeling and Storage: Label each vial with the sample ID, date, and time. Place the vials in an ice chest and maintain at approximately 4°C until delivery to the laboratory.

Logical Troubleshooting Workflow

The following diagram illustrates a decision-making process for a common and critical issue: "Overall system fails to meet final TCE discharge limit."

Start Symptom: Final Effluent Exceeds TCE Limit Check_GAC Is GAC effluent compliant? Start->Check_GAC Check_Stripper Is Air Stripper effluent compliant? Check_GAC->Check_Stripper Yes Troubleshoot_GAC Troubleshoot GAC Unit (See Section 2.3) Check_GAC->Troubleshoot_GAC No Troubleshoot_Stripper Troubleshoot Air Stripper (See Section 2.2) Check_Stripper->Troubleshoot_Stripper No Check_Influent Has influent TCE concentration significantly increased? Check_Stripper->Check_Influent Yes System_Overload System is overloaded. Re-evaluate design capacity. Check_Influent->System_Overload Yes Check_Byproducts Are degradation byproducts present? Check_Influent->Check_Byproducts No Modify_System Modify system for byproduct removal. Check_Byproducts->Modify_System Yes Unknown_Issue Complex issue. Perform comprehensive system review. Check_Byproducts->Unknown_Issue No

Caption: Troubleshooting decision tree for high TCE in final effluent.

References

  • U.S. Environmental Protection Agency. (n.d.). TCE Removal from Contaminated Soil and Ground Water. EPA/540/S-92/002. [Link]

  • Filson Filter. (2020, November 2). Stripping Towers: The Ultimate FAQ Guide. [Link]

  • Li, X., et al. (2023). Controlled-Release Materials for Remediation of Trichloroethylene Contamination in Groundwater. PMC - NIH. [Link]

  • Environment and Climate Change Canada. (n.d.). Fact sheet: Pump and Treat. [Link]

  • U.S. Environmental Protection Agency. (1996). Pump-and-Treat Ground-Water Remediation: A Guide for Decision Makers and Practitioners. EPA/625/R-95/005. [Link]

  • Wang, Y., et al. (2023). Design of Pump-and-Treat Strategies for Contaminated Groundwater Remediation Using Numerical Modeling: A Case Study. MDPI. [Link]

  • CRC CARE. (2018). Technology guide: Pump and treat. [Link]

  • U.S. Environmental Protection Agency. (2012). A Citizen's Guide to Pump and Treat. EPA 542-F-12-017. [Link]

  • Huang, Z., et al. (2011). Granular activated carbon adsorption process for removing trichloroethylene from groundwater. AIChE Journal. [Link]

  • Interstate Technology & Regulatory Council. (2020). Performance-Based Optimization of Pump & Treat Systems. [Link]

  • Naymik, T.G., et al. (1992). Extraction of TCE-Contaminated Ground Water by Subsurface Drains and a Pumping Well. Groundwater. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Contaminants > Trichloroethylene (tce) > treatment technologies. CLU-IN. [Link]

  • Unnamed Author. (n.d.). Air Stripping. Presentation. [Link]

  • Huang, J. Y. C., & Shang, C. (2017). Air Stripping. In Handbook of Environmental Engineering. [Link]

  • U.S. Environmental Protection Agency. (2002). Elements for Effective Management of Operating Pump and Treat Systems. EPA 542-R-02-009. [Link]

  • U.S. Environmental Protection Agency. (2022). Activated carbon-based technology for in situ remediation. CLU-IN. [Link]

  • NASA. (n.d.). The Use & Remediation of TCE at NASA. [Link]

  • U.S. Environmental Protection Agency. (1990). Basics of Pump-and-Treat Ground-Water Remediation Technology. EPA/600/8-90/003. [Link]

  • Huang, Z., et al. (2010). Granular Activated Carbon Adsorption Treatment for Removal of Trichloroethylene from Groundwater. IEEE Xplore. [Link]

  • Seredych, M., et al. (2019). Carbon Nanotube Based Groundwater Remediation: The Case of Trichloroethylene. MDPI. [Link]

  • Gossett, J. M. (1985). Packed Tower Air Stripping of Trichloroethylene from Dilute Aqueous Solution. DTIC. [Link]

  • WES, Inc. (n.d.). Air Stripping VOC Removal. [Link]

Sources

Technical Support Center: Enhancing the Stability of Zero-Valent Iron Nanoparticles for Trichloroethylene (TCE) Remediation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to advancing your research in the environmental application of nanoscale zero-valent iron (nZVI) for the remediation of trichloroethylene (TCE). This guide is designed for researchers, scientists, and environmental professionals to navigate the common challenges associated with nZVI stability and reactivity. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the efficacy and reliability of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the application of nZVI for TCE degradation.

1. Why is my nZVI suspension aggregating so quickly?

Rapid aggregation of nZVI particles is a common phenomenon driven by several factors inherent to their nanoscale nature. Due to their high surface energy and magnetic properties, freshly synthesized nZVI particles have a strong tendency to agglomerate into larger, micron-sized clusters.[1][2] This process, primarily governed by van der Waals forces and magnetic attraction, significantly reduces the effective surface area available for reaction with TCE, thereby diminishing the remediation efficiency.[3] The formation of these aggregates also hinders the transport and dispersion of the nanoparticles in subsurface environments.[2]

2. What is the "passivation layer" on nZVI and how does it affect reactivity?

The passivation layer is a thin film of iron oxides and hydroxides that naturally forms on the surface of nZVI particles upon exposure to water and dissolved oxygen.[1][4] This layer, often described as a core-shell structure with a metallic iron (Fe⁰) core and an iron oxide shell, is a critical component of the nanoparticle's reactivity.[4] While the Fe⁰ core provides the reducing power for TCE degradation, the oxide shell can act as a barrier, impeding electron transfer to the target contaminant.[2] The composition and thickness of this passivation layer are dynamic and influenced by the surrounding environmental conditions, such as pH and the presence of other dissolved species.[4]

3. What is the optimal pH for TCE degradation using nZVI?

The optimal pH for TCE degradation by nZVI is a critical parameter that influences both the reaction kinetics and the stability of the nanoparticles. Research has indicated that a slightly acidic to neutral pH range is generally favorable. One study found the optimal TCE degradation rate was achieved at a pH of 4.9.[5] Lowering the pH further might not necessarily enhance the degradation rate as it can accelerate the corrosion of nZVI, leading to a faster depletion of the reactive material and a decrease in the available surface area for reaction.[5] Conversely, at higher pH values, the precipitation of ferrous and ferric hydroxides on the nanoparticle surface can lead to passivation and a reduction in reactivity.

4. How do common groundwater solutes impact nZVI performance?

The presence of various dissolved solutes in groundwater can significantly affect the performance of nZVI in TCE remediation. Anions such as bicarbonate (HCO₃⁻), sulfate (SO₄²⁻), and phosphate (HPO₄²⁻) can inhibit TCE reduction.[6] This inhibition is often attributed to the formation of complexes with the iron oxide surface, which can block reactive sites.[6] The order of inhibition has been observed as Cl⁻ < SO₄²⁻ < HCO₃⁻ < HPO₄²⁻.[6] Nitrate (NO₃⁻) can also compete with TCE for the reducing power of nZVI, potentially slowing down the degradation of the target contaminant, especially at higher concentrations.[6]

Part 2: Troubleshooting Guides

This section provides structured guidance to address specific experimental challenges.

Troubleshooting Guide 1: Poor nZVI Dispersibility and Rapid Sedimentation

Problem: The synthesized nZVI particles aggregate and settle out of suspension within a short period (minutes to a few hours), preventing effective application and transport.

Causality: This is a direct consequence of the high surface energy and magnetic attraction between bare nZVI nanoparticles, leading to the formation of larger, heavier agglomerates that are no longer colloidally stable.

Solution: Surface Modification with Stabilizers

Surface modification is a widely adopted strategy to enhance the stability and mobility of nZVI.[3] This involves coating the nanoparticles with polymers or surfactants that counteract the attractive forces through electrostatic and/or steric repulsion.

Recommended Protocol: Synthesis of Carboxymethyl Cellulose (CMC) Stabilized nZVI

Carboxymethyl cellulose (CMC) is an effective and commonly used stabilizer that improves the dispersion and longevity of nZVI suspensions.[7][8]

Materials:

  • Ferric chloride (FeCl₃) or Ferrous sulfate (FeSO₄·7H₂O)

  • Sodium borohydride (NaBH₄)

  • Sodium carboxymethyl cellulose (CMC)

  • Deoxygenated, deionized water

  • Ethanol

  • Nitrogen gas (N₂)

Step-by-Step Methodology:

  • Preparation of CMC Solution:

    • Dissolve a specific concentration of CMC (e.g., 0.5% w/v) in deoxygenated, deionized water with gentle stirring until a homogeneous solution is formed.

    • Continuously purge the solution with N₂ gas for at least 30 minutes to remove dissolved oxygen.

  • Preparation of Iron Salt Solution:

    • In a separate flask, dissolve the iron salt (e.g., FeCl₃) in deoxygenated, deionized water to the desired concentration.

    • Purge this solution with N₂ gas.

  • Synthesis of CMC-nZVI:

    • Under a continuous N₂ blanket, add the iron salt solution to the CMC solution while stirring vigorously.

    • Slowly add a freshly prepared, deoxygenated sodium borohydride solution dropwise to the iron-CMC mixture. The formation of black particles indicates the reduction of iron ions to nZVI.

    • The reaction is typically represented as: 4Fe³⁺ + 3BH₄⁻ + 9H₂O → 4Fe⁰↓ + 3H₂BO₃⁻ + 12H⁺ + 6H₂

  • Washing and Collection:

    • After the reaction is complete, separate the synthesized CMC-nZVI particles from the solution via centrifugation.

    • Wash the particles multiple times with deoxygenated, deionized water and then with ethanol to remove unreacted reagents and byproducts.[9][10]

  • Storage:

    • Store the stabilized nZVI particles under an inert atmosphere (e.g., nitrogen or argon) or suspended in a deoxygenated solvent to prevent oxidation.[9][10]

Visualizing the Stabilization Mechanism

nZVI1 Fe⁰ nZVI2 Fe⁰ nZVI1->nZVI2 Aggregation nZVI3 Fe⁰ nZVI2->nZVI3 Aggregation SnZVI1 Fe⁰ SnZVI2 Fe⁰ SnZVI3 Fe⁰ caption Bare vs. Stabilized nZVI

Caption: Diagram illustrating the prevention of aggregation in stabilized nZVI compared to bare nZVI.

Troubleshooting Guide 2: Diminished or Inconsistent TCE Degradation Rates

Problem: The observed TCE degradation rate is significantly lower than expected or varies inconsistently between experimental batches.

Causality: This issue can stem from several factors, including:

  • Surface Passivation: The formation of a thick, non-conductive iron oxide layer on the nZVI surface, inhibiting electron transfer.[2]

  • Incorrect pH: Operating at a pH outside the optimal range can either passivate the nZVI or lead to its rapid, non-productive consumption.[5]

  • Presence of Inhibitory Solutes: High concentrations of certain anions in the reaction matrix can compete for reactive sites.[6]

  • Incomplete Deoxygenation: The presence of dissolved oxygen will preferentially consume the nZVI, reducing its availability for TCE degradation.[6]

Solutions and Mitigation Strategies:

  • Controlling Surface Passivation:

    • Use of Bimetallic Nanoparticles: Doping nZVI with a second, more noble metal like palladium (Pd) or nickel (Ni) can enhance reactivity and resistance to passivation.[2][11] The second metal acts as a catalyst, facilitating electron transfer and hydrogenation.

    • Pre-treatment/Acid Washing: A mild acid wash can sometimes be used to remove a portion of the passivating oxide layer immediately before use, though this must be done carefully to avoid excessive consumption of the Fe⁰ core.

  • Optimizing and Maintaining pH:

    • Buffering the System: Use appropriate buffer solutions to maintain the pH within the optimal range (typically slightly acidic to neutral) throughout the experiment.

    • Monitoring pH: Regularly monitor the pH of the reaction mixture and adjust as necessary. The reaction of nZVI with water can cause an increase in pH.

  • Addressing Inhibitory Solutes:

    • Characterize Your Matrix: Analyze the chemical composition of your water or soil matrix to identify potential inhibitory ions.

    • Increase nZVI Dosage: In some cases, increasing the concentration of nZVI can overcome the inhibitory effects of competing solutes. However, a dose-response study is recommended to find the optimal concentration.[1]

  • Ensuring Anaerobic Conditions:

    • Rigorous Deoxygenation: Thoroughly deoxygenate all solutions and the reaction vessel with an inert gas (e.g., nitrogen or argon) prior to and during the experiment.[1][9][10]

    • Use of an Anaerobic Chamber: For highly sensitive experiments, conducting the entire procedure within an anaerobic chamber is recommended.

Visualizing the TCE Degradation Pathway

nZVI nZVI (Fe⁰) Electrons e⁻ nZVI->Electrons OxidizedIron Oxidized Iron (Fe²⁺, Fe³⁺) nZVI->OxidizedIron TCE Trichloroethylene (TCE) Dechlorination Reductive Dechlorination TCE->Dechlorination Electrons->Dechlorination Byproducts Less Chlorinated Ethenes (DCE, VC, Ethene) Dechlorination->Byproducts caption TCE Degradation by nZVI

Caption: Simplified pathway of TCE reductive dechlorination by nZVI.

Part 3: Data Summary and Characterization

Effective troubleshooting and experimental design rely on understanding the key parameters that influence nZVI performance.

Table 1: Influence of Stabilizers on nZVI Properties

StabilizerTypical ConcentrationEffect on Particle SizeEffect on StabilityReference
Carboxymethyl Cellulose (CMC)0.2 - 1.0% w/vReduces aggregation, maintains nanoscale dimensionsSignificantly improves colloidal stability for extended periods[7][8]
Pectin1.0% w/vResults in nearly monodisperse nanoparticles (~25 nm)Prevents agglomeration[9][10]
Diethylene triamine pentaacetic acid (DTPA)VariesProduces stable nanoparticles (~18 nm)Increases stability[12][13]

Table 2: Impact of pH on TCE Degradation

pH ConditionEffect on nZVIImpact on TCE DegradationReference
< 4.0Rapid corrosion and consumption of Fe⁰May decrease long-term efficiency due to rapid depletion of nZVI[5]
4.0 - 6.0Optimal reactivityGenerally the highest degradation rates are observed[5]
> 7.0Increased potential for surface precipitation of iron hydroxidesCan lead to passivation and reduced degradation rates

References

  • Stability and Dynamic Aggregation of Bare and Stabilized Zero-Valent Iron Nanoparticles under Variable Solution Chemistry. (n.d.). National Institutes of Health.
  • Synthesis of Atmospherically Stable Zero-Valent Iron Nanoparticles (nZVI) for the Efficient Catalytic Treatment of High-Strength Domestic Wastewater. (2021). MDPI. Retrieved from [Link]

  • Recent developments in surface modification of nano zero-valent iron (nZVI): Remediation, toxicity and environmental impacts. (n.d.). ResearchGate. Retrieved from [Link]

  • Effect of Stabilized nZVI Nanoparticles on the Reduction and Immobilization of Cr in Contaminated Soil: Column Experiment and Transport Modeling. (2022). MDPI. Retrieved from [Link]

  • Zero-Valent Iron Nanoparticles for Soil and Groundwater Remediation. (2019). MDPI. Retrieved from [Link]

  • Effects of in situ Remediation With Nanoscale Zero Valence Iron on the Physicochemical Conditions and Bacterial Communities of Groundwater Contaminated With Arsenic. (2020). PubMed Central. Retrieved from [Link]

  • Effects of pH on Dechlorination of Trichloroethylene by Zero-Valent Iron. (2001). PubMed. Retrieved from [Link]

  • Influence of aggregation and sedimentation behavior of bare and modified zero-valent-iron nanoparticles on the Cr(VI) removal under various groundwater chemistry conditions. (2022). ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of Zero-Valent Iron Nanoparticles, and the Study of Their Effect against the Degradation of DDT in Soil and Assessment of Their Toxicity against Collembola and Ostracods. (2019). ACS Omega. Retrieved from [Link]

  • Degradation of trichloroethylene (TCE) by nanoscale zero-valent iron (nZVI) immobilized in alginate bead. (2009). ResearchGate. Retrieved from [Link]

  • Assessment of Zerovalent Iron Nanoparticle (nZVI) Efficiency for Remediation of Arsenic-Contaminated Groundwater: Two Laboratory Experiments. (2022). MDPI. Retrieved from [Link]

  • New Method of Synthesis of Stable Zero Valent Iron Nanoparticles (Nzvi) by Chelating Agent Diethylene Triamine Penta Acetic Acid (DTPA) and Removal of Radioactive Uranium From Ground Water by using Iron Nanoparticle. (2015). ResearchGate. Retrieved from [Link]

  • Nanoscale zero valent iron and bimetallic particles for contaminated site remediation. (2012). Western Engineering. Retrieved from [Link]

  • Synthesis and Characterization of Zero-Valent Iron Nanoparticles, and the Study of Their Effect against the Degradation of DDT in Soil and Assessment of Their Toxicity against Collembola and Ostracods. (2019). National Institutes of Health. Retrieved from [Link]

  • Enhanced In-Situ Anaerobic Bioremediation of TCE-Contaminated Groundwater Using Nanoscale Zero-Valent Iron (nZVI). (2013). ResearchGate. Retrieved from [Link]

  • Environmental remediation approaches by nanoscale zero valent iron (nZVI) based on its reductivity: a review. (2020). RSC Publishing. Retrieved from [Link]

  • Effect of TCE concentration and dissolved groundwater solutes on NZVI-promoted TCE dechlorination and H2 evolution. (2007). ResearchGate. Retrieved from [Link]

  • A Review of the Environmental Implications of in situ Remediation by Nanoscale Zero Valent Iron (nZVI): Behavior, Transport and Impacts on Microbial Communities. (2016). PubMed Central. Retrieved from [Link]

  • New Method of Synthesis of Stable Zero Valent Iron Nanoparticles (Nzvi) by Chelating Agent Diethylene Triamine Penta Acetic Acid (DTPA) and Removal of Radioactive Uranium From Ground Water by using Iron Nanoparticle. (2015). Journal of Nanostructures. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of GC-MS Methods for Trichloroethylene in Drinking Water

Author: BenchChem Technical Support Team. Date: February 2026

Trichloroethylene (TCE), a volatile organic compound (VOC) historically used as an industrial solvent and degreasing agent, is a significant and persistent contaminant in ground and surface water.[1] Its classification as a potential carcinogen necessitates rigorous monitoring in drinking water to ensure public safety.[1] Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the reliable quantification of TCE at trace levels.

This guide provides an in-depth, experience-driven walkthrough of the validation process for a GC-MS method tailored for TCE analysis in drinking water. It is designed for researchers and analytical scientists, offering not just procedural steps but the causal reasoning behind them. Furthermore, this document will objectively compare common sample introduction techniques for GC-MS, providing the data necessary to select the most suitable approach for your laboratory's specific needs.

The Power of GC-MS for Trichloroethylene Analysis

GC-MS is the preferred method for analyzing volatile compounds like TCE for two primary reasons: its exceptional separating power and its highly specific detection capabilities.

  • Gas Chromatography (GC): This technique separates the components of a mixture based on their different affinities for a stationary phase within a capillary column. As the sample travels through the column, compounds with weaker interactions elute faster, resulting in a temporal separation of the analytes.

  • Mass Spectrometry (MS): Acting as a highly sensitive and specific detector, the mass spectrometer bombards the eluting compounds with electrons, causing them to ionize and fragment in a predictable and reproducible manner. The resulting mass spectrum serves as a chemical fingerprint, allowing for positive identification of the analyte. For quantitative analysis, specific ions characteristic of TCE are monitored to enhance sensitivity and reduce interference from co-eluting matrix components.

A Framework for Method Validation: Ensuring Data Integrity

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2] This is not merely a regulatory hurdle but a fundamental requirement of scientific integrity, ensuring that the data generated is accurate, reliable, and reproducible. The validation parameters discussed below are based on internationally recognized guidelines such as those from the International Council for Harmonisation (ICH) Q2(R1) and ISO/IEC 17025.[2][3][4][5][6][7][8][9]

Key Validation Parameters and Their Significance
Validation ParameterPurposeTypical Acceptance Criteria
Specificity/Selectivity To demonstrate that the analytical signal is solely from the analyte of interest (TCE) and not from other potential contaminants or matrix components.No significant interfering peaks at the retention time and m/z of TCE in blank samples.
Linearity & Range To establish a direct proportionality between the concentration of TCE and the instrumental response over a defined range.Coefficient of determination (r²) ≥ 0.995 for the calibration curve.
Accuracy (Trueness) To determine the closeness of the measured value to the true or accepted reference value.Recovery of 80-120% for spiked samples or certified reference materials.
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 15% for repeatability (intra-day) and intermediate precision (inter-day).
Limit of Detection (LOD) The lowest concentration of TCE that can be reliably detected by the method.Typically calculated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve.
Limit of Quantitation (LOQ) The lowest concentration of TCE that can be quantified with acceptable precision and accuracy.[1]Typically calculated as 10 times the standard deviation of the response divided by the slope of the calibration curve.
Robustness To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., GC oven temperature, flow rate).No significant impact on results when minor changes are made to the method parameters.

Experimental Protocol: Validating a GC-MS Method for TCE

This section outlines a comprehensive, step-by-step protocol for the validation of a GC-MS method for trichloroethylene in drinking water.

Preparation of Standards and Quality Control Samples
  • Stock Solution: Prepare a concentrated stock solution of TCE in methanol.

  • Working Standards: Serially dilute the stock solution with reagent-free water to prepare a series of calibration standards across the desired concentration range (e.g., 0.5 µg/L to 50 µg/L).

  • Internal Standard: Prepare a working solution of an appropriate internal standard (e.g., a deuterated analog of TCE or a compound with similar chemical properties not expected in the samples). The internal standard is added to all samples and standards to correct for variations in sample preparation and instrument response.[10]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to assess the accuracy and precision of the method.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol uses LLE as an example. Alternative methods are discussed in the comparison section.

  • Collect a 10 mL water sample in a vial.

  • Add the internal standard solution.

  • Add 2 mL of a suitable organic solvent (e.g., hexane or pentane).

  • Cap the vial and vortex for 1-2 minutes to ensure thorough mixing.[11]

  • Allow the layers to separate.

  • Carefully transfer the organic layer (top layer) to an autosampler vial for GC-MS analysis.[11]

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: A column suitable for volatile organic compounds, such as an Rtx-VMS.[12]

  • Inlet: Split/splitless injector, operated in splitless mode.

  • Oven Program: An appropriate temperature program to separate TCE from other potential contaminants. For example: initial temperature of 40°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.

  • MS Conditions: Electron ionization (EI) at 70 eV.[13] Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic ions for TCE (e.g., m/z 130, 132, 95).

Validation Experiments
  • Specificity: Analyze blank water samples to ensure no interfering peaks are present at the retention time of TCE.

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area ratio (TCE/internal standard) against the concentration. Calculate the coefficient of determination (r²).

  • Accuracy and Precision:

    • Repeatability (Intra-day precision): Analyze six replicates of the low, medium, and high QC samples on the same day. Calculate the mean, standard deviation, and RSD for each level.

    • Intermediate Precision (Inter-day precision): Repeat the analysis of the QC samples on three different days.

    • Accuracy: Calculate the percent recovery of the QC samples against their nominal concentrations.

  • LOD and LOQ: Analyze a series of low-concentration standards and calculate the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve. A validated GC-MS assay has demonstrated a limit of quantitation of 5 µg/L.[1][14]

  • Robustness: Introduce small, deliberate changes to the method parameters (e.g., ±2°C in the initial oven temperature, ±5% change in carrier gas flow rate) and analyze the mid-level QC sample in triplicate. Evaluate the impact on the results.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the GC-MS method validation process.

GCMS_Validation_Workflow prep_standards Prepare Standards & QCs linearity Linearity & Range prep_standards->linearity accuracy_precision Accuracy & Precision prep_standards->accuracy_precision prep_samples Define Sample Prep (LLE) specificity Specificity prep_samples->specificity instrument_setup Set GC-MS Conditions instrument_setup->specificity specificity->linearity linearity->accuracy_precision lod_loq LOD & LOQ accuracy_precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Data Analysis robustness->data_analysis acceptance Compare to Criteria data_analysis->acceptance validation_report Validation Report acceptance->validation_report

Caption: Workflow for GC-MS method validation.

Comparison of Sample Introduction Techniques for TCE Analysis

While the core GC-MS analysis remains the same, the method of introducing the sample into the instrument can significantly impact performance. The choice of technique depends on factors such as required sensitivity, sample matrix, and desired throughput.

Purge and Trap (P&T)
  • Principle: An inert gas is bubbled through the water sample, "purging" the volatile TCE into the gas phase. This gas is then passed through a sorbent trap, which concentrates the TCE. The trap is then rapidly heated to desorb the TCE into the GC-MS system.[15] This technique is the basis for several US EPA methods for analyzing volatile organic compounds in water.[13][16]

  • Advantages:

    • Excellent sensitivity, capable of reaching very low detection limits (sub-ppb levels).[17]

    • Efficiently concentrates volatile analytes from a large sample volume.

  • Disadvantages:

    • More complex and expensive instrumentation.[18]

    • Can be susceptible to issues with water management, which can affect chromatographic performance and instrument longevity.[19]

    • Longer cycle times per sample compared to other techniques.

Static Headspace (HS)
  • Principle: The water sample is placed in a sealed vial and heated to a specific temperature, allowing the volatile TCE to partition into the "headspace" gas above the liquid.[20] A portion of this headspace gas is then injected into the GC-MS.[20][21]

  • Advantages:

    • Simple, robust, and easily automated, leading to high sample throughput.[10][21]

    • Minimizes matrix effects as non-volatile components are left behind in the liquid phase.

    • Reduces instrument contamination and maintenance.[22]

  • Disadvantages:

    • Generally less sensitive than P&T because only a small equilibrium-driven portion of the analyte is injected.

    • Sensitivity is highly dependent on the analyte's volatility and the sample matrix.

Liquid-Liquid Extraction (LLE)
  • Principle: TCE is partitioned from the aqueous sample into an immiscible organic solvent. The solvent, now containing the extracted TCE, is then injected into the GC-MS.[14]

  • Advantages:

    • Simple and inexpensive, requiring standard laboratory glassware and equipment.

    • Can be effective for a wide range of analyte concentrations.

  • Disadvantages:

    • Can be labor-intensive and difficult to automate.[23]

    • Analyte recovery can be variable and may be incomplete.

    • Requires the use and disposal of organic solvents, which has environmental and cost implications.

    • Potential for analyte loss if the solvent is evaporated to concentrate the sample.[24]

Performance Comparison
FeaturePurge and Trap (P&T)Static Headspace (HS)Liquid-Liquid Extraction (LLE)
Sensitivity Very HighModerate to HighModerate
Sample Throughput LowHighLow to Medium
Automation HighVery HighLow
Cost of Instrumentation HighModerateLow
Ease of Use ModerateHighHigh
Solvent Consumption NoneNoneHigh
Matrix Effects LowVery LowModerate

Visualizing Sample Preparation Workflows

The following diagram illustrates the distinct workflows for each sample preparation technique.

Sample_Prep_Comparison cluster_pt Purge and Trap cluster_hs Static Headspace cluster_lle Liquid-Liquid Extraction pt1 Sample Purging pt2 Analyte Trapping pt1->pt2 pt3 Thermal Desorption pt2->pt3 end pt3->end To GC-MS hs1 Sample Equilibration hs2 Headspace Sampling hs1->hs2 hs2->end To GC-MS lle1 Solvent Addition lle2 Vortex/Mix lle1->lle2 lle3 Phase Separation lle2->lle3 lle4 Solvent Transfer lle3->lle4 lle4->end To GC-MS start

Caption: Comparison of sample preparation workflows.

Conclusion and Recommendations

A properly validated GC-MS method is indispensable for the accurate and reliable monitoring of trichloroethylene in drinking water. The validation process, guided by principles of specificity, linearity, accuracy, precision, sensitivity, and robustness, ensures that the data generated is defensible and fit for its intended purpose.

The choice of sample introduction technique is a critical decision that should be based on the specific requirements of the analysis:

  • Purge and Trap GC-MS is the method of choice when the utmost sensitivity is required to meet stringent regulatory limits.

  • Static Headspace GC-MS offers a superior balance of automation, high throughput, and robustness, making it ideal for laboratories processing a large number of samples where sub-ppb detection limits are not a primary concern.

  • Liquid-Liquid Extraction GC-MS remains a viable, low-cost option for laboratories with lower sample loads or when higher concentration levels are expected, though it is more labor-intensive and presents challenges in automation and solvent disposal.

By understanding the causality behind each validation step and the relative merits of different analytical approaches, researchers and scientists can confidently develop and implement robust methods for safeguarding public health.

References

  • Determination of Trichloroethylene in Water by Liquid–Liquid Microextraction Assisted Solid Phase Microextraction. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • A Validated GC-MS Assay for the Quantitation of Trichloroethylene (TCE) from Drinking Water | Request PDF. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Fast, Optimized GC Purge-and-Trap Analysis of Volatiles for Soil and Water Methods. (2020, October 8). Restek. Retrieved January 30, 2026, from [Link]

  • VOCs in Water Using Static Headspace GC/MS. (n.d.). S4Science. Retrieved January 30, 2026, from [Link]

  • Analysis of Volatile Organic Compounds in Water Using Static Headspace-GC/MS. (2008, December 9). Agilent. Retrieved January 30, 2026, from [Link]

  • VOC analysis in water samples by headspace-GC-MS - optimization in several stages. (n.d.). Chromtech. Retrieved January 30, 2026, from [Link]

  • Validation of Environmental Water Methods on One System: Considerations for Sample Volume, Purge Parameters and Quality Control. (n.d.). Teledyne Tekmar. Retrieved January 30, 2026, from [Link]

  • Simultaneous Analysis of Volatile Organic Compounds in Water Using Purge and Trap Gas-Chromatography–Mass-Spectrometry. (n.d.). GL Sciences. Retrieved January 30, 2026, from [Link]

  • Analysis of 1, 2, 3-Trichloropropane by Purge and Trap Concentration and Gas Chromatography/Mass Spectrometry (GC/MS). (n.d.). OI Analytical. Retrieved January 30, 2026, from [Link]

  • The Benefit of Headspace Trap Coupled with GC–MS for the Determination of Trace Levels of BTEX Compounds in Drinking Water. (2017, April 5). Chromatography Online. Retrieved January 30, 2026, from [Link]

  • Analytical Methods - Toxicological Profile for Trichloroethylene. (n.d.). NCBI Bookshelf. Retrieved January 30, 2026, from [Link]

  • How do you extract trichloroethylene (TCE) from water to hexane or other organic solvents for ppb GC-MS analysis? (2021, February 2). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Determination of Trichloroethylene in Water by Liquid-Liquid Microextraction Assisted Solid Phase Microextraction. (2015, October 15). ResearchGate. Retrieved January 30, 2026, from [Link]

  • A Validated GC-MS Assay for the Quantitation of Trichloroethylene (TCE) from Drinking Water. (n.d.). Taylor & Francis. Retrieved January 30, 2026, from [Link]

  • Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025). (2016, February 4). INAB. Retrieved January 30, 2026, from [Link]

  • How to Meet ISO 17025 Requirements for Method Verification. (n.d.). AOAC International. Retrieved January 30, 2026, from [Link]

  • Volatile Organic Compound Analysis Using Purge and Trap. (n.d.). Agilent. Retrieved January 30, 2026, from [Link]

  • Method validation - overview of accreditation requirements. (2022). Eurachem. Retrieved January 30, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. Retrieved January 30, 2026, from [Link]

  • Validation and Verification of Analytical Methods. (n.d.). AAFCO. Retrieved January 30, 2026, from [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. (n.d.). Element Lab Solutions. Retrieved January 30, 2026, from [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2015, January 14). TGA. Retrieved January 30, 2026, from [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. Retrieved January 30, 2026, from [Link]

  • Method 524.3: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry. (n.d.). US EPA. Retrieved January 30, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). FDA. Retrieved January 30, 2026, from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved January 30, 2026, from [Link]

  • ICH Q2 Validation of Analytical Procedures. (2024, October 31). YouTube. Retrieved January 30, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Trichloroethylene (TCE) Degradation by Diverse Bacterial Strains

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to Trichloroethylene and the Imperative for Bioremediation

Trichloroethylene (TCE), a volatile chlorinated organic compound, has been extensively used as an industrial solvent and degreasing agent. Its improper disposal has led to widespread contamination of soil and groundwater, posing significant risks to human health and ecosystems. Classified as a Group 1 carcinogen, TCE is a persistent environmental pollutant that necessitates effective remediation strategies. Bioremediation, which harnesses the metabolic capabilities of microorganisms to break down contaminants, has emerged as a cost-effective and environmentally sustainable approach for TCE cleanup.[1][2] This guide provides a comparative analysis of different bacterial strains known for their ability to degrade TCE, offering insights into their metabolic pathways, degradation efficiencies, and practical considerations for their application in bioremediation.

Comparative Analysis of TCE-Degrading Bacterial Strains

Bacteria have evolved diverse metabolic strategies to break down TCE, broadly categorized into two main types: aerobic co-metabolism and anaerobic reductive dechlorination.[1] Each approach involves distinct bacterial genera, enzymatic machinery, and operational conditions.

Aerobic Co-metabolism

In aerobic co-metabolism, bacteria do not use TCE as a primary carbon or energy source. Instead, enzymes with broad substrate specificity, induced by the presence of a primary growth substrate (co-substrate), fortuitously degrade TCE. This process is generally faster than anaerobic degradation.[1]

  • Pseudomonas putida (e.g., strain F1): This versatile bacterium utilizes toluene dioxygenase (TDO) to initiate TCE degradation. The presence of toluene or other aromatic compounds is essential to induce the expression of the TDO enzyme.[3][4][5] However, the degradation of TCE by P. putida F1 can be subject to inactivation over time, which can be restored by the addition of the primary substrate.[3][4][5]

  • Burkholderia cepacia (e.g., strain G4): Similar to Pseudomonas, B. cepacia G4 employs a toluene monooxygenase to co-metabolize TCE. It can be cultivated on toluene or phenol to induce the necessary enzymes.[6][7] Studies have shown that under non-growing, fed-batch conditions, B. cepacia G4 can achieve a significantly higher TCE degradation efficiency compared to continuous cultures.[6][8] However, the presence of TCE can increase the maintenance energy demand of the cells.[6][7]

  • Rhodococcus sp. (e.g., strain L4): Certain Rhodococcus species can degrade TCE when induced by compounds like plant essential oils (e.g., cumene, limonene).[9] Immobilization of Rhodococcus cells has been shown to enhance their TCE-degrading activity and longevity.[9]

  • Methylosinus trichosporium OB3b: This methanotrophic bacterium is a potent TCE degrader, utilizing methane monooxygenase (MMO) enzymes. It can express both a soluble form (sMMO) and a particulate form (pMMO) of the enzyme, with sMMO exhibiting a higher TCE degradation rate. The expression of sMMO is regulated by the concentration of copper in the growth medium.

Anaerobic Reductive Dechlorination

Under anaerobic conditions, certain bacteria can use TCE as an electron acceptor in a process called dehalorespiration. This involves the sequential removal of chlorine atoms, ultimately leading to the non-toxic end product, ethene. This process is generally slower than aerobic co-metabolism.[1]

  • Dehalococcoides ethenogenes (e.g., strain 195): This is a key bacterium known for its ability to completely dechlorinate TCE to ethene.[10][11] It harbors reductive dehalogenase enzymes, such as TCE reductive dehalogenase (TceA), which are crucial for this process.[12] The growth and dechlorination activity of Dehalococcoides are influenced by factors such as temperature and the presence of essential cofactors like vitamin B12.[1] The optimal temperature for TCE dechlorination by Dehalococcoides-containing consortia is generally in the range of 25–35°C.[1]

Performance Comparison of Selected Bacterial Strains

The following table summarizes the key characteristics and performance metrics of the discussed bacterial strains. It is important to note that the reported values are often from studies with varying experimental conditions, making direct comparisons challenging.

Bacterial Strain Metabolic Strategy Key Enzyme(s) Co-substrate(s) / Electron Donor(s) Reported Degradation Performance Potential By-products References
Pseudomonas putida F1Aerobic Co-metabolismToluene Dioxygenase (TDO)Toluene, Benzene71% degradation of 75 µM TCE in 6 hours.TCE epoxide, glyoxylate, formate[1][4]
Burkholderia cepacia G4Aerobic Co-metabolismToluene MonooxygenaseToluene, Phenol~65% conversion of incoming TCE in a fed-batch reactor.TCE epoxide, chloride ions[6][7]
Rhodococcus sp. L4Aerobic Co-metabolismMonooxygenasesCumene, LimoneneEffective for a short period; immobilization enhances performance.Not specified[9]
Methylosinus trichosporium OB3bAerobic Co-metabolismMethane Monooxygenase (sMMO/pMMO)Methane>93% degradation of 10 mg/L TCE in a two-stage bioreactor.TCE epoxide, CO2, water-soluble products[2]
Dehalococcoides ethenogenes 195Anaerobic Reductive DechlorinationTCE Reductive Dehalogenase (TceA)H₂, Formate, LactateComplete dechlorination of TCE to ethene. Dechlorination rate of ~0.6 µmol TCE/day in co-culture.cis-Dichloroethene (cis-DCE), Vinyl Chloride (VC), Ethene[10][11]

Visualizing the Degradation Pathways

The metabolic routes for TCE degradation differ significantly between aerobic and anaerobic bacteria.

Aerobic_TCE_Degradation cluster_aerobic Aerobic Co-metabolism TCE Trichloroethylene (TCE) Epoxide TCE Epoxide TCE->Epoxide Monooxygenase / Dioxygenase (e.g., TDO, MMO) + O₂ Products Glyoxylate, Dichloroacetate, Formate, CO₂ Epoxide->Products Spontaneous degradation

Caption: Aerobic co-metabolism of TCE by bacteria like Pseudomonas and Methylosinus.

Anaerobic_TCE_Degradation cluster_anaerobic Anaerobic Reductive Dechlorination TCE Trichloroethylene (TCE) cisDCE cis-Dichloroethene (cis-DCE) TCE->cisDCE Reductive Dehalogenase + 2e⁻, + H⁺ - Cl⁻ VC Vinyl Chloride (VC) cisDCE->VC Reductive Dehalogenase + 2e⁻, + H⁺ - Cl⁻ Ethene Ethene VC->Ethene Reductive Dehalogenase + 2e⁻, + H⁺ - Cl⁻

Caption: Anaerobic reductive dechlorination of TCE to ethene by Dehalococcoides ethenogenes.

Experimental Protocols

To ensure reproducible and comparable results, standardized experimental protocols are crucial. The following sections outline detailed methodologies for the cultivation of TCE-degrading bacteria and the assessment of their degradation activity.

Part 1: Cultivation of TCE-Degrading Bacterial Strains

The choice of culture medium and growth conditions is critical and depends on the specific metabolic requirements of the bacterial strain.

A. Aerobic Co-metabolizing Bacteria (e.g., Pseudomonas putida, Burkholderia cepacia)

  • Medium Preparation: Prepare a mineral salts medium (e.g., M9 medium) supplemented with a suitable carbon source and the specific co-substrate required to induce the degradative enzymes. For instance, for P. putida F1, supplement the medium with toluene.

  • Inoculation: Inoculate the sterile medium with a fresh culture of the desired bacterial strain.

  • Incubation: Incubate the culture at an optimal temperature (e.g., 25-30°C) with vigorous shaking to ensure adequate aeration.[13]

  • Growth Monitoring: Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀) at regular intervals.[14]

  • Induction: When the culture reaches the mid-logarithmic growth phase, introduce the co-substrate (e.g., toluene) to induce the expression of the TCE-degrading enzymes.

B. Anaerobic Dechlorinating Bacteria (e.g., Dehalococcoides ethenogenes)

  • Medium Preparation: Prepare a defined anaerobic basal salts medium. This medium should be strictly anoxic and contain essential nutrients, vitamins (including vitamin B₁₂), and a suitable electron donor (e.g., lactate or formate).

  • Anoxic Conditions: Prepare and dispense the medium under an anaerobic atmosphere (e.g., N₂/CO₂ gas mixture).

  • Inoculation: Inoculate the medium with an active culture of Dehalococcoides.

  • Incubation: Incubate the cultures in the dark at their optimal temperature (e.g., 30-35°C) without shaking.

  • Growth Monitoring: Monitor growth by quantifying the increase in 16S rRNA gene copies using quantitative PCR (qPCR), as traditional optical density measurements are not suitable for these slow-growing, often low-density cultures.[12]

Part 2: TCE Degradation Assay

This protocol outlines the steps to quantify the degradation of TCE by the cultivated bacterial strains.

  • Preparation of Bacterial Suspension: Harvest the bacterial cells from the culture medium by centrifugation and wash them with a suitable buffer to remove any residual growth substrate. Resuspend the cells in a fresh, carbon-free medium or buffer to a desired cell density.

  • Assay Setup: In sealed glass vials with minimal headspace, combine the bacterial cell suspension with a known initial concentration of TCE.[13] Include abiotic controls (no cells) to account for any non-biological loss of TCE.

  • Incubation: Incubate the vials under the appropriate conditions (aerobic or anaerobic) and temperature.

  • Sampling: At regular time intervals, withdraw samples from the headspace or the liquid phase of the vials.

  • TCE Analysis: Analyze the concentration of TCE and its degradation products using gas chromatography (GC) equipped with a suitable detector (e.g., flame ionization detector - FID, or electron capture detector - ECD).[14]

  • Data Analysis: Calculate the rate and extent of TCE degradation by plotting the concentration of TCE over time.

Experimental_Workflow cluster_cultivation Bacterial Cultivation cluster_assay TCE Degradation Assay Medium_Prep Medium Preparation Inoculation Inoculation Medium_Prep->Inoculation Incubation Incubation Inoculation->Incubation Growth_Monitoring Growth Monitoring Incubation->Growth_Monitoring Cell_Harvest Cell Harvesting & Preparation Growth_Monitoring->Cell_Harvest Assay_Setup Assay Setup Cell_Harvest->Assay_Setup Assay_Incubation Incubation Assay_Setup->Assay_Incubation Sampling Sampling Assay_Incubation->Sampling GC_Analysis GC Analysis Sampling->GC_Analysis Data_Analysis Data Analysis GC_Analysis->Data_Analysis

Caption: A generalized experimental workflow for studying TCE degradation by bacteria.

Conclusion and Future Perspectives

The selection of a bacterial strain for TCE bioremediation depends on various site-specific conditions, including the presence of oxygen, the availability of suitable co-substrates or electron donors, and the desired rate of degradation. Aerobic co-metabolism offers faster degradation rates but requires the continuous supply of a primary substrate and oxygen. Anaerobic reductive dechlorination can lead to the complete detoxification of TCE to ethene but is a slower process and can sometimes result in the accumulation of more toxic intermediates like vinyl chloride if the process is incomplete.

Future research should focus on the development of robust microbial consortia that can overcome the limitations of single strains. For instance, combining anaerobic and aerobic processes in sequential treatment systems could provide a more effective and complete solution for TCE remediation.[1] Furthermore, advancements in genetic engineering and synthetic biology hold the potential to develop highly efficient and resilient bacterial strains tailored for specific environmental conditions. A deeper understanding of the microbial ecology at contaminated sites and the factors influencing the in-situ activity of these degrading bacteria will be crucial for the successful implementation of bioremediation technologies.[2]

References

  • Futamata, H., Imai, R., Kaimi, E., & Hiraishi, A. (Year). Addition of aromatic substrates restores trichloroethylene degradation activity in Pseudomonas putida F1. Journal of Bacteriology. [Link]

  • Futamata, H., Imai, R., Kaimi, E., & Hiraishi, A. (Year). Addition of Aromatic Substrates Restores Trichloroethylene Degradation Activity in Pseudomonas putida F1. Journal of Bacteriology. [Link]

  • Futamata, H., Imai, R., Kaimi, E., & Hiraishi, A. (Year). Addition of Aromatic Substrates Restores Trichloroethylene Degradation Activity in Pseudomonas putida F1. ResearchGate. [Link]

  • Landa, A. S., Sipkema, E. M., Weijma, J., Beenackers, A. A., Dolfing, J., & Janssen, D. B. (Year). Comparison of TCE transformation characteristics of B. cepacia G4 in different culture systems. ResearchGate. [Link]

  • Grostern, A., & Edwards, E. A. (Year). Growth of Dehalobacter and Dehalococcoides spp. during Degradation of Chlorinated Ethanes. Applied and Environmental Microbiology. [Link]

  • Dolinova, I., et al. (Year). Thermally Enhanced Biodegradation of TCE in Groundwater. Water. [Link]

  • Li, T., et al. (2021). Iron Sulfide Enhanced the Dechlorination of Trichloroethene by Dehalococcoides mccartyi Strain 195. Frontiers in Microbiology. [Link]

  • Wang, Y., et al. (Year). Burkholderia cepacia Enhanced Electrokinetic-Permeable Reaction Barrier for the Remediation of Lead Contaminated Soils. Toxics. [Link]

  • Liu, Y., et al. (Year). Recent advances and trends of trichloroethylene biodegradation: A critical review. Frontiers in Microbiology. [Link]

  • Liu, Y., et al. (Year). Recent advances and trends of trichloroethylene biodegradation: A critical review. Frontiers in Microbiology. [Link]

  • Mortensen, M. (2021). Trichloroethylene Remediation by Engineered Soil Bacteria. BYU ScholarsArchive. [Link]

  • Landa, A. S., et al. (Year). Degradation of Toluene and Trichloroethylene by Burkholderia cepacia G4 in Growth-Limited Fed-Batch Culture. Applied and Environmental Microbiology. [Link]

  • Ghosh, A., et al. (2024). Investigating the Potential of River Sediment Bacteria for Trichloroethylene Bioremediation. Journal of Xenobiotics. [Link]

  • Futamata, H., et al. (Year). Diversity in kinetics of trichloroethylene-degrading bacteria. ResearchGate. [Link]

  • Mao, X., et al. (Year). Acetylene Fuels TCE Reductive Dechlorination by Defined Dehalococcoides/Pelobacter Consortia. Environmental Science & Technology. [Link]

  • Landa, A. S., et al. (Year). Degradation of Toluene and Trichloroethylene by Burkholderia cepacia G4 in Growth-Limited Fed-Batch Culture. ResearchGate. [Link]

  • Niu, C., & Gilbert, E. S. (Year). Cometabolic Degradation of Trichloroethene by Rhodococcus sp. Strain L4 Immobilized on Plant Materials Rich in Essential Oils. Applied and Environmental Microbiology. [Link]

  • Lontoh, S., & Semrau, J. D. (Year). Methane and Trichloroethylene Degradation by Methylosinus trichosporium OB3b Expressing Particulate Methane Monooxygenase. Applied and Environmental Microbiology. [Link]

  • Das, S., et al. (Year). Comparative degradation pathways of trichloroethylene (TCE) by Dehalococcoides mccartyi and Trametes versicolor. ResearchGate. [Link]

Sources

Trichloroethylene vs 1,1,1-trichloroethane for industrial degreasing

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Analysis of Chlorinated Solvents: Trichloroethylene vs. 1,1,1-Trichloroethane in Critical Cleaning Applications

Executive Summary: The Regulatory "Elephant in the Room"

Before analyzing the physicochemical performance, it is imperative to address the regulatory landscape that dictates the viability of these solvents. While both have historically been the "gold standard" for vapor degreasing and critical cleaning, their current status is divergent but equally restrictive.

  • 1,1,1-Trichloroethane (TCA): Effectively banned globally under the Montreal Protocol (Article 2E) due to its high Ozone Depletion Potential (ODP). It is a Class I Ozone Depleting Substance. Its use is currently limited to feedstock applications or essential laboratory exemptions that are rapidly expiring.

  • Trichloroethylene (TCE): Currently facing imminent restriction . While not an ozone depleter, it is a Group 1 Carcinogen. The U.S. EPA’s final risk determination (Jan 2023) under the Toxic Substances Control Act (TSCA) concluded that TCE presents an "unreasonable risk of injury to health."[1]

Strategic Insight: For research and validation purposes, this guide treats TCA as a historical benchmark—the "ideal" physicochemical profile against which TCE and modern alternatives (like n-propyl bromide or fluorinated fluids) are measured.

Physicochemical Profile: The Mechanics of Solvency

To understand why these solvents were industry staples, we must look beyond the boiling point to the Hansen Solubility Parameters (HSP) . These parameters quantify the cohesive energy density of the solvent, broken down into Dispersion (


), Polarity (

), and Hydrogen Bonding (

).[2][3]

Table 1: Comparative Physicochemical Properties

PropertyTrichloroethylene (TCE)1,1,1-Trichloroethane (TCA)Relevance to Cleaning
CAS Number 79-01-671-55-6Identity Verification
Boiling Point 87.2 °C74.1 °CHigher BP = Better for heavy grease/waxes
Vapor Pressure (20°C) 58 mmHg100 mmHgTCA dries significantly faster
Kauri-Butanol (KB) Value ~129 - 130~124Higher = More aggressive solvency
Density (20°C) 1.46 g/cm³1.32 g/cm³High density aids in soil displacement
HSP: Dispersion (

)
18.0 MPa

16.8 MPa

Van der Waals forces (Oil/Grease removal)
HSP: Polarity (

)
3.1 MPa

4.3 MPa

Dipole interactions
HSP: H-Bonding (

)
5.3 MPa

2.0 MPa

Interaction with specific residues

Expert Analysis: TCE possesses a higher Dispersion (


) and Hydrogen Bonding (

) parameter than TCA. This explains why TCE is historically considered "more aggressive" on stubborn, polymerized fluxes or heavy bitumens. TCA, with a lower

, was often preferred for delicate electronics as it was less likely to attack plastic substrates, though it required stabilization (often with 1,4-dioxane) to prevent hydrolysis.

Experimental Validation: Non-Volatile Residue (NVR)

For pharmaceutical and high-precision manufacturing, solvency power is secondary to purity . The critical metric is Non-Volatile Residue (NVR)—the amount of "gunk" the solvent leaves behind upon evaporation.

Protocol Standard: ASTM D1353 (Standard Test Method for Nonvolatile Matter in Volatile Solvents).[4][5]

Experimental Workflow: Gravimetric NVR Determination

The following diagram outlines the self-validating workflow to determine if a solvent batch meets the purity requirements (typically < 10 ppm for critical applications).

NVR_Protocol cluster_QC Quality Control Loop Start Start: Solvent Batch Sampling PrepDish Preparation: Dry Platinum/Alu Dish (105°C for 30 min) Start->PrepDish WeighDish Weigh Empty Dish (W1) Precision: ±0.1 mg PrepDish->WeighDish AddSample Add 100mL Solvent Sample (Measure at 20°C) WeighDish->AddSample Evap Evaporate to Dryness (Steam Bath / N2 Purge) AddSample->Evap OvenDry Oven Dry Residue (105°C for 30 min) Evap->OvenDry Cool Cool in Desiccator OvenDry->Cool WeighRes Weigh Dish + Residue (W2) Cool->WeighRes Calc Calculate NVR: (W2 - W1) * 1000 / Volume WeighRes->Calc Result Report NVR (mg/100mL) Calc->Result

Figure 1: Gravimetric workflow for determining Non-Volatile Residue (NVR) based on ASTM D1353. Precision weighing steps (Red) are critical control points.

Toxicology & Compliance: The Deciding Factor

While physicochemical properties determine performance, toxicology determines feasibility. The metabolic activation of TCE is the primary driver for its carcinogenicity, distinguishing it from the ozone-depleting mechanism of TCA.

Mechanistic Pathway: TCE Toxicity

TCE is metabolized in the liver primarily by Cytochrome P450 2E1 (CYP2E1). This oxidative pathway generates reactive intermediates that bind to DNA or proteins, leading to cytotoxicity and carcinogenicity.

TCE_Metabolism TCE Trichloroethylene (TCE) (Parent Compound) CYP2E1 CYP2E1 (Oxidation) TCE->CYP2E1 DCVC DCVC (Kidney Toxin) (via GSH Pathway) TCE->DCVC Minor Pathway (GSH) Epoxide TCE-Epoxide (Unstable Intermediate) CYP2E1->Epoxide Chloral Chloral / Chloral Hydrate Epoxide->Chloral Rearrangement TCA_Acid Trichloroacetic Acid (TCA) (Peroxisome Proliferator) Chloral->TCA_Acid Oxidation TCOH Trichloroethanol (Glucuronidation -> Urine) Chloral->TCOH Reduction

Figure 2: Simplified metabolic pathway of Trichloroethylene (TCE). The formation of Trichloroacetic Acid (TCA) and DCVC drives the liver and kidney toxicity profiles.

Comparative Safety Summary:

  • TCE: High toxicity. Group 1 Carcinogen (IARC). Causes kidney cancer, liver cancer, and non-Hodgkin lymphoma.

  • TCA: Lower acute toxicity than TCE, but high environmental toxicity (Ozone Depletion). It acts as a central nervous system depressant at high concentrations but lacks the aggressive metabolic activation pathway of TCE.

Conclusion & Recommendation

In the context of modern industrial hygiene and drug development:

  • Do not select 1,1,1-Trichloroethane (TCA) for any new process. Its production is banned, and availability is restricted to dwindling stockpiles or specific high-purity laboratory standards.

  • Avoid Trichloroethylene (TCE) unless absolutely necessary for a closed-loop synthesis where no alternative exists. The regulatory burden (EPA TSCA) and health risks (Carcinogenicity) outweigh its solvency benefits.

  • The Path Forward: Use the Hansen Solubility Parameters provided in Table 1 to select a modern replacement. Look for solvents with a

    
     and 
    
    
    
    . Common valid replacements include:
    • n-Propyl Bromide (nPB): (Note: Also facing toxicity scrutiny).

    • Trans-1,2-dichloroethylene blends: Often mixed with HFEs to suppress flammability while matching the KB value of TCE.

    • Hydrofluoroolefins (HFOs): The sustainable, low-GWP, non-ozone-depleting successors.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Final Risk Determination for Trichloroethylene (TCE). Retrieved from [Link]

  • United Nations Environment Programme (UNEP). (1987). The Montreal Protocol on Substances that Deplete the Ozone Layer.[6][7] Retrieved from [Link]

  • ASTM International. (2021). ASTM D1353-13(2021) Standard Test Method for Nonvolatile Matter in Volatile Solvents for Use in Paint, Varnish, Lacquer, and Related Products. Retrieved from [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[8][9][10] (Data referenced via Abbott, S. Hansen Solubility Parameters in Practice). Retrieved from [Link][11]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2019). Toxicological Profile for Trichloroethylene. Retrieved from [Link]

Sources

Efficacy comparison of in-situ vs ex-situ TCE remediation technologies

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Efficacy of In-Situ vs. Ex-Situ Remediation for Trichloroethylene (TCE): A Technical Guide

Executive Summary For researchers and scientists monitoring environmental toxicology or site rehabilitation, the remediation of Trichloroethylene (TCE) presents a complex physicochemical challenge. While ex-situ "Pump and Treat" (P&T) methods have historically served as the baseline, they function primarily as hydraulic containment rather than curative solutions due to asymptotic mass removal rates. This guide analyzes the efficacy shift toward in-situ technologies—specifically In-Situ Chemical Oxidation (ISCO) and Enhanced In-Situ Bioremediation (EISB)—providing a mechanistic comparison, performance data, and a validated bench-scale protocol for technology selection.

Part 1: The Physicochemical Challenge

To understand the failure of traditional methods, one must understand the target. TCE is a Dense Non-Aqueous Phase Liquid (DNAPL).

  • Density: 1.46 g/cm³ (sinks in water).

  • Solubility: ~1,100 mg/L (low, but orders of magnitude above the 5 µg/L MCL).

  • Sorption: High hydrophobicity (

    
    ) leads to sequestration in organic soil fractions.
    

The "Drug Development" Analogy: Think of the TCE source zone as a solid tumor and the dissolved plume as circulating metastatic cells.

  • Ex-Situ (P&T): Analogous to Dialysis . It filters the blood (groundwater) but does not remove the tumor (source).

  • In-Situ (ISCO/Thermal): Analogous to Surgery/Ablation . It aggressively attacks the source mass.

  • In-Situ (Bio): Analogous to Immunotherapy . It stimulates the native biological system to degrade the target.

Part 2: Ex-Situ Technologies (The Baseline)

Technology: Groundwater Extraction and Treatment (Pump and Treat). Mechanism: Advective transport of dissolved phase contaminants to the surface for air stripping or carbon adsorption.

The Limitation: Tailing and Rebound P&T is governed by desorption kinetics. As the concentration gradient between the soil and pore water decreases, diffusion slows mathematically.

  • Tailing: The concentration curve flattens asymptotically, never reaching zero.

  • Rebound: Once pumps stop, equilibrium re-establishes, and concentrations spike back up (observed in >75% of DNAPL sites).

Verdict: P&T is effective for plume containment but statistically improbable for site closure within a standard 20-year lifecycle.

Part 3: In-Situ Technologies (The Advanced Solutions)

In-Situ Chemical Oxidation (ISCO)

Mechanism: Injection of strong oxidants to mineralize TCE into


, 

, and

.
  • Reagents: Permanganate (

    
    ), Persulfate (
    
    
    
    ), Fenton’s Reagent (
    
    
    ).
  • Kinetics: Second-order reaction; extremely fast (minutes to days).

  • Pros: Rapid mass reduction.

  • Cons: High "Non-Target Demand" (oxidant is wasted on natural soil organics); potential for rebound if distribution is poor.

Enhanced In-Situ Bioremediation (EISB)

Mechanism: Reductive Dechlorination.[1][2][3][4] This is a respiratory process where bacteria use TCE as an electron acceptor (breathing it) and a supplied substrate (lactate/vegetable oil) as an electron donor.

  • Key Microbe: Dehalococcoides mccartyi (obligate requirement for complete reduction).

  • Pathway: TCE

    
     cis-DCE 
    
    
    
    Vinyl Chloride (VC)
    
    
    Ethene.[4]
  • Toxicity Note: The intermediate Vinyl Chloride is more carcinogenic than TCE. Complete conversion to Ethene is the critical efficacy metric.

In-Situ Thermal Desorption (ISTD)

Mechanism: Heating the subsurface (via electrodes or steam) to the boiling point of the TCE azeotrope.

  • Efficacy: >99% mass removal in source zones.

  • Cost: Prohibitive for large dilute plumes; reserved for high-concentration source zones.

Part 4: Visualizing the Mechanism

The following diagram illustrates the critical Reductive Dechlorination pathway utilized in EISB. Note the "Stall" point at cis-DCE/VC, which is the primary failure mode if Dehalococcoides is absent.

TCE_Degradation cluster_bacteria Microbial Action (Dehalococcoides) TCE Trichloroethylene (TCE) (Parent Compound) cDCE cis-1,2-Dichloroethene (cDCE) (First Daughter) TCE->cDCE - Cl / + H (Fast Step) VC Vinyl Chloride (VC) (Carcinogenic Intermediate) cDCE->VC - Cl / + H (Common Stall Point) Ethene Ethene (Benign End Product) VC->Ethene - Cl / + H (Rate Limiting Step) Toxicity Toxicological Risk: VC is a known human carcinogen. Stalling here increases risk. VC->Toxicity

Figure 1: Anaerobic Reductive Dechlorination Pathway.[2][3][4][5] Success depends on bridging the "Stall Point" at cDCE/VC.

Part 5: Comparative Efficacy Analysis

The following data aggregates performance metrics from the 235-Site Study (ESTCP) and EPA reviews.

FeaturePump & Treat (Ex-Situ)ISCO (In-Situ)Bioremediation (In-Situ)Thermal (In-Situ)
Primary Mechanism Physical AdvectionChemical MineralizationBiological ReductionPhysical Volatilization
Source Zone Removal < 20% (ineffective)60% - 90%50% - 80%> 99%
Plume Treatment High (Containment)Medium (Rebound risk)High (Sustained)Low (Too expensive)
Time to Closure > 30 Years1 - 3 Years3 - 5 Years< 1 Year
Cost Profile Low CapEx / High OpExHigh CapEx / Low OpExMedium CapEx / Low OpExVery High CapEx
Major Limitation Asymptotic TailingContact EfficiencyGeneration of Vinyl ChlorideCost

Part 6: Experimental Protocol (Self-Validating System)

Objective: Determine if site soil/groundwater supports ISCO or Bioremediation. Method: Bench-Scale Treatability Assay.[6][7]

Phase A: Soil Oxidant Demand (SOD) for ISCO

Purpose: To determine if the soil consumes too much oxidant to make ISCO cost-effective.

  • Preparation: Aliquot 50g of site soil into five 500mL amber bottles.

  • Dosing: Add permanganate solution at increasing concentrations (0.5, 1.0, 2.0, 5.0 g/L).

  • Reaction: Agitate on a shaker table for 48 hours.

  • Validation: Measure residual permanganate via spectrophotometry (525 nm).

  • Calculation:

    
    .
    
    • Threshold: If SOD > 10 g/kg, ISCO is likely cost-prohibitive.

Phase B: Microcosm Study for Bioremediation

Purpose: To verify the presence of Dehalococcoides and prevent "VC Stall."

  • Setup: Prepare anaerobic serum bottles with site groundwater and soil (slurry).

  • Variables:

    • Control: Sterile (autoclaved).

    • Bio-Stim: Add Lactate (Electron Donor).

    • Bio-Aug: Add Lactate + Commercial Dehalococcoides culture.

  • Incubation: Incubate anaerobically at 20°C for 60 days.

  • Sampling: Headspace Gas Chromatography (GC-FID) every 14 days.

  • Success Criteria:

    • Disappearance of TCE.

    • Crucial: Appearance of Ethene (proving complete dechlorination).[1][2]

    • Validation: If TCE

      
       DCE but no Ethene, the site lacks the specific strain and requires Bio-Augmentation.
      

Part 7: Decision Logic

Use this decision tree to select the technology based on site-specific physical parameters.

Decision_Tree Start Start: Site Characterization ZoneType Contamination Type? Start->ZoneType Conc Concentration? ZoneType->Conc Source Zone (DNAPL) Perm Soil Permeability? ZoneType->Perm Dissolved Plume Thermal Thermal Treatment (High Cost, High Efficacy) Conc->Thermal High (>10,000 mg/L) ISCO ISCO (Fast, Rebound Risk) Conc->ISCO Med/High Perm->ISCO Permeable Bio Enhanced Bioremediation (Slower, Sustainable) Perm->Bio Med/High (k > 10^-4 cm/s) PT Pump & Treat (Containment Only) Perm->PT Low (k < 10^-5 cm/s) ISCO->Perm Check Delivery

Figure 2: Technology Selection Logic based on Concentration and Permeability.

References

  • Stroo, H. F., et al. (2012). Chlorinated Source Zone Remediation: The 235-Site Study. ESTCP Project ER-200424. [Link]

  • U.S. EPA. (2006). Engineering Issue: In Situ and Ex Situ Biodegradation Technologies for Remediation of Contaminated Sites. EPA/620/R-06/015. [Link]

  • Interstate Technology & Regulatory Council (ITRC). (2005). In Situ Chemical Oxidation of Contaminated Soil and Groundwater (ISCO-2). [Link]

  • Löffler, F. E., et al. (2013). Dehalococcoides mccartyi gen. nov., sp. nov., obligate organohalide-respiring anaerobic bacteria. International Journal of Systematic and Evolutionary Microbiology. [Link]

Sources

Technical Guide: Validating Biomarkers of Trichloroethylene (TCE) Exposure

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift in Bioanalysis

For decades, the biological monitoring of Trichloroethylene (TCE) has relied on measuring its abundant oxidative metabolites: Trichloroacetic acid (TCA) and Trichloroethanol (TCOH) .[1] While these markers are analytically accessible and correlate well with total exposure, they suffer from a critical "blind spot": they do not reflect the glutathione-conjugation pathway responsible for TCE-induced nephrotoxicity and renal cell carcinoma.

This guide validates the transition from purely exposure-based monitoring (TCA/TCOH) to mechanistic-based monitoring using N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NA-DCVC) . We compare the validation parameters of these biomarkers and provide a self-validating LC-MS/MS workflow for the high-sensitivity detection required for NA-DCVC.

Metabolic Origins & Biomarker Selection

To validate a biomarker, one must first validate its origin. TCE metabolism bifurcates into two distinct pathways with vastly different toxicological implications.

The Dual-Pathway Mechanism
  • Oxidative Pathway (CYP450): Occurs primarily in the liver. Yields TCA and TCOH.[1] High abundance, long half-life, but low specificity (shared with other chlorinated solvents).

  • Conjugative Pathway (GST): Occurs in the liver and kidney. Yields DCVC and its urinary derivative NA-DCVC. Low abundance (<0.1% of dose), but highly specific to TCE and directly linked to kidney injury.

Pathway Visualization

The following diagram maps the metabolic divergence, highlighting why NA-DCVC is the superior marker for nephrotoxic risk assessment despite its analytical challenges.

TCE_Metabolism TCE Trichloroethylene (TCE) (Parent Compound) CYP CYP2E1 Oxidation (Liver) TCE->CYP GST GST Conjugation (Liver/Kidney) TCE->GST CH Chloral Hydrate CYP->CH TCOH Trichloroethanol (TCOH) (Biomarker: Glucuronidated) CH->TCOH ADH/ALDH TCA Trichloroacetic Acid (TCA) (Biomarker: Long Half-life) CH->TCA ALDH DCVC DCVC (Nephrotoxic Intermediate) GST->DCVC NADCVC NA-DCVC (Urinary Biomarker) DCVC->NADCVC N-acetyltransferase (Kidney Excretion)

Figure 1: Divergent metabolic pathways of TCE. Green nodes indicate valid urinary biomarkers; Red indicates the toxic intermediate.

Comparative Performance Analysis

The following table contrasts the "Traditional" oxidative markers against the "Emerging" conjugative marker. Data is synthesized from ACGIH BEI documentation and recent toxicokinetic studies.

FeatureTrichloroacetic Acid (TCA)Trichloroethanol (TCOH)NA-DCVC
Primary Utility Cumulative exposure monitoring (Chronic)Recent exposure monitoring (Acute/Sub-chronic)Mechanistic risk assessment (Kidney toxicity)
Matrix Urine (End of shift, end of workweek)Urine (End of shift, end of workweek)Urine (Spot sample, creatinine corrected)
Half-Life (Human) 50–100 hours (Accumulates over workweek)10–27 hours~10–15 hours (Estimated)
Specificity Low (Metabolite of Perchloroethylene & Chloral Hydrate)ModerateHigh (Unique to TCE/DCVC pathway)
Abundance High (mg/L range)High (mg/L range)Trace (µg/L or ng/L range)
Analytical Difficulty Low (GC-ECD/MS)Moderate (Requires hydrolysis)High (Requires LC-MS/MS + SPE)
Confounding Factors Chlorinated drinking water, medicationsAlcohol consumption (inhibits metabolism)Genetic polymorphism in GST genes

Scientist’s Insight:

Do not rely on TCA alone for forensic specificity. If a subject has exposure to perchloroethylene (dry cleaning fluid) or uses chloral hydrate (sedative), TCA levels will be false positives for TCE. NA-DCVC is the only definitive "fingerprint" for TCE exposure.

Validated Experimental Protocols

Protocol A: The "Gold Standard" for TCA & TCOH (GC-MS)

Objective: Robust quantification of high-abundance metabolites. Critical Step: Hydrolysis of TCOH-glucuronide. Without this, you underestimate TCOH by >80%.

  • Sample Prep:

    • Aliquot 1.0 mL urine.

    • Hydrolysis: Add

      
      -glucuronidase (Helix pomatia); incubate at 37°C for 2 hours.
      
    • Internal Standard: Spike with

      
      -TCOH and 
      
      
      
      -TCA.
    • Derivatization: Add acidic methanol (10%

      
       in MeOH) and heat at 60°C for 1 hour. Why? TCA is polar and tails badly on GC columns; methylation converts it to methyl-trichloroacetate.
      
  • Extraction: Liquid-Liquid Extraction (LLE) using hexane.

  • Analysis: GC-MS (Splitless injection).

    • Column: DB-5MS or equivalent.

    • Detection: SIM mode (m/z 117, 119 for TCA-methyl ester).

Protocol B: High-Sensitivity Workflow for NA-DCVC (LC-MS/MS)

Objective: Detection of trace-level (ppb) specific biomarkers. Critical Step: Solid Phase Extraction (SPE) to remove salts that cause ion suppression in the electrospray source.

Workflow Diagram

Analytical_Workflow Sample Urine Sample (1 mL) IS Add Internal Std (13C-NA-DCVC) Sample->IS Acid Acidification (Formic Acid pH 2) IS->Acid SPE SPE Clean-up (HLB Cartridge) Acid->SPE LC UPLC Separation (C18 Column) SPE->LC Elute & Reconstitute MS MS/MS Detection (Neg Mode, MRM) LC->MS Quantitation

Figure 2: LC-MS/MS workflow for trace analysis of NA-DCVC.[2]

Step-by-Step Methodology
  • Internal Standardization (Crucial):

    • Spike urine with isotopically labeled internal standard (

      
      -NA-DCVC).
      
    • Rationale: Corrects for matrix effects and SPE recovery losses.

  • Solid Phase Extraction (SPE):

    • Condition HLB (Hydrophilic-Lipophilic Balanced) cartridges with MeOH and water.

    • Load acidified urine.[2] Wash with 5% MeOH.

    • Elute with 100% MeOH. Evaporate to dryness and reconstitute in mobile phase.

  • LC-MS/MS Parameters:

    • Mode: Negative Electrospray Ionization (ESI-).

    • MRM Transition: Monitor m/z 300

      
       129 (Quantifier) and 300 
      
      
      
      113 (Qualifier).
    • Column: HSS T3 C18 (retains polar acidic compounds better than standard C18).

Validation Framework: Ensuring Data Integrity

To ensure your biomarker data meets regulatory scrutiny (FDA/EPA standards), you must implement the following self-validating checks:

Matrix Effect Quantification

NA-DCVC analysis is prone to ion suppression from urinary salts.

  • Experiment: Compare the peak area of NA-DCVC spiked into extracted blank urine (A) vs. pure solvent (B).

  • Calculation: Matrix Factor = (A / B).

  • Acceptance Criteria: A value between 0.85 and 1.15 indicates acceptable suppression. If <0.8, dilution or improved SPE is required.

Stability Profiling

TCA is stable, but NA-DCVC can degrade.

  • Freeze-Thaw: Validate samples after 3 cycles at -80°C.

  • Autosampler Stability: Ensure processed samples are stable for 24 hours at 4°C (in case of instrument queue delays).

Creatinine Correction

Biomarker concentration must be normalized to urine creatinine to account for hydration status.

  • Formula:

    
    
    
  • Note: Exclude samples with creatinine <0.3 g/L (too dilute) or >3.0 g/L (too concentrated) to avoid skewing data.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2019). Toxicological Profile for Trichloroethylene. Centers for Disease Control and Prevention. [Link]

  • U.S. Environmental Protection Agency (EPA). (2011). Toxicological Review of Trichloroethylene (CAS No. 79-01-6). EPA/635/R-09/011F. [Link]

  • Lash, L. H., et al. (2000). Metabolism of Trichloroethylene. Environmental Health Perspectives, 108(Suppl 2), 177–200. [Link]

  • American Conference of Governmental Industrial Hygienists (ACGIH). (2024).[3] TLVs and BEIs Based on the Documentation of the Threshold Limit Values for Chemical Substances and Physical Agents. [Link]

  • Monster, A. C., et al. (1976). Kinetics of trichloroethylene in repeated exposure of volunteers. International Archives of Occupational and Environmental Health, 42, 283–292. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Trichloroethylene (TCE) in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe and ethical research environment. Trichloroethylene (TCE), a potent solvent with significant health and environmental risks, demands meticulous disposal procedures. This guide provides an in-depth, step-by-step framework for the proper disposal of TCE, grounded in scientific principles and regulatory standards, to ensure the safety of laboratory personnel and the protection of our environment.

The Imperative for Proper TCE Disposal: Understanding the Risks

Trichloroethylene is a hazardous substance that poses a significant threat to human health and the environment. It is classified as a probable human carcinogen, with links to kidney, liver, and lung cancer.[1] Acute exposure can lead to headaches, dizziness, and lightheadedness, while chronic exposure can damage the liver and kidneys.[1] The U.S. Environmental Protection Agency (EPA) has determined that TCE presents an unreasonable risk of injury to health due to its association with a range of adverse effects, including neurotoxicity, immunotoxicity, and developmental toxicity.[2]

From an environmental perspective, TCE is toxic to aquatic life and can contaminate soil and groundwater.[1][3] Its improper disposal can have long-lasting and far-reaching consequences. Therefore, a comprehensive understanding of and adherence to proper disposal protocols are paramount.

Regulatory Landscape: Navigating EPA and OSHA Mandates

The disposal of trichloroethylene is strictly regulated by federal and state agencies, primarily the EPA under the Resource Conservation and Recovery Act (RCRA) and the Toxic Substances Control Act (TSCA), and the Occupational Safety and Health Administration (OSHA).[4][5]

Under RCRA, TCE is classified as a hazardous waste. Depending on its use and concentration, it can fall under several waste codes:

  • F001 and F002: As a spent halogenated solvent used in degreasing.[6][7][8]

  • D040: If it exhibits the toxicity characteristic.[5][6]

  • U228: As a discarded commercial chemical product.[5]

These classifications dictate the stringent requirements for its handling, storage, and ultimate disposal.[5]

More recently, the EPA under TSCA has issued regulations to prohibit the manufacture, processing, and distribution of TCE for most uses, reflecting the serious health risks it poses.[2][9] While there are provisions for continued essential laboratory use under strict workplace controls, this underscores the regulatory imperative to minimize its use and ensure its proper disposal.[9]

OSHA has established permissible exposure limits (PELs) for TCE to protect workers. The 8-hour time-weighted average (TWA) is 100 ppm, with a ceiling concentration of 200 ppm and a peak of 300 ppm for no more than 5 minutes in any 2-hour period.[1][10][11]

Regulatory Standard Agency Limit/Code Description
Permissible Exposure Limit (PEL) - 8-hr TWAOSHA100 ppmThe legal airborne permissible exposure limit averaged over an 8-hour workshift.[1][10]
PEL - Ceiling ConcentrationOSHA200 ppmNot to be exceeded during any 15-minute work period.[1]
PEL - Peak ConcentrationOSHA300 ppmNot to be exceeded for more than 5 minutes in any 2-hour period.[1]
Recommended Exposure Limit (REL) - 10-hr TWANIOSH25 ppmRecommended exposure limit for a 10-hour workday.[10]
Threshold Limit Value (TLV) - 8-hr TWAACGIH10 ppmThe threshold limit value averaged over an 8-hour workshift.[1]
Hazardous Waste Code (Spent Solvent)EPAF001, F002For spent trichloroethylene used in degreasing.[7][8]
Hazardous Waste Code (Toxicity Characteristic)EPAD040If the waste exhibits the characteristic of toxicity for TCE.
Hazardous Waste Code (Discarded Commercial Product)EPAU228For unused trichloroethylene that is being discarded.

Waste Minimization: The First Line of Defense

The most effective disposal procedure is to minimize the generation of waste in the first place.[12][13] This is not only environmentally responsible but also cost-effective.[13] Laboratories should adopt the following waste minimization strategies:

  • Source Reduction: Purchase only the quantity of TCE necessary for your experiments.[14] Maintaining a chemical inventory can prevent the over-purchase of reagents.[15]

  • Substitution: Where scientifically viable, substitute TCE with less hazardous solvents.[16][17]

  • Scale Reduction: Employ microscale or scaled-down experimental procedures to reduce the volume of waste generated.[16]

Personal Protective Equipment (PPE): A Non-Negotiable for Safety

Before handling trichloroethylene, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This is a critical step in preventing exposure through inhalation, skin contact, or eye contact.

  • Gloves: Use gloves made of materials resistant to TCE, such as Viton® or Silvershield®.[1]

  • Eye Protection: Chemical splash goggles are mandatory. For tasks with a higher risk of splashing, a face shield should also be worn.

  • Lab Coat: A chemically resistant lab coat or apron should be worn to protect against skin contact.

  • Respiratory Protection: If working outside of a certified chemical fume hood or in an area where the concentration of TCE may exceed exposure limits, a NIOSH-approved respirator with organic vapor cartridges is required.[1]

In Case of a Spill: Immediate Action Protocol

Even with the most stringent precautions, spills can occur. A swift and appropriate response is critical to mitigate the risks.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Ventilate: If it is safe to do so, increase ventilation in the area.

  • Containment: For small spills, use a spill kit with absorbent materials like vermiculite, dry sand, or earth to contain the liquid.[1] Do not use combustible materials to absorb the spill.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it in a sealed, properly labeled container for hazardous waste disposal.[1]

  • Decontamination: Clean the spill area with soap and water.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Crucially, do not wash trichloroethylene spills down the drain. [1][18]

Step-by-Step Protocol for TCE Waste Collection and Disposal

This protocol outlines the systematic procedure for the collection, storage, and disposal of TCE waste in a laboratory setting. Adherence to these steps is essential for regulatory compliance and safety.

Waste Identification and Segregation
  • Causality: Proper segregation prevents dangerous chemical reactions and ensures that waste is disposed of according to its specific hazards.

  • Procedure:

    • Identify all waste streams containing trichloroethylene.

    • Segregate TCE waste from all other chemical waste streams.

    • Specifically, keep halogenated solvent waste (like TCE) separate from non-halogenated solvent waste.[16] This is critical as the disposal methods and costs for these two categories differ significantly.

    • Do not mix TCE waste with other incompatible materials such as strong bases (e.g., sodium hydroxide) or active metals (e.g., sodium, potassium), as this can lead to dangerous reactions.[1]

Container Selection and Labeling
  • Causality: The use of appropriate and clearly labeled containers is a primary control for preventing leaks, spills, and accidental mixing of incompatible wastes.

  • Procedure:

    • Select a container that is chemically compatible with trichloroethylene. A glass or high-density polyethylene (HDPE) container is typically suitable.

    • Ensure the container is in good condition with a secure, leak-proof cap.

    • Attach a hazardous waste label to the container before adding any waste.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "Trichloroethylene" (no abbreviations)

      • The specific hazards (e.g., Toxic, Carcinogen)

      • The accumulation start date (the date the first drop of waste is added to the container)

      • The name of the principal investigator or laboratory contact.

Waste Accumulation
  • Causality: Proper accumulation practices minimize the risk of spills and exposure in the laboratory.

  • Procedure:

    • Keep the waste container closed at all times, except when adding waste.[19]

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[14] The SAA should be at or near the point of generation.

    • The waste container must be in a secondary containment bin to catch any potential leaks.[19]

    • Ensure the SAA is in a well-ventilated area, such as a chemical fume hood.[19]

Arranging for Disposal
  • Causality: Hazardous waste must be disposed of through a licensed and approved hazardous waste vendor to ensure it is managed in an environmentally sound manner and in compliance with all regulations.

  • Procedure:

    • Once the waste container is full, or within the time limits specified by your institution's EHS department, arrange for a waste pickup.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve an online request form or a direct call to the EHS department.

    • Provide accurate information about the waste, including its composition and volume.

Trichloroethylene Waste Management Workflow

The following diagram illustrates the decision-making process and workflow for the proper management of trichloroethylene waste in a laboratory.

tce_disposal_workflow cluster_planning Planning & Minimization cluster_handling Handling & Collection cluster_disposal Disposal start Experiment Planning q_substitute Substitute TCE? start->q_substitute substitute Use safer alternative q_substitute->substitute Yes q_minimize Minimize Volume? q_substitute->q_minimize No minimize Use microscale techniques q_minimize->minimize Yes proceed Proceed with TCE q_minimize->proceed No minimize->proceed ppe Don Appropriate PPE proceed->ppe segregate Segregate TCE Waste ppe->segregate container Use Labeled, Compatible Container segregate->container accumulate Accumulate in SAA with Secondary Containment container->accumulate full Container Full? accumulate->full request_pickup Request EHS Pickup full->request_pickup Yes ehs_disposal Professional Disposal request_pickup->ehs_disposal

Caption: Workflow for TCE Waste Management in a Laboratory Setting.

Conclusion: A Commitment to Safety and Stewardship

The proper disposal of trichloroethylene is a critical responsibility for all laboratory personnel. By understanding the risks, adhering to regulatory requirements, and following a systematic disposal protocol, we can ensure a safe working environment and protect our planet. This guide serves as a comprehensive resource to empower researchers, scientists, and drug development professionals to manage TCE waste with the diligence and care it demands, fostering a culture of safety and environmental stewardship within the scientific community.

References

  • Chemistry For Everyone. (2025, May 24). How Do You Dispose Of Waste In A Laboratory?. YouTube.
  • New Jersey Department of Health. (n.d.). Trichloroethylene - Hazardous Substance Fact Sheet.
  • Occupational Safety and Health Administration. (n.d.). Tetrachloroethylene.
  • Environmental Protection Agency. (2023, October 31). Trichloroethylene (TCE); Regulation Under the Toxic Substances Control Act (TSCA). Federal Register.
  • Yale Environmental Health & Safety. (n.d.). CHEMICAL HAZARDOUS WASTE MINIMIZATION TIPS.
  • Environmental Protection Agency. (2025, January 16). A guide to complying with the 2024 trichloroethylene (tce) regulation under the toxic substances control act (tsca) (rin 2070-ak83).
  • Agency for Toxic Substances and Disease Registry. (n.d.). Trichloroethylene Toxicity: Regulations and Guidelines.
  • Environmental Protection Agency. (n.d.). Risk Management for Trichloroethylene (TCE).
  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory.
  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes.
  • Lion Technology. (2016, May 24). RCRA Hazardous Waste ID in 3 Steps: Trichloroethylene.
  • Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • Carl ROTH. (n.d.). Safety Data Sheet: Trichloroethylene.
  • Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • Occupational Safety and Health Administration. (2021, April 14). TRICHLOROETHYLENE.
  • University of Toledo. (n.d.). Laboratory Waste Minimization.
  • Redox. (2025, September 23). Safety Data Sheet Trichloroethylene (TCE).
  • Sigma-Aldrich. (2025, December 24). SAFETY DATA SHEET.
  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Open Government program. (n.d.). Waste minimization manual : analytical laboratories.
  • American Chemical Society. (n.d.). BetterGuide to minimizing waste in laboratories.
  • Fisher Scientific. (2010, February 3). SAFETY DATA SHEET.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trichloroethylene
Reactant of Route 2
Trichloroethylene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.